molecular formula C12H12 B073548 Trivinylbenzene CAS No. 1322-23-2

Trivinylbenzene

货号: B073548
CAS 编号: 1322-23-2
分子量: 156.22 g/mol
InChI 键: WVAFEFUPWRPQSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trivinylbenzene is a high-value aromatic monomer distinguished by its three vinyl functional groups, making it an exceptionally efficient crosslinking agent in polymer science. Its primary research application lies in the synthesis of highly crosslinked polymer networks, including porous organic frameworks (POFs), resins, and robust hydrogels. The trifunctional nature of this compound provides superior mechanical strength, thermal stability, and structural rigidity to the resulting materials compared to divinyl analogs. Researchers utilize it to fabricate advanced materials for specific applications such as gas storage and separation media, solid-supported catalysts, ion-exchange resins, and precursors for carbonaceous materials. Its mechanism of action involves co-polymerization (e.g., with styrene or other vinyl monomers) via free-radical or other polymerization techniques, where each vinyl group forms a covalent bond, creating a dense, three-dimensional macromolecular structure. This compound is essential for developing next-generation functional polymers with tailored porosity and chemical resistance.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1322-23-2

分子式

C12H12

分子量

156.22 g/mol

IUPAC 名称

1,2,3-tris(ethenyl)benzene

InChI

InChI=1S/C12H12/c1-4-10-8-7-9-11(5-2)12(10)6-3/h4-9H,1-3H2

InChI 键

WVAFEFUPWRPQSY-UHFFFAOYSA-N

SMILES

C=CC1=C(C(=CC=C1)C=C)C=C

规范 SMILES

C=CC1=C(C(=CC=C1)C=C)C=C

其他CAS编号

9042-44-8
1322-23-2

同义词

DST-30 thermoelastoplast
DST-30 thermoelastoplastic

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Trivinylbenzene: Chemical Properties and Isomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trivinylbenzene, a versatile aromatic hydrocarbon. With its three vinyl groups attached to a central benzene (B151609) ring, this compound serves as a critical building block in polymer chemistry and materials science. This document details its fundamental chemical properties, explores its isomeric forms, and provides insights into its synthesis.

Core Chemical Data of this compound Isomers

This compound is an organic compound with the general chemical formula C12H12.[1][2][3] It exists in three primary isomeric forms, distinguished by the substitution pattern of the vinyl groups on the benzene ring. While the molecular formula and molecular weight are identical for each isomer, their distinct structural arrangements lead to differences in their physical and chemical properties, as well as their applications in various fields of research and development.

The quantitative data for the three main isomers of this compound are summarized in the table below for straightforward comparison.

Property1,2,3-Trivinylbenzene1,2,4-Trivinylbenzene (B15181684)1,3,5-Trivinylbenzene
Chemical Formula C12H12[2]C12H12[4][5][6]C12H12[7][8]
Molecular Weight 156.22 g/mol [2]156.22 g/mol [4][5]156.22 g/mol [7]
IUPAC Name 1,2,3-tris(ethenyl)benzene[2]1,2,4-tris(ethenyl)benzene[4]1,3,5-tris(ethenyl)benzene[7]
CAS Number 1322-23-2[2][9]7641-80-7[4][5]3048-52-0[7][8][10]
Synonyms Benzene, 1,2,3-triethenyl-[2]Benzene, 1,2,4-triethenyl-[4]Benzene, 1,3,5-triethenyl-[7]

Isomeric Relationship of this compound

The structural variations of this compound's isomers, stemming from the different attachment points of the three vinyl groups to the central benzene ring, are fundamental to their unique properties and reactivity. The following diagram illustrates this logical relationship.

Trivinylbenzene_Isomers Benzene Benzene (C6H6) This compound This compound (C12H12) Benzene->this compound + 3(C2H3) Isomer123 1,2,3-Trivinylbenzene This compound->Isomer123 ortho, meta, para substitution Isomer124 1,2,4-Trivinylbenzene This compound->Isomer124 ortho, meta, para substitution Isomer135 1,3,5-Trivinylbenzene This compound->Isomer135 meta, meta, meta substitution

Isomeric forms of this compound.

Experimental Protocols: Synthesis of this compound

Detailed, step-by-step experimental protocols for the synthesis of this compound isomers are not widely available in public literature. However, general synthetic methodologies have been described, providing a foundational approach for researchers.

General Synthesis of 1,2,4-Trivinylbenzene:

Two primary conceptual routes for the synthesis of 1,2,4-trivinylbenzene have been outlined:

  • Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of 1-buten-3-yne. Iron salts or iron complexes are typically employed as catalysts to facilitate the formation of the this compound structure. The optimization of reaction conditions is crucial for achieving efficient production.[5]

  • Reaction of 1,3,5-Triacetylbenzene (B188989) with Alcohols: An alternative approach involves the reaction of 1,3,5-triacetylbenzene with specific alcohols, such as ethanol (B145695) or isopropanol. This reaction is conducted at elevated temperatures, generally in the range of 220 to 350 °C, and has been reported to produce this compound in high yields.[5]

It is important to note that these descriptions represent general pathways. Researchers seeking to perform these syntheses would need to develop specific protocols, including reagent stoichiometry, reaction times, purification techniques, and characterization methods.[5]

The following diagram illustrates the conceptual workflow for the synthesis of 1,2,4-trivinylbenzene.

Synthesis_Workflow Start Starting Materials Route1 Route 1: Cyclotrimerization Start->Route1 Route2 Route 2: Reaction with Alcohols Start->Route2 Reagents1 1-buten-3-yne + Iron Catalyst Route1->Reagents1 Reagents2 1,3,5-Triacetylbenzene + Ethanol/Isopropanol Route2->Reagents2 Reaction1 Reaction Reagents1->Reaction1 Reaction2 Reaction at 220-350°C Reagents2->Reaction2 Purification Purification Reaction1->Purification Reaction2->Purification Characterization Characterization Purification->Characterization Product 1,2,4-Trivinylbenzene Characterization->Product

Conceptual synthesis of 1,2,4-trivinylbenzene.

References

Synthesis of 1,2,4-Trivinylbenzene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1,2,4-trivinylbenzene (B15181684), a trifunctional monomer with significant potential in polymer chemistry and materials science. Due to the limited availability of detailed, step-by-step experimental protocols in publicly accessible literature, this document focuses on the most plausible and well-documented conceptual pathways. The primary route detailed is a proposed synthesis via a threefold Wittig reaction of 1,2,4-triacetylbenzene (B13769155), with extrapolated experimental conditions based on analogous chemical transformations.

Introduction

1,2,4-Trivinylbenzene is a derivative of benzene (B151609) substituted with three vinyl groups at the 1, 2, and 4 positions.[1] This asymmetrical arrangement of reactive vinyl groups makes it a valuable building block for the synthesis of highly cross-linked or hyperbranched polymers with unique thermal and mechanical properties. These polymers are of interest for applications in advanced materials, including resins, membranes, and for the development of novel drug delivery systems. This guide outlines the key synthetic strategies for obtaining 1,2,4-trivinylbenzene, with a focus on providing practical, albeit theoretical, experimental guidance.

Core Synthesis Routes

Two primary conceptual routes for the synthesis of 1,2,4-trivinylbenzene have been identified:

  • Threefold Wittig Reaction of 1,2,4-Triacetylbenzene: This is considered the most promising route due to the reliability and versatility of the Wittig reaction for converting ketones to alkenes.[1]

  • Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of a readily available alkyne. However, controlling the regioselectivity to favor the 1,2,4-isomer is a significant challenge, and specific protocols are not well-documented.

This guide will focus on the Wittig reaction pathway due to the greater availability of analogous procedural information.

Proposed Synthesis of 1,2,4-Trivinylbenzene via Wittig Reaction

The proposed synthesis is a two-stage process:

  • Synthesis of the precursor, 1,2,4-Triacetylbenzene.

  • Threefold Wittig olefination of 1,2,4-Triacetylbenzene to yield 1,2,4-Trivinylbenzene.

Stage 1: Synthesis of 1,2,4-Triacetylbenzene (Proposed)

A plausible route to 1,2,4-triacetylbenzene is the threefold Friedel-Crafts acylation of a suitable starting material, such as 1,2,4-trimethylbenzene (B165218). While a specific protocol for this tri-acylation is not available, the following procedure is extrapolated from standard Friedel-Crafts acylation methods.

Experimental Protocol (Proposed):

Reagent/ParameterQuantity/ValueNotes
1,2,4-Trimethylbenzene1.0 equivalentStarting material
Acetyl Chloride3.3 equivalentsAcylating agent
Aluminum Chloride (anhydrous)3.3 equivalentsLewis acid catalyst
Dichloromethane (anhydrous)Anhydrous solventReaction solvent
Temperature0 °C to room temperatureControlled reaction temperature
Reaction Time12-24 hoursMonitor by TLC or GC

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Add 1,2,4-trimethylbenzene dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude 1,2,4-triacetylbenzene is purified by recrystallization or column chromatography.

Stage 2: Threefold Wittig Reaction to 1,2,4-Trivinylbenzene

This stage utilizes the well-established Wittig reaction to convert the three acetyl groups of the precursor into vinyl groups.[1]

Experimental Protocol:

Reagent/ParameterQuantity/ValueNotes
Methyltriphenylphosphonium (B96628) bromide3.3 equivalentsWittig salt
Potassium tert-butoxide3.3 equivalentsStrong base
1,2,4-Triacetylbenzene1.0 equivalentSubstrate
Tetrahydrofuran (THF, anhydrous)Anhydrous solventReaction solvent
Temperature0 °C to refluxControlled reaction temperature
Reaction Time24 hoursMonitor by TLC or GC-MS

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise. The formation of the ylide is indicated by a color change to yellow-orange.[1]

  • After stirring for one hour at 0 °C, add a solution of 1,2,4-triacetylbenzene in anhydrous THF dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.[1]

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure. The crude product will be a mixture of 1,2,4-trivinylbenzene and triphenylphosphine (B44618) oxide.[1]

  • Purification: The crude product should be immediately treated with a polymerization inhibitor, such as 4-tert-butylcatechol.[1] Purification can be achieved by column chromatography on silica (B1680970) gel or by vacuum distillation, ensuring the temperature is kept low to prevent polymerization.[1]

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene 1,2,4-Triacetylbenzene 1,2,4-Triacetylbenzene 1,2,4-Trimethylbenzene->1,2,4-Triacetylbenzene Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) 1,2,4-Trivinylbenzene 1,2,4-Trivinylbenzene 1,2,4-Triacetylbenzene->1,2,4-Trivinylbenzene Threefold Wittig Reaction (Ph3PCH3Br, K-OtBu)

Proposed synthesis of 1,2,4-trivinylbenzene.

Experimental_Workflow cluster_synthesis Synthesis of 1,2,4-Trivinylbenzene A Ylide Formation (Methyltriphenylphosphonium bromide + K-OtBu in THF) B Addition of 1,2,4-Triacetylbenzene A->B C Reaction at Reflux (24h) B->C D Work-up (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography or Vacuum Distillation) D->E

Workflow for the Wittig reaction stage.

Quantitative Data Summary (Predicted)

Since detailed experimental data for the synthesis of 1,2,4-trivinylbenzene is scarce, the following table presents expected data based on the properties of the molecule and typical yields for analogous reactions.

PropertyValueSource(s)
1,2,4-Trivinylbenzene
Molecular FormulaC₁₂H₁₂[1]
Molecular Weight156.22 g/mol [1]
IUPAC Name1,2,4-tris(ethenyl)benzene[1]
CAS Number7641-80-7[1]
Wittig Reaction
Predicted Yield40-60%Based on multi-step Wittig reactions
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, δ)7.2-7.6 (m, 3H, Ar-H), 6.6-6.9 (dd, 3H, -CH=), 5.2-5.8 (m, 6H, =CH₂)Extrapolated from similar structures
¹³C NMR (CDCl₃, δ)136-138 (Ar-C), 135-137 (Ar-C-vinyl), 124-128 (Ar-CH), 114-116 (-CH=CH₂)Extrapolated from similar structures

Conclusion

The synthesis of 1,2,4-trivinylbenzene presents a challenge due to the lack of well-established and published experimental procedures. However, a systematic approach based on fundamental organic reactions provides a clear and plausible pathway. The proposed two-step synthesis, involving a Friedel-Crafts acylation followed by a threefold Wittig reaction, offers a robust starting point for researchers aiming to produce this versatile monomer. Further optimization of reaction conditions would be necessary to achieve high yields and purity. The data and protocols presented in this guide are intended to facilitate further research and development in the application of 1,2,4-trivinylbenzene in materials science and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trivinylbenzene, with a focus on its isomers: 1,3,5-trivinylbenzene, 1,2,4-trivinylbenzene (B15181684), and 1,2,3-trivinylbenzene. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations to support a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

This compound (C₁₂H₁₂) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three vinyl groups. Its isomers are of significant interest in polymer and materials science due to their ability to act as crosslinking agents, leading to the formation of complex three-dimensional polymer networks. The positioning of the vinyl groups on the benzene ring significantly influences the physical and chemical properties of each isomer.

General Properties
PropertyValueSource(s)
Molecular FormulaC₁₂H₁₂[1][2][3][4][5][6]
Molecular Weight156.22 g/mol [1][2][3]
Isomer-Specific Properties

Quantitative data for the physical properties of all this compound isomers is not extensively available in the public domain. The following tables summarize the available experimental and computed data.

Table 1: Physical Properties of 1,3,5-Trivinylbenzene

PropertyValueSource(s)
CAS Number3048-52-0[7]
IUPAC Name1,3,5-tris(ethenyl)benzene[7]
Melting Point Data not available
Boiling Point276.7 ± 30.0 °C at 760 mmHg[8]
Density0.9 ± 0.1 g/cm³[8]
Flash Point117.5 ± 13.1 °C[8]
Refractive Index1.624[8]
SolubilityInsoluble in water. Soluble in organic solvents like ethanol (B145695) and ether.[9]

Table 2: Physical Properties of 1,2,4-Trivinylbenzene

PropertyValueSource(s)
CAS Number7641-80-7[1][2]
IUPAC Name1,2,4-tris(ethenyl)benzene[1][2]
Melting Point Data not available
Boiling PointComputed[2]
DensityComputed[2]
SolubilitySoluble in organic solvents.[9]

Table 3: Physical Properties of 1,2,3-Trivinylbenzene

PropertyValueSource(s)
CAS Number1322-23-2[4][5][6]
IUPAC Name1,2,3-tris(ethenyl)benzene[4]
Melting Point Data not available
Boiling Point62-65 °C[6]
DensityComputed[4]
SolubilitySoluble in organic solvents.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound stems from its three vinyl groups, which readily undergo polymerization. This trifunctionality makes this compound a highly effective crosslinking agent, significantly enhancing the thermal stability, mechanical strength, and chemical resistance of polymers.

Polymerization

This compound is extensively used as a monomer in the synthesis of crosslinked polymers, hyperbranched polymers, and star polymers. The incorporation of this compound into a polymer matrix creates a rigid, three-dimensional network that restricts the movement of polymer chains. This leads to materials with increased rigidity, solvent resistance, and thermal stability.

Other Reactions

The vinyl groups of this compound can also participate in other chemical transformations, including:

  • Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.

  • Reduction: The double bonds of the vinyl groups can be reduced to form ethyl-substituted benzene derivatives through catalytic hydrogenation.

While direct applications in drug development are not prominent, this compound's derivatives, particularly those incorporating heterocyclic moieties like triazoles, have been investigated for a range of biological activities.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound isomers are not widely reported in publicly available literature. However, general synthetic strategies and detailed polymerization protocols are available.

Synthesis of this compound

Two primary conceptual routes for the synthesis of this compound have been described[1]:

  • Cyclotrimerization of 1-buten-3-yne: This method involves the catalyzed cyclotrimerization of 1-buten-3-yne, often using iron salts or complexes as catalysts.

  • Reaction of Triacetylbenzene with Alcohols: This approach involves the reaction of a triacetylbenzene isomer with an alcohol, such as ethanol or isopropanol (B130326), at elevated temperatures (220-350 °C)[1].

A patented process for the preparation of 1,3,5-trivinylbenzene involves reacting 1,3,5-triacetylbenzene (B188989) with isopropanol or ethanol in the presence of an alumina (B75360) catalyst at temperatures between 220°C and 350°C.

G cluster_synthesis Conceptual Synthesis of this compound 1_buten_3_yne 1-Buten-3-yne This compound This compound 1_buten_3_yne->this compound Cyclotrimerization Triacetylbenzene Triacetylbenzene Triacetylbenzene->this compound Reaction Alcohol Alcohol (e.g., Isopropanol) Alcohol->this compound Catalyst Catalyst (e.g., Iron salts) Catalyst->this compound Alumina_Catalyst Alumina Catalyst Alumina_Catalyst->this compound Heat Heat (220-350°C) Heat->this compound

Conceptual synthesis pathways for this compound.
Suspension Polymerization of 1,2,4-Trivinylbenzene for Crosslinked Polystyrene Resin

This protocol describes the synthesis of a crosslinked polystyrene resin using 1,2,4-trivinylbenzene as the crosslinking agent.

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Toluene (B28343) (porogen)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Organic Phase Preparation: Mix styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).

  • Degassing: De-gas both phases by bubbling with nitrogen for 30 minutes.

  • Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

  • Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Work-up: Cool the reaction to room temperature and collect the polymer beads by filtration.

  • Washing: Wash the beads sequentially with hot water, toluene, and methanol.

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

G cluster_workflow Suspension Polymerization Workflow Aqueous_Phase Prepare Aqueous Phase (PVA in Water) Suspend Form Suspension (Vigorous Stirring) Aqueous_Phase->Suspend Organic_Phase Prepare Organic Phase (Styrene, TVB, Initiator, Porogen) Degas Degas both phases (Nitrogen) Organic_Phase->Degas Degas->Suspend Polymerize Polymerization (80°C, 8 hours) Suspend->Polymerize Filter Filter Beads Polymerize->Filter Wash Wash Beads (Water, Toluene, Methanol) Filter->Wash Dry Dry Beads (Vacuum Oven) Wash->Dry

Workflow for suspension polymerization of TVB.

Spectral Data

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectra of this compound isomers are expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and the vinyl region (typically δ 5.0-7.0 ppm). The splitting patterns of the aromatic protons will depend on the substitution pattern of the isomer. The vinyl protons will exhibit complex splitting due to geminal, cis, and trans couplings.

  • ¹³C NMR: The carbon-13 NMR spectra will show signals for the aromatic carbons (typically δ 120-140 ppm) and the vinyl carbons (typically δ 110-140 ppm). The number of distinct signals will depend on the symmetry of the isomer.

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers are expected to exhibit characteristic absorption bands for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (vinyl): ~3000-3100 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C=C stretching (vinyl): ~1620-1680 cm⁻¹

  • C-H out-of-plane bending (aromatic): 690-900 cm⁻¹, highly dependent on the substitution pattern.

  • C-H out-of-plane bending (vinyl): ~910 and 990 cm⁻¹

UV-Vis Spectroscopy

The UV-Vis spectra of trivinylbenzenes in a suitable solvent (e.g., ethanol, hexane) are expected to show absorption maxima characteristic of substituted benzene rings, likely in the range of 200-300 nm.

Potential Biological Signaling Pathways and Research Workflow

Direct research into the biological activities and signaling pathways of this compound is limited. However, its derivatives, particularly those containing triazole moieties, have been explored for potential therapeutic applications. A hypothetical workflow for investigating the bioactivity of this compound derivatives could involve synthesis, in vitro screening, and mechanism of action studies.

G cluster_bio_workflow Hypothetical Bioactivity Research Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Screening (e.g., anticancer, antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt MoA Mechanism of Action Studies (Signaling Pathway Analysis) Lead_Opt->MoA In_Vivo In Vivo Studies MoA->In_Vivo

Workflow for investigating TVB derivative bioactivity.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide serves as a foundational resource on the physical and chemical properties of this compound. Further research and experimental validation are necessary to fill the existing data gaps and fully elucidate the properties and potential applications of its isomers.

References

1,2,4-trivinylbenzene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,4-Trivinylbenzene (B15181684)

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

1,2,4-Trivinylbenzene, also known by its IUPAC name 1,2,4-tris(ethenyl)benzene , is an organic compound with the CAS Number 7641-80-7 .[1][2] It is a derivative of benzene (B151609) substituted with three vinyl groups at the 1, 2, and 4 positions.[1] This trifunctional monomer is of significant interest in materials science and polymer chemistry due to its ability to act as a crosslinking agent, leading to the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties.[1]

Data Presentation: Quantitative Data Summary

Experimentally determined physical properties for 1,2,4-trivinylbenzene are not extensively reported in publicly available literature. The following table summarizes key computed data and basic molecular information.

PropertyValueSource(s)
IUPAC Name 1,2,4-tris(ethenyl)benzene[1][3]
CAS Number 7641-80-7[1][2]
Molecular Formula C₁₂H₁₂[1][2]
Molecular Weight 156.22 g/mol [1][3]
Exact Mass 156.093900383 Da[2][3]
XLogP3-AA (Computed) 4.2[2][3]
Hydrogen Bond Donor Count (Computed) 0[2][3]
Hydrogen Bond Acceptor Count (Computed) 0[2][3]
Rotatable Bond Count (Computed) 3[2][3]
Topological Polar Surface Area (Computed) 0 Ų[2][3]
Complexity (Computed) 178[2]

Note: Boiling point, melting point, and density have not been found as experimentally determined values in the cited literature. Values for related compounds, such as 1,2,4-triethylbenzene, are available but not directly applicable (Boiling Point: 220-222 °C, Density: 0.872 g/mL at 25 °C).[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1,2,4-trivinylbenzene are not widely reported.[1] However, a robust synthesis can be proposed based on the well-established Wittig reaction. In contrast, its application in polymerization is well-documented.

Proposed Synthesis of 1,2,4-Trivinylbenzene via Triple Wittig Reaction

This protocol describes a proposed one-step conversion of 1,2,4-triacetylbenzene (B13769155) to 1,2,4-trivinylbenzene.[6]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.3 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.3 equivalents) portion-wise over 30 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.

  • Addition of Substrate: After stirring for 1 hour at 0 °C, add a solution of 1,2,4-triacetylbenzene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of 1,2,4-trivinylbenzene and triphenylphosphine (B44618) oxide. Immediately add a polymerization inhibitor such as 4-tert-butylcatechol to the crude product. Purify via column chromatography on silica (B1680970) gel. For higher purity, vacuum distillation can be employed, ensuring a low temperature and the presence of a polymerization inhibitor.[6]

Synthesis of Crosslinked Polystyrene Resin using 1,2,4-Trivinylbenzene

This protocol describes the synthesis of a crosslinked polystyrene resin via suspension polymerization.

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Toluene (B28343) (porogen)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Organic Phase Preparation: Prepare an organic phase by mixing styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).

  • De-gassing: De-gas both phases by bubbling with nitrogen for 30 minutes.

  • Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

  • Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Work-up: Cool the reaction to room temperature. The resulting polymer beads are collected by filtration.

  • Washing: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Characterization of Poly(1,2,4-trivinylbenzene) Networks

Characterization of the resulting polymers is crucial. Due to the crosslinked and often insoluble nature of polymers made with 1,2,4-trivinylbenzene, specialized techniques may be required.

Gel Permeation Chromatography (GPC):

  • Applicability: GPC is suitable for soluble, hyperbranched polymers synthesized under controlled conditions to avoid gelation.[7]

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF) to a concentration of 1-2 mg/mL and filter through a 0.2 µm syringe filter.[7]

  • Analysis Conditions: Use a GPC system with a refractive index (RI) detector and polystyrene-divinylbenzene columns. A typical mobile phase is THF at a flow rate of 1.0 mL/min and a temperature of 35-40 °C. The system should be calibrated with narrow-polydispersity polystyrene standards.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Applicability: NMR can be used to analyze the structure of soluble polymers.

  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz). Key regions to analyze include aromatic (6.5-8.0 ppm), vinyl (5.0-6.5 ppm), and aliphatic (1.0-3.0 ppm) protons.[7]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1_2_4_Triacetylbenzene 1,2,4-Triacetylbenzene Wittig_Reaction Triple Wittig Reaction (Reflux, 24h) 1_2_4_Triacetylbenzene->Wittig_Reaction MePh3PBr Methyltriphenyl- phosphonium Bromide Ylide_Formation Ylide Formation (0 °C) MePh3PBr->Ylide_Formation KOtBu Potassium tert-butoxide KOtBu->Ylide_Formation THF Anhydrous THF THF->Ylide_Formation Ylide_Formation->Wittig_Reaction Quench Quench with aq. NH4Cl Wittig_Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 & Evaporate Extract->Dry Purify Column Chromatography / Vacuum Distillation Dry->Purify Final_Product 1,2,4-Trivinylbenzene Purify->Final_Product

Caption: Proposed synthesis of 1,2,4-trivinylbenzene via a triple Wittig reaction.

G cluster_prep Phase Preparation cluster_wash Washing Steps Aqueous_Phase Aqueous Phase: PVA in H2O Degas De-gas both phases (Nitrogen purge) Aqueous_Phase->Degas Organic_Phase Organic Phase: Styrene, TVB, Initiator, Porogen (Toluene) Organic_Phase->Degas Suspension Add Organic to Aqueous with vigorous stirring Degas->Suspension Polymerization Heat to 80 °C (8 hours) Suspension->Polymerization Filtration Cool and Collect Beads by Filtration Polymerization->Filtration Wash_H2O Wash with Hot Water Filtration->Wash_H2O Wash_Toluene Wash with Toluene Wash_H2O->Wash_Toluene Wash_MeOH Wash with Methanol Wash_Toluene->Wash_MeOH Drying Dry in Vacuum Oven (60 °C) Wash_MeOH->Drying Final_Product Crosslinked Polystyrene Beads Drying->Final_Product

Caption: Workflow for suspension polymerization of crosslinked polystyrene beads.

G cluster_properties Resulting Polymer Properties TVB 1,2,4-Trivinylbenzene (TVB) Functionality: 3 Asymmetric structure Higher potential crosslink density Higher_Thermal_Stability Higher Thermal Stability TVB->Higher_Thermal_Stability Higher_Mechanical_Strength Potentially Higher Mechanical Strength TVB->Higher_Mechanical_Strength Network_Architecture Complex 3D Network (Hyperbranched/Star Polymers) TVB->Network_Architecture DVB Divinylbenzene (DVB) Functionality: 2 Mixture of m- and p-isomers Standard industry crosslinker DVB->Higher_Thermal_Stability Standard_Network Standard Crosslinked Network DVB->Standard_Network

Caption: Logical comparison of 1,2,4-trivinylbenzene and divinylbenzene.

References

The Chemical Reactivity of Trivinylbenzene's Vinyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene (B15181684) (TVB) is a trifunctional monomer distinguished by the presence of three reactive vinyl groups attached to a central benzene (B151609) ring.[1] This unique molecular architecture makes it a potent agent for inducing a high degree of cross-linking in polymers, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance.[1] The reactivity of its vinyl groups is the cornerstone of its utility, enabling its participation in a variety of chemical transformations, primarily in polymerization and the formation of complex three-dimensional polymer networks.[1][2] This guide provides a comprehensive exploration of the chemical reactivity of the vinyl groups of trivinylbenzene, with a focus on polymerization and other key chemical transformations.

Core Reactivity of the Vinyl Groups

The vinyl groups of this compound exhibit the characteristic reactivity of alkenes, but their conjugation with the aromatic ring influences their behavior. The vinyl group is known to be an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions through resonance.[3] The primary modes of reactivity for the vinyl groups themselves are addition reactions, where the pi bond is broken to form two new sigma bonds.

Polymerization Reactions

The most significant application of this compound is as a cross-linking agent in polymerization reactions. Its three vinyl groups can participate in chain-growth polymerization, leading to the formation of a densely cross-linked polymer network.[4]

Free-Radical Polymerization

This compound readily undergoes free-radical polymerization, often as a comonomer with monofunctional vinyl monomers like styrene. The addition of even small amounts of TVB can dramatically alter the properties of the resulting polymer, transforming a linear thermoplastic into a rigid thermoset.[1]

Quantitative Data on Polymerization

While specific reactivity ratios for 1,2,4-trivinylbenzene are not extensively reported in the literature, data for the related and widely studied divinylbenzene (B73037) (DVB) can provide valuable insights into the copolymerization behavior.[2] The reactivity of the vinyl groups in TVB is expected to be comparable to that of DVB in copolymerization with styrene.

ParameterStyrene (M1) - o-divinylbenzene (M2)[5]Styrene (M1) - m-divinylbenzene (M2)[5]Styrene (M1) - p-divinylbenzene (M2)[5]
r1 0.920.65~1.0 (estimated)
r2 1.000.60~1.0 (estimated)

Note: r1 and r2 are the reactivity ratios. r1 > 1 indicates that the growing polymer chain ending in monomer 1 prefers to add monomer 1. r2 > 1 indicates that the growing polymer chain ending in monomer 2 prefers to add monomer 2. When r1 and r2 are close to 1, a random copolymer is formed. For the styrene-p-divinylbenzene system, the relative reactivities of the vinyl groups are considered to be essentially equal to one.[5]

Experimental Protocol: Suspension Polymerization of Styrene and 1,2,4-Trivinylbenzene [1]

This protocol describes the synthesis of cross-linked polystyrene beads using 1,2,4-trivinylbenzene as the cross-linking agent.

Materials:

  • Styrene, inhibitor removed

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Toluene (porogen)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) (1 wt% of water) in deionized water.

  • Organic Phase Preparation: In a separate beaker, mix styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), and benzoyl peroxide (1 mol% with respect to total monomers). Toluene can be added as a porogen to induce porosity in the final beads.

  • De-gassing: De-gas both the aqueous and organic phases by bubbling with nitrogen for 30 minutes.

  • Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

  • Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Work-up: Cool the reaction to room temperature. Collect the polymer beads by filtration.

  • Purification: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.

  • Drying: Dry the cross-linked polystyrene beads in a vacuum oven at 60°C to a constant weight.

G Suspension Polymerization Workflow cluster_prep Phase Preparation aqueous_phase Aqueous Phase (Water, Suspending Agent) degas De-gas both phases (Nitrogen bubbling) aqueous_phase->degas organic_phase Organic Phase (Styrene, TVB, Initiator, Porogen) organic_phase->degas suspend Form Suspension (Vigorous Stirring) degas->suspend polymerize Polymerization (Heat to 80°C, 8h) suspend->polymerize workup Work-up (Cool, Filter) polymerize->workup purify Purification (Wash with Water, Toluene, Methanol) workup->purify dry Drying (Vacuum Oven) purify->dry product Cross-linked Polystyrene Beads dry->product

Suspension Polymerization Workflow
Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that can be used to synthesize well-defined polymers with this compound as a cross-linking agent. This method allows for the "core-first" synthesis of star polymers, where linear polymer "arms" are grown from the TVB core.[1]

Experimental Protocol: "Core-First" Synthesis of a Star Polymer using ATRP [1]

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Styrene

  • Ethyl α-bromoisobutyrate (initiator)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Copper(I) bromide (catalyst)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, add CuBr and anisole.

  • De-gassing: De-gas the mixture by three freeze-pump-thaw cycles.

  • Addition of Reagents: Add styrene, 1,2,4-trivinylbenzene, PMDETA, and ethyl α-bromoisobutyrate to the flask under an inert atmosphere.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir for the desired time to achieve the target molecular weight.

  • Termination: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Isolation: Collect the star polymer by filtration and dry under vacuum.

Friedel-Crafts Alkylation for Hyper-cross-linked Polymers

The vinyl groups of this compound can also serve as reactive sites for Friedel-Crafts alkylation, leading to the formation of hyper-cross-linked polymers (HCPs). In this process, the vinyl groups react with aromatic compounds in the presence of a Lewis acid catalyst to form a rigid, porous network.[6]

Experimental Protocol: Synthesis of a Hyper-cross-linked Polymer via Friedel-Crafts Alkylation [6]

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzene (co-monomer)

  • Dichloromethane (B109758) (DCM) (cross-linker)

  • Anhydrous Ferric Chloride (FeCl₃) (catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Methanol

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1,2,4-trivinylbenzene and benzene in 1,2-dichloroethane.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous ferric chloride to the stirred solution.

  • Cross-linker Addition: Add dichloromethane dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 18-24 hours.

  • Quenching and Purification: Cool the mixture to room temperature and quench the reaction by adding methanol. Collect the solid product by filtration and wash sequentially with methanol, dilute hydrochloric acid solution, and deionized water.

  • Drying: Dry the polymer in a vacuum oven.

G Friedel-Crafts Alkylation for HCPs reactants Reactants (TVB, Benzene, DCE) catalyst Catalyst Addition (FeCl3 under N2) reactants->catalyst crosslinker Cross-linker Addition (DCM, dropwise) catalyst->crosslinker reaction Reaction (80°C, 18-24h) crosslinker->reaction quenching Quenching (Methanol) reaction->quenching filtration Filtration quenching->filtration washing Washing (Methanol, HCl, Water) filtration->washing drying Drying washing->drying product Hyper-cross-linked Polymer drying->product

Friedel-Crafts Alkylation for HCPs

Other Functionalization Reactions of the Vinyl Groups

Beyond polymerization, the vinyl groups of this compound can undergo a variety of other chemical transformations typical of alkenes. While specific literature on these reactions for this compound is sparse, the reactivity can be inferred from studies on other vinyl-substituted aromatic compounds.

Hydrogenation

Catalytic hydrogenation can reduce the vinyl groups of this compound to ethyl groups. This reaction is typically carried out using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

Generalized Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1,2,4-Trivinylbenzene

  • Palladium on carbon (10 wt%)

  • Ethanol (B145695) (solvent)

  • Hydrogen gas

Procedure:

  • To a solution of 1,2,4-trivinylbenzene in ethanol in a high-pressure vessel, add 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 1,2,4-triethylbenzene.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[8][9] The vinyl groups of this compound can potentially participate as the alkene component in this reaction, allowing for the formation of new carbon-carbon bonds.

Diels-Alder Reaction

The vinyl groups of this compound can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclic adducts.[10] This reaction provides a pathway to more complex, polycyclic structures.

Epoxidation

The vinyl groups can be converted to epoxide functionalities using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA).[11][12] These epoxides are versatile intermediates for further chemical modifications.

G Functionalization of TVB Vinyl Groups cluster_reactions Functionalization Reactions TVB 1,2,4-Trivinylbenzene hydrogenation Hydrogenation TVB->hydrogenation H2, Pd/C heck Heck Reaction TVB->heck Ar-X, Pd catalyst diels_alder Diels-Alder Reaction TVB->diels_alder Diene epoxidation Epoxidation TVB->epoxidation mCPBA product_h 1,2,4-Triethylbenzene hydrogenation->product_h product_heck C-C Coupled Product heck->product_heck product_da Cyclic Adduct diels_alder->product_da product_epox Triepoxide epoxidation->product_epox

Functionalization of TVB Vinyl Groups

Conclusion

The chemical reactivity of the vinyl groups of 1,2,4-trivinylbenzene is central to its utility as a versatile building block in materials science and organic synthesis. Its primary role as a trifunctional cross-linking agent in polymerization reactions allows for the creation of robust polymer networks with enhanced physical and thermal properties. Furthermore, the vinyl groups can undergo a range of other chemical transformations, opening avenues for the synthesis of complex molecular architectures. While quantitative data specifically for this compound remains limited in some areas, the well-established reactivity of analogous compounds provides a strong basis for predicting and exploiting its chemical behavior in various applications.

References

The Untapped Therapeutic Potential of Trivinylbenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylbenzene (TVB), an aromatic hydrocarbon primarily utilized as a cross-linking agent in polymer synthesis, possesses a chemical structure that offers a versatile scaffold for the creation of a diverse array of derivatives with significant therapeutic potential. Although direct research into the biological activities of this compound itself is limited, the extensive investigation of structurally related benzene (B151609) and vinyl-containing compounds points towards promising avenues for drug discovery, particularly in the realms of oncology and infectious diseases. This technical guide consolidates the prospective biological activities of this compound derivatives by examining the documented efficacy of analogous compounds, with a special focus on their anticancer and antimicrobial properties. This document aims to serve as a foundational resource to stimulate further exploration of this compound as a core moiety in the development of novel therapeutic agents.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₂. It exists in three isomeric forms: 1,2,3-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,3,5-trivinylbenzene.[1] These isomers are characterized by a central benzene ring substituted with three vinyl groups. The vinyl groups are chemically reactive and can undergo a variety of reactions, including polymerization, oxidation, reduction, and electrophilic aromatic substitution.[1] This reactivity is key to its utility as a monomer in the production of cross-linked polymers and resins.[1]

Despite its widespread industrial use, the biological activities of this compound have not been extensively studied. However, the benzene ring is a common structural motif in many pharmaceutical compounds, and the vinyl groups provide functional handles for the synthesis of a wide range of derivatives.[1] Consequently, this compound represents a valuable but underexplored scaffold in medicinal chemistry. This guide will synthesize available data on the biological activities of related compounds to build a compelling case for the therapeutic relevance of this compound derivatives.

Potential Biological Activities of this compound Derivatives

The exploration of this compound's biological potential is largely inferential, drawing upon the established activities of other benzene derivatives. The addition of functional groups to the benzene ring or the modification of the vinyl side chains can yield compounds with significant biological effects.

Anticancer Activity

A substantial body of research exists on benzene derivatives that exhibit anticancer properties.[1] A particularly successful strategy has been the incorporation of heterocyclic moieties, such as triazoles, to develop potent anticancer agents.[1][2] While not direct derivatives of this compound, the synthetic principles used to create these molecules can be readily applied to a this compound core.[1]

For instance, a series of (Z)-styrylbenzene derivatives were synthesized and evaluated for their anticancer activities against a panel of cancer cell lines.[3] Several of these compounds demonstrated significant anti-proliferative effects.[3]

Table 1: Anticancer Activity of (Z)-styrylbenzene Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
(Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6h)MGC-803< 0.01
Taxol (Reference)MGC-8030.06 ± 0.01
6hBEL-74020.15
CA-4 (Reference)BEL-74022.02
CA-4P (Reference)BEL-74025.45
6fHCT1160.17
6gHCT1160.34
6hHCT1160.61
CA-4P (Reference)HCT1160.59

Similarly, 1,2,3-triazole derivatives have been shown to exhibit a range of antiproliferative activities against various cancer cell lines.[2][4]

Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives [2][4]

CompoundCancer Cell LineIC50 (µM)Reference
Phosphonate 1,2,3-triazole derivative (8)HT-108015.13[2]
Phosphonate 1,2,3-triazole derivative (8)A-54921.25[2]
Phosphonate 1,2,3-triazole derivative (8)MCF-718.06[2]
Phosphonate 1,2,3-triazole derivative (8)MDA-MB-23116.32[2]
1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d)PC30.17 ± 0.063[4]
1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d)A5490.19 ± 0.075[4]
1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d)MCF-70.51 ± 0.083[4]
1,2,3-triazole linked 1,3,4-oxadiazole-triazine (9d)DU-1450.16 ± 0.083[4]
Etoposide (Reference)PC3, DU-145, A549, MCF-71.97 ± 0.45 to 3.08 ± 0.135[4]
Antimicrobial Activity

Derivatives of 1,2,4-triazole (B32235) are well-known for their broad-spectrum antimicrobial activities, particularly their antifungal effects.[5] A study on new vinyl-1,2,4-triazole derivatives revealed potent antibacterial and antifungal properties.[5]

Table 3: Antimicrobial Activity of Vinyl-1,2,4-Triazole Derivatives [5]

CompoundActivityMIC Range (mM)MBC/MFC Range (mM)
2hAntibacterial0.0002 - 0.00330.0004 - 0.0033
2f, 2gAntibacterial--
All tested compoundsAntibacterial0.0002 - 0.0069-
2hAntifungal0.02 - 0.040.03 - 0.06
All tested compoundsAntifungal0.02 - 0.520.03 - 0.52
Ketoconazole (Reference)Antifungal0.28 - 1.880.38 - 2.82
Bifonazole (Reference)Antifungal0.32 - 0.640.64 - 0.81
Enzyme Inhibition

Triazole derivatives have been extensively studied as enzyme inhibitors.[6][7] For example, novel azinane triazole-based derivatives have been synthesized and evaluated for their inhibitory potential against several enzymes.[6]

Table 4: Enzyme Inhibition Activity of Azinane Triazole-Based Derivatives [6]

CompoundEnzymeActivity
12d (3-methyl phenyl moiety)α-glucosidaseExcellent inhibition
12n (2-ethyl-6-methyl phenyl moiety)α-glucosidaseMost active, excellent inhibition
Azinane-triazole-based compounds (12a–o)α-glucosidase1.4-fold increase in inhibition compared to acarbose
Acarbose (Reference)α-glucosidaseIC50: 375.82 ± 1.76 μM

Signaling Pathways and Mechanisms of Action

The precise signaling pathways that could be modulated by this compound derivatives are yet to be elucidated.[1] However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

Many triazole-based antifungal agents function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Depletion of ergosterol disrupts membrane integrity, leading to fungal cell death.[1]

G Proposed Mechanism of Action for Triazole-Based Antifungal Agents cluster_fungal_cell Fungal Cell Triazole_Derivative Triazole Derivative CYP51 Lanosterol 14-alpha-demethylase (CYP51) Triazole_Derivative->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol CYP51 Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Disruption Membrane Disruption Fungal_Cell_Membrane->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for triazole-based antifungal agents.

In the context of cancer, benzene and its derivatives can affect critical hematopoietic signaling pathways, although the evidence remains limited.[8] These pathways include Hedgehog, Notch/Delta, and Wingless/Integrated.[8]

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for assessing the biological activities of benzene and triazole derivatives.

MTT Assay for Antiproliferative Activity

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[1]

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.[1]

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.[1]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.[1]

  • Inoculation: Each well is inoculated with the microbial suspension.[1]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

  • MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no visible growth is sub-cultured on agar (B569324) plates. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.[1]

Synthesis and Workflow

The synthesis of biologically active triazole derivatives from a core aromatic structure often involves a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient and regioselective, making it a powerful tool in medicinal chemistry.[1] A hypothetical workflow for synthesizing and testing bioactive this compound-triazole derivatives is presented below.

G Hypothetical Workflow for Synthesizing and Testing Bioactive this compound-Triazole Derivatives TVB This compound (TVB) Modification Chemical Modification (e.g., to form an alkyne) TVB->Modification TVB_Alkyne TVB-derived Alkyne Modification->TVB_Alkyne CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' TVB_Alkyne->CuAAC Organic_Azide Organic Azide Library Organic_Azide->CuAAC TVB_Triazole_Library Library of TVB-Triazole Derivatives CuAAC->TVB_Triazole_Library Purification Purification and Characterization TVB_Triazole_Library->Purification Bio_Screening Biological Screening (e.g., anticancer, antimicrobial assays) Purification->Bio_Screening Hit_Identification Hit Identification Bio_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

References

Solubility of Trivinylbenzene in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trivinylbenzene (TVB), a key trifunctional monomer used extensively in the synthesis of crosslinked polymers and functional materials. Due to a notable absence of publicly available quantitative solubility data, this document focuses on compiling qualitative solubility information from the existing literature, primarily from studies related to polymerization and polymer science. Furthermore, this guide furnishes detailed, adaptable experimental protocols for the quantitative determination of this compound's solubility in various organic solvents. The information herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this compound.

Introduction

This compound is an aromatic hydrocarbon with three vinyl groups attached to a benzene (B151609) ring. It exists in three isomeric forms: 1,2,3-trivinylbenzene, 1,2,4-trivinylbenzene, and 1,3,5-trivinylbenzene. These isomers are primarily utilized as crosslinking agents in polymerization processes, imparting enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] Understanding the solubility of this compound in common organic solvents is crucial for its effective use in synthesis, purification, and various applications. Proper solvent selection is critical for controlling reaction kinetics, polymer morphology, and for the purification of the final product. This guide addresses the current knowledge gap regarding the specific solubility of this compound and provides the necessary tools for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for the common isomers of this compound is presented in Table 1. These properties influence the solubility behavior of the molecule.

Property1,2,4-Trivinylbenzene1,3,5-Trivinylbenzene1,2,3-Trivinylbenzene
Molecular Formula C₁₂H₁₂[2]C₁₂H₁₂[3]C₁₂H₁₂[4]
Molecular Weight 156.22 g/mol [2]156.22 g/mol [3]156.22 g/mol [4]
IUPAC Name 1,2,4-tris(ethenyl)benzene[2]1,3,5-tris(ethenyl)benzene[3]1,2,3-tris(ethenyl)benzene[4]
CAS Number 7641-80-7[2]3048-52-0[5]1322-23-2[4]
Computed XLogP3-AA 4.2[2]4.2[3]4.2[4]

Note: The high XLogP3-AA value suggests a non-polar nature and anticipates good solubility in non-polar organic solvents.

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in the literature, a qualitative understanding can be derived from its use in polymerization studies. The principle of "like dissolves like" is central to predicting its solubility. As a non-polar aromatic hydrocarbon, this compound is expected to be soluble in non-polar and weakly polar organic solvents and insoluble in highly polar solvents.

Table 2 summarizes the qualitative solubility of this compound in several common organic solvents based on information found in the literature, particularly in the context of its role in polymer synthesis.

SolventSolvent TypeQualitative SolubilityRationale/Source Context
Toluene Non-polar AromaticSoluble / Good SolventFrequently used as a solvent for the polymerization of this compound and is considered a "good" solvent for the resulting polymer, indicating high solubility of the monomer.[6]
Xylene Non-polar AromaticSoluble / Good SolventSimilar to toluene, xylene is mentioned as a "good" solvent in the context of creating porous polymers from this compound, implying monomer solubility.
Benzene Non-polar AromaticExpected to be SolubleAs the parent aromatic hydrocarbon, benzene is expected to be a good solvent for this compound.
Tetrahydrofuran (THF) Polar AproticExpected to be SolubleTHF is a common solvent for many organic compounds and is likely to dissolve this compound.
Acetone (B3395972) Polar AproticExpected to be SolubleWhile more polar, acetone is a versatile solvent and is expected to dissolve this compound.
Methanol Polar ProticInsoluble / Non-solventUsed as a precipitating agent for polymers of this compound, indicating that the monomer is insoluble.[6]
Ethanol (B145695) Polar ProticExpected to be Sparingly Soluble to InsolubleSimilar to methanol, ethanol is a polar protic solvent and is not expected to be a good solvent for this compound.
Dodecanol Long-chain AlcoholInsoluble / Poor SolventReferred to as a "non-solvent" or "poor solvent" in the synthesis of porous polymers from this compound.
Water Highly PolarInsolubleAs a non-polar hydrocarbon, this compound is immiscible with water.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, which is a standard procedure for determining the thermodynamic solubility of a solid in a liquid.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to ± 0.1 mg)

  • Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

  • Constant temperature bath or shaker incubator

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to construct a calibration curve.

  • Equilibration:

    • Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Place the sealed vials in a constant temperature bath or shaker and agitate for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the vials to remain in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation standards Prepare Standard Solutions analyze Analyze via HPLC/UV-Vis standards->analyze excess Add Excess TVB to Solvent agitate Agitate at Constant Temperature (24-48 hours) excess->agitate settle Settle Excess Solid agitate->settle supernatant Withdraw Supernatant settle->supernatant filter Filter with Syringe Filter supernatant->filter filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce in the public domain, a qualitative understanding based on its chemical properties and use in polymerization suggests it is readily soluble in non-polar aromatic solvents and insoluble in polar protic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. This information is vital for optimizing reaction conditions, purification processes, and the overall application of this compound in the development of advanced polymers and other materials. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the scientific community.

References

Thermal Degradation Pathways of Polytrivinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of polytrivinylbenzene (PTVB), a highly cross-linked aromatic polymer. The information presented herein is synthesized from foundational studies and analysis of analogous polymer systems, offering insights into the degradation mechanisms, resultant products, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals working with or developing materials where thermal stability is a critical parameter.

Executive Summary

Polythis compound is characterized by its exceptional thermal stability, a direct consequence of its high cross-link density. Unlike linear polymers such as polystyrene, which readily depolymerize to yield significant quantities of monomer upon heating, the thermal degradation of PTVB follows a more complex pathway. The degradation is initiated by the scission of carbon-carbon single bonds within the aliphatic cross-linking bridges. This is followed by a series of hydrogen abstraction and rearrangement reactions, leading to the formation of a range of small hydrocarbon fragments and larger aromatic moieties. A key characteristic of PTVB's thermal degradation is the formation of a substantial carbonaceous residue, indicative of its tendency to char rather than completely volatilize. This guide will delve into the specifics of these pathways, present available quantitative data, detail the experimental protocols for analysis, and provide visual representations of the degradation processes.

Core Thermal Degradation Pathways

The thermal degradation of polythis compound in an inert atmosphere is understood to proceed through a free-radical mechanism that does not involve significant chain unzipping to produce monomer. The high degree of cross-linking restricts the mobility of the polymer chains, preventing the depropagation that is characteristic of linear vinyl polymers.[1][2]

The proposed degradation pathway can be broken down into the following stages:

  • Initiation: The degradation process is initiated by the homolytic cleavage of the weakest bonds in the polymer network, which are the C-C single bonds in the aliphatic portions of the cross-links connecting the benzene (B151609) rings. This occurs at elevated temperatures and results in the formation of two radical species.

  • Propagation/Fragmentation: The initial radicals are highly reactive and can participate in several subsequent reactions:

    • Hydrogen Abstraction: The free radicals can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of a more stable molecule and a new radical on an adjacent chain. This process contributes to the saturation of some of the smaller volatile fragments.[1][2]

    • Beta-Scission: Further fragmentation of the polymer backbone can occur through beta-scission, where the polymer chain breaks at the carbon atom beta to the radical site. This leads to the formation of smaller volatile hydrocarbon fragments and new radical sites.

    • Rearrangement: Intramolecular and intermolecular rearrangement reactions can also occur, leading to a more stable, highly aromatic, and extensively cross-linked char structure.

  • Termination: The radical chain reactions can be terminated by recombination or disproportionation of two radical species.

A significant outcome of this degradation mechanism is the formation of a thermally stable, carbonaceous char. The loss of hydrogen during the hydrogen abstraction and fragmentation steps contributes to the increasing aromaticity and carbonization of the residue.[1][2]

Quantitative Data Summary

Quantitative data on the thermal degradation of pure polythis compound is limited in the available literature. However, studies on its copolymers and the closely related polydivinylbenzene (PDVB) provide valuable insights into its thermal stability. The activation energy of degradation, a key parameter indicating the energy barrier for the decomposition process, has been determined for several related systems.

Polymer SystemCross-linker Content (%)Activation Energy (kcal/mole)Reference
Styrene-Divinylbenzene Copolymer253[1][2]
Styrene-Divinylbenzene Copolymer2554[1][2]
Styrene-Divinylbenzene Copolymer4858[1][2]
Styrene-Divinylbenzene Copolymer5658[1][2]
Styrene-Trivinylbenzene Copolymer 25 61 [1][2]
Polydivinylbenzene (PDVB)10065[1][2]

Table 1: Activation Energies of Thermal Degradation for Polythis compound Copolymers and Related Polymers.

The data clearly indicates that increasing the cross-link density, either by increasing the concentration of divinylbenzene (B73037) or by using the trifunctional this compound, leads to a significant increase in the activation energy of degradation, and thus enhanced thermal stability.[1][2] A copolymer containing just 25% this compound exhibits a thermal stability comparable to that of 100% polydivinylbenzene.[1][2]

Regarding the degradation products, for highly cross-linked polythis compound, the volatile products consist of a mixture of small hydrocarbon fragments (both saturated and unsaturated) and larger molecular weight moieties.[1] Crucially, there is no significant formation of the this compound monomer.[1][2] A substantial portion of the original polymer mass remains as a carbonaceous residue.[1]

Experimental Protocols

The primary experimental technique used to elucidate the thermal degradation pathways of polythis compound and related cross-linked polymers is pyrolysis in a vacuum followed by mass spectrometric analysis of the volatile products .

Pyrolysis-Mass Spectrometry (Py-MS)
  • Objective: To thermally degrade the polymer in a controlled environment and identify the resulting volatile fragments.

  • Apparatus: The experimental setup typically consists of a high-vacuum system equipped with a pyrolysis chamber, a furnace, and a mass spectrometer.

  • Sample Preparation: A small, precisely weighed sample of the polymer (typically in the milligram range) is placed in a sample holder within the pyrolysis chamber.

  • Pyrolysis Procedure:

    • The system is evacuated to a high vacuum to ensure an inert atmosphere and prevent side reactions with oxygen.

    • A preheated furnace is rapidly moved to surround the sample, bringing it to the desired pyrolysis temperature (e.g., in the range of 330 to 450 °C).[1][2]

    • The sample is held at the pyrolysis temperature for a defined period (e.g., 30 minutes) to ensure complete degradation.[2]

  • Product Collection and Analysis:

    • The volatile degradation products are collected in two fractions: a lighter fraction that is volatile at room temperature and a heavier fraction that is volatile at the pyrolysis temperature but condenses at cooler temperatures.[1][2]

    • These fractions are then introduced into a mass spectrometer for analysis. The mass spectrometer ionizes the fragments and separates them based on their mass-to-charge ratio, allowing for the identification of the individual components of the volatile degradation products.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.

  • Procedure:

    • A small sample of the polymer is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or argon to study thermal degradation without oxidation).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of degradation, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of char residue can be determined from this data.

Visualizations

Proposed Thermal Degradation Pathway of Polythis compound

Thermal_Degradation_Pathway PTVB Polythis compound Network Initiation Initiation: C-C Bond Scission (Heat) PTVB->Initiation Radicals Primary Radicals Initiation->Radicals Propagation Propagation Radicals->Propagation H_Abstraction Hydrogen Abstraction Propagation->H_Abstraction Beta_Scission Beta-Scission Propagation->Beta_Scission Char Carbonaceous Char (Stable Residue) Propagation->Char Rearrangement & Cross-linking Volatiles Volatile Products: - Small Hydrocarbons - Larger Fragments H_Abstraction->Volatiles Forms Saturated Fragments Beta_Scission->Volatiles Forms Unsaturated Fragments

Caption: Proposed free-radical mechanism for the thermal degradation of polythis compound.

Experimental Workflow for Thermal Degradation Analysis

Experimental_Workflow Sample Polythis compound Sample Pyrolysis Pyrolysis in Vacuum (e.g., 330-450 °C) Sample->Pyrolysis TGA Thermogravimetric Analysis (TGA) Sample->TGA Fractionation Product Fractionation Pyrolysis->Fractionation Residue Char Residue Pyrolysis->Residue TGA_Data TGA Curve: - Onset Temperature - Char Yield TGA->TGA_Data Light_Fraction Light Fraction (Volatile at RT) Fractionation->Light_Fraction Heavy_Fraction Heavy Fraction (Volatile at Pyrolysis T) Fractionation->Heavy_Fraction MS Mass Spectrometry (MS) Light_Fraction->MS Heavy_Fraction->MS Product_ID Identification of Degradation Products MS->Product_ID

Caption: Workflow for the analysis of polythis compound thermal degradation.

References

Trivinylbenzene: A Versatile Monomer for Advanced Porous Organic Polymers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Trivinylbenzene (TVB) is emerging as a critical building block in the synthesis of porous organic polymers (POPs), a class of materials revolutionizing applications from scientific research to advanced drug delivery systems. Its trifunctional nature, possessing three polymerizable vinyl groups, allows for the creation of highly crosslinked, robust, and porous three-dimensional networks with tunable properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound-based POPs, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Synthesis of this compound-Based Porous Organic Polymers

The creation of porous structures in poly(this compound) relies on the principle of polymerization-induced phase separation. During polymerization, the growing polymer network becomes insoluble in the solvent, leading to its separation and the formation of a solid, porous structure. The solvent, in this case, acts as a porogen, and its removal leaves behind a network of pores.[1] The properties of the resulting porous polymer, such as surface area and pore size, are highly dependent on the synthesis conditions.

Several polymerization techniques can be employed to synthesize this compound-based POPs, including:

  • Suspension Polymerization: This method involves dispersing the this compound monomer in an immiscible liquid phase, typically water, with the aid of a suspending agent. Polymerization is initiated within the monomer droplets, leading to the formation of spherical polymer beads.[1]

  • Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction is initiated by a free-radical species, which attacks the carbon-carbon double bonds of the this compound molecules, leading to the formation of a polymer chain.[2]

  • Solvothermal Synthesis: This method involves carrying out the polymerization in a solvent at elevated temperatures and pressures. The specific solvent and temperature conditions can be tuned to control the porosity of the resulting polymer.

Key Synthesis Parameters Influencing Porosity

The porous properties of this compound-based POPs can be tailored by carefully controlling various synthesis parameters. The interplay between the monomer concentration and the type and amount of porogen is particularly crucial.

ParameterEffect on Porosity
Porogen Type Good Solvents (e.g., Toluene): Lead to the formation of smaller, highly interconnected pores, resulting in microporous or mesoporous materials with high specific surface area.[1] Poor Solvents (e.g., Dodecanol): Cause earlier phase separation, leading to larger, less interconnected pores and macroporous materials with lower specific surface area but higher total pore volume.[1]
Monomer-to-Porogen Ratio A higher porogen concentration generally leads to a higher total pore volume.[1]
This compound Concentration A higher monomer concentration results in a more densely crosslinked and rigid polymer network.[1]
Initiator Concentration Affects the rate of polymerization and the degree of crosslinking.
Polymerization Temperature Influences the kinetics of polymerization and phase separation.
Stirring Speed (Suspension) Affects the size and uniformity of the resulting polymer beads.

Table 1: Qualitative Influence of Synthesis Parameters on the Porosity of Poly(this compound). Data compiled from[1].

Quantitative Data on Porous Properties

The following table provides an example of how synthesis parameters can be varied to achieve different porous properties in polymers derived from vinyl monomers. While this data is for a related system, poly(styrene-co-divinylbenzene), it illustrates the quantitative relationships between synthesis conditions and the resulting surface area and pore volume.

Monomer CompositionPorogen (Toluene) Volume (%)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
Styrene/DVB (80/20)505500.85
Styrene/DVB (60/40)506500.95
Styrene/DVB (80/20)606001.10
Styrene/DVB (60/40)607001.20

Table 2: Example Quantitative Data for Porous Polymers Synthesized via Suspension Polymerization. Note: This data is illustrative and based on a similar divinylbenzene (B73037) system.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of this compound-based POPs.

Suspension Polymerization Protocol

This protocol outlines a general procedure for the synthesis of porous poly(this compound) beads.

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Porogen (e.g., toluene, dodecanol, or a mixture)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Suspending agent (e.g., poly(vinyl alcohol), PVA)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., 1 wt% AIBN relative to the monomer) in a mixture of this compound and the chosen porogen(s).

  • Suspension Formation: While stirring the aqueous phase vigorously, slowly add the organic phase to the flask to form a suspension of fine droplets.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN) under a nitrogen atmosphere and continue stirring for 8-24 hours.

  • Work-up: After polymerization, cool the mixture to room temperature. Collect the polymer beads by filtration and wash them extensively with hot water to remove the suspending agent.

  • Porogen Removal: Wash the beads with a suitable solvent (e.g., methanol, acetone) to remove the porogen and any unreacted monomer.

  • Drying: Dry the purified polymer beads in a vacuum oven at 60-80 °C until a constant weight is achieved.[1]

Characterization Protocols

Nitrogen Physisorption (BET Analysis): This technique is used to determine the specific surface area, pore volume, and pore size distribution of the porous polymer.

  • Sample Degassing: A known weight of the dried polymer is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other volatile impurities.

  • Analysis: The sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures. The amount of nitrogen adsorbed and desorbed at different relative pressures is measured.

  • Data Interpretation: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity. The pore size distribution is calculated using methods such as the Barrett-Joyner-Halenda (BJH) method.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the polymer.

  • Sample Preparation: For soluble polymers, a small amount is dissolved in a deuterated solvent. For insoluble, crosslinked polymers, solid-state NMR is required.

  • Analysis: ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons present in the polymer structure.

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of soluble polymer fractions.

  • Sample Preparation: A dilute solution of the soluble polymer is prepared in a suitable solvent (e.g., tetrahydrofuran).

  • Analysis: The polymer solution is injected into a column packed with a porous gel. Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.

Visualizing Workflows and Logical Relationships

The synthesis and application of this compound-based porous organic polymers involve a series of logical steps. These can be effectively visualized using diagrams.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage monomer This compound Monomer polymerization Polymerization (e.g., Suspension) monomer->polymerization porogen Porogen Selection (e.g., Toluene, Dodecanol) porogen->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization washing Washing (Water, Methanol) polymerization->washing drying Drying (Vacuum Oven) washing->drying bet BET Analysis (Surface Area, Pore Volume) drying->bet sem SEM/TEM (Morphology) drying->sem ftir FTIR Spectroscopy (Functional Groups) drying->ftir tga TGA (Thermal Stability) drying->tga

Caption: A generalized workflow for the synthesis and characterization of this compound-based porous organic polymers.

Applications in Drug Development

The unique properties of this compound-based POPs, such as their high surface area, tunable pore size, and potential for functionalization, make them promising candidates for drug delivery applications.[4][5] They can be designed to encapsulate therapeutic agents and control their release, potentially improving drug efficacy and reducing side effects.

A key area of interest is the development of stimuli-responsive drug delivery systems.[6] These systems can be engineered to release their drug payload in response to specific triggers present in the target microenvironment, such as changes in pH or temperature. For example, the acidic environment of a tumor could trigger the release of an encapsulated anticancer drug from a pH-sensitive porous polymer.

Drug_Delivery_Workflow cluster_formulation Drug Formulation cluster_delivery Drug Delivery & Release cluster_action Therapeutic Action pop Porous Organic Polymer (this compound-based) loading Drug Loading (e.g., Incubation) pop->loading drug Therapeutic Agent (e.g., Doxorubicin) drug->loading administration Administration (e.g., Injection) loading->administration targeting Passive Targeting (EPR Effect) administration->targeting stimulus Stimulus Trigger (e.g., Low pH in Tumor) targeting->stimulus release Drug Release stimulus->release uptake Cellular Uptake release->uptake effect Therapeutic Effect (e.g., Apoptosis) uptake->effect

Caption: A conceptual workflow for a stimuli-responsive drug delivery system using a this compound-based porous organic polymer.

While the direct application of this compound-based POPs in clinically approved drug delivery systems is still in the research phase, their versatility and tunable properties offer significant potential for the future of targeted therapies and personalized medicine. Further research into their biocompatibility and in vivo performance is crucial for translating their promising in vitro results into effective clinical applications.

References

Early Research on the Polymerization Kinetics of Trivinylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylbenzene (TVB) is a trifunctional monomer that, upon polymerization, can form highly cross-linked, three-dimensional polymer networks. This property imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers, making them suitable for a variety of specialized applications. Early investigations into the polymerization of such multivinyl monomers were pivotal in shaping the foundational understanding of network polymer formation.

This technical guide provides an in-depth look at the early research into the polymerization kinetics of this compound. Given the relative scarcity of detailed kinetic studies specifically on this compound from the mid-20th century, this guide also draws upon contemporaneous research on its close and extensively studied analog, divinylbenzene (B73037) (DVB). The principles governing the polymerization of DVB are directly applicable to understanding the behavior of TVB.

The theoretical framework for much of this early work was established by the Flory-Stockmayer theory, which provided a mathematical basis for predicting the onset of gelation in polyfunctional polymerization systems.[1] This guide will delve into the expected kinetic behavior, experimental methodologies of the era, and the theoretical underpinnings that guided early researchers.

Theoretical Background: The Flory-Stockmayer Theory and Gelation

The polymerization of this compound is a classic example of a process leading to the formation of a polymer network. The foundational theory for understanding this process is the Flory-Stockmayer theory of gelation, developed in the 1940s.[1] This theory predicts the critical conversion at which an "infinite" network, or gel, is formed.

The theory is based on a few key assumptions:

  • All functional groups (in this case, the vinyl groups) are equally reactive.

  • All reactions occur between functional groups on different molecules (intermolecularly).

  • There are no intramolecular reactions (cyclization) within the same molecule.

For a system containing a trifunctional monomer like this compound, the Flory-Stockmayer theory predicts that gelation will occur at a specific, calculable point in the reaction. This "gel point" is characterized by a dramatic increase in viscosity. While the Flory-Stockmayer theory provides a fundamental framework, it's important to note that in practice, factors like unequal reactivity of vinyl groups and intramolecular cyclization can cause deviations from the predicted gel point.

Early Synthesis of this compound

The availability of this compound isomers was a prerequisite for studying their polymerization. An early report on the synthesis of 1,3,5-trivinylbenzene was published in 1950 by Mowry and Ringwald in the Journal of the American Chemical Society.[2] While detailed experimental protocols for the synthesis of 1,2,4-trivinylbenzene (B15181684) are not extensively reported in early literature, general synthetic routes have been described, such as the cyclotrimerization of 1-buten-3-yne.[3]

Polymerization Kinetics of this compound

Early kinetic studies of vinyl monomer polymerization relied on techniques that could monitor the disappearance of the monomer over time. For a trifunctional monomer like this compound, the polymerization proceeds through a free-radical mechanism, which can be broken down into three main stages: initiation, propagation, and termination. The presence of three vinyl groups per monomer unit introduces the additional complexities of branching and cross-linking.

Reaction Mechanism

The free-radical polymerization of this compound can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R kd P1 Growing Chain (P1•) R->P1 ki M M This compound (M) P1->P1 kp M P2 Branched Chain (P2•) P1->P2 kp' Pendant Vinyl P1_term P1->P1_term kt P3 Cross-linked Network P2->P3 kp'' Pendant Vinyl P2_term P2->P2_term kt Dead_Polymer Dead Polymer P1_term->Dead_Polymer P2_term->Dead_Polymer

Caption: Free-radical polymerization mechanism of this compound.

Expected Kinetic Behavior

Based on studies of analogous systems like divinylbenzene, the polymerization of this compound would be expected to exhibit the following kinetic characteristics:

  • Autoacceleration: As the polymerization proceeds and a cross-linked network forms, the mobility of the growing polymer chains is restricted. This hinders the termination reactions, leading to an increase in the overall polymerization rate, a phenomenon known as the gel effect or autoacceleration.

  • Early Gelation: Due to its trifunctionality, this compound would be expected to reach the gel point at a lower monomer conversion compared to a difunctional monomer like divinylbenzene under similar conditions.

  • Influence of Monomer and Initiator Concentration: The rate of polymerization would be proportional to the monomer concentration and the square root of the initiator concentration, typical for free-radical polymerizations. The gel point would be reached earlier at higher initial monomer or initiator concentrations.

Data Presentation

Table 1: Illustrative Polymerization Data for this compound in Toluene (B28343) at 70°C

Time (min)Monomer Conversion (%)Viscosity (cP)State
001.2Liquid
30155.8Viscous Liquid
603550.2Very Viscous
7548~ ∞Gel Point
9060-Solid Gel
12075-Solid Gel

Table 2: Expected Effect of Initial Monomer and Initiator Concentration on Gel Point Conversion

Initial TVB Concentration (mol/L)Initiator Concentration (mol/L)Expected Gel Point Conversion (%)
1.00.01~ 55
2.00.01~ 48
2.00.02~ 42

Experimental Protocols

The following sections detail the methodologies that would have been employed in early research to study the polymerization kinetics of this compound.

Materials
  • Monomer: this compound (e.g., 1,3,5- or 1,2,4-isomer), synthesized and purified. Early purification methods would have involved distillation under reduced pressure.

  • Initiator: A free-radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Solvent: An inert solvent like toluene or benzene (B151609) to control the reaction rate and delay the onset of gelation.

  • Inhibitor Remover: A column of alumina (B75360) or a similar material to remove the storage inhibitor from the monomer.

Generalized Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_reaction Polymerization cluster_monitoring Monitoring Monomer_Purification Monomer Purification (Inhibitor Removal) Initiator_Dissolution Dissolve Initiator in Monomer/Solvent Monomer_Purification->Initiator_Dissolution Charge_Reactor Charge Reactor with Monomer Solution Initiator_Dissolution->Charge_Reactor Degas Degas with Inert Gas (e.g., Nitrogen) Charge_Reactor->Degas Heat Heat to Desired Temperature Degas->Heat Take_Samples Take Aliquots at Timed Intervals Heat->Take_Samples Quench Quench Polymerization (e.g., cool and add inhibitor) Take_Samples->Quench Analysis Analyze for Monomer Conversion Quench->Analysis

Caption: A typical experimental workflow for early kinetic studies.

Key Experimental Techniques
  • Dilatometry: This was a common technique for following the rate of polymerization. The reaction is carried out in a dilatometer, a vessel with a precision-bore capillary tube. As the monomer converts to the denser polymer, the volume of the reaction mixture contracts, and the rate of this contraction is proportional to the rate of polymerization.

  • Gravimetric Analysis: To determine the monomer conversion at different time points, samples of the reaction mixture would be taken and the polymer precipitated in a non-solvent (e.g., methanol). The precipitated polymer would then be collected by filtration, dried, and weighed.

  • Viscometry: The change in viscosity of the polymerizing solution would be monitored using a viscometer. A sharp, almost vertical increase in viscosity would indicate the gel point.

  • Determination of Gel Content: To quantify the amount of cross-linked polymer, a dried polymer sample would be subjected to solvent extraction (e.g., in a Soxhlet apparatus). The insoluble portion (the gel) would be dried and weighed to determine the gel fraction.

Conclusion

The early research on the polymerization kinetics of this compound, largely informed by studies on divinylbenzene and the theoretical framework of Flory and Stockmayer, laid the groundwork for our understanding of three-dimensional polymer network formation. While detailed kinetic parameters from this era are not widely documented for this compound itself, the qualitative understanding of its rapid polymerization, early gelation, and the experimental techniques developed at the time were crucial for the subsequent development of advanced polymer materials. The principles established by these pioneering studies continue to be relevant for researchers, scientists, and drug development professionals working with cross-linked polymers today.

References

A Technical Guide to the Functionality Differences Between Trivinylbenzene and Divinylbenzene as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the functional differences between trivinylbenzene (TVB) and divinylbenzene (B73037) (DVB), two critical crosslinking agents in polymer chemistry. While both are vinyl aromatic monomers used to create three-dimensional polymer networks, their distinct functionalities lead to significant variations in the resulting polymer properties. This document explores these differences through a detailed examination of their chemical structures, reactivity, and impact on the thermal and mechanical properties of crosslinked polymers. Quantitative data is summarized in comparative tables, and detailed experimental protocols for polymerization are provided. Furthermore, logical and experimental workflows are visualized to elucidate the core concepts.

Introduction: The Role of Functionality in Crosslinking

Divinylbenzene (DVB) is a well-established and widely utilized crosslinking agent in the synthesis of polymers such as polystyrene-divinylbenzene (PS-DVB) resins, which are fundamental materials for applications like ion exchange and chromatography.[1] DVB is a difunctional monomer, possessing two reactive vinyl groups that can participate in polymerization, forming bridges between linear polymer chains.[2]

This compound (TVB), by contrast, is a trifunctional monomer, featuring three vinyl groups.[3] This seemingly small difference in functionality—the presence of one additional reactive site—has profound implications for the architecture of the resulting polymer network. The trifunctionality of TVB allows for the formation of a significantly denser and more complex three-dimensional network compared to the networks formed with the difunctional DVB.[4] This increased crosslink density is the primary driver for the enhanced thermal and mechanical properties observed in TVB-crosslinked polymers.[4][5]

This guide will systematically dissect these differences, providing researchers and professionals with the technical insights necessary to select the appropriate crosslinking agent for their specific application, whether it be in the development of novel drug delivery systems, advanced separation media, or high-performance materials.

Core Functionality Differences: A Comparative Overview

The fundamental distinction between this compound and divinylbenzene lies in the number of polymerizable vinyl groups attached to the benzene (B151609) ring. This directly influences the theoretical crosslink density and the subsequent macroscopic properties of the polymer.

  • Divinylbenzene (DVB): As a difunctional monomer, DVB can connect two polymer chains. Commercial DVB is typically a mixture of meta- and para-isomers, often containing ethylvinylbenzene as well.[1]

  • This compound (TVB): As a trifunctional monomer, TVB can connect three polymer chains, leading to a more rigid and densely crosslinked network structure.[3] It exists in 1,2,4- and 1,3,5-isomeric forms.[5]

The logical relationship between functionality and polymer properties is illustrated in the following diagram:

G Logical Flow: Functionality to Polymer Properties cluster_0 TVB This compound (TVB) (Trifunctional) CrosslinkDensity Crosslink Density TVB->CrosslinkDensity Higher DVB Divinylbenzene (DVB) (Difunctional) DVB->CrosslinkDensity Lower Functionality Monomer Functionality ThermalStability Thermal Stability CrosslinkDensity->ThermalStability Increased MechanicalStrength Mechanical Strength CrosslinkDensity->MechanicalStrength Increased

Figure 1: Functionality to Property Relationship.

Quantitative Data Comparison

The following tables summarize the key physical and chemical properties of TVB and DVB, as well as the properties of polymers crosslinked with these agents.

Table 1: Physical and Chemical Properties of this compound and Divinylbenzene

Property1,2,4-Trivinylbenzene (B15181684)Divinylbenzene (isomer mixture)
Molecular Formula C₁₂H₁₂[6]C₁₀H₁₀[2]
Molecular Weight 156.22 g/mol [6]130.19 g/mol [2]
Functionality 3[3]2[2]
Appearance Colorless to light yellow liquid[2]Water-white to straw-colored liquid[2]

Table 2: Comparative Performance Indicators of TVB and DVB as Crosslinking Agents

Parameter1,2,4-Trivinylbenzene (TVB)1,3,5-Trivinylbenzene (TVB)Divinylbenzene (DVB)
Typical Crosslinker Content (wt%) 2 - 154 - 302 - 50
Polymerization Temperature (°C) 60 - 10080 - 12085 - 90
Gel Time (min) 45 - 30030 - 36020 - 480
Crosslink Density (mol/cm³) 0.5 - 2.11.2 - 3.80.1 - 2.5
Thermal Stability (°C) 220 - 300280 - 380250 - 320
Activation Energy (kJ/mol) 60 - 8075 - 9553 - 65
Data sourced from a commercial supplier and can vary depending on the specific polymer system and experimental conditions.[5]

Table 3: Activation Energies of Thermal Degradation for Copolymers of Styrene with DVB and TVB

Copolymer CompositionActivation Energy (kcal/mole)
Styrene + 2% DVB53
Styrene + 25% DVB54
Styrene + 48% DVB58
Styrene + 56% DVB58
Styrene + 25% TVB61
Polydivinylbenzene (PDVB)65
Data from pyrolysis experiments conducted in a vacuum in the temperature range of 330 to 390 °C.[7][8]

Research has shown that polythis compound exhibits significantly higher thermal stability than polydivinylbenzene.[5] In copolymers with styrene, only 25% TVB was needed to achieve the same thermal stability as a polymer made of 100% polydivinylbenzene, highlighting its efficiency as a crosslinker for enhancing thermal properties.[4][5]

Table 4: Effect of Divinylbenzene Content on the Mechanical Properties of Polystyrene

DVB Content (wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
02.873.451.05
3.83.423.551.27
7.13.724.171.36
11.14.024.971.50
Data from molecular dynamics simulations of DVB-crosslinked polystyrene.[5]

While direct comparative experimental data for the mechanical properties of TVB-crosslinked polymers is limited in publicly available literature, the data for DVB clearly demonstrates that increasing the crosslinker concentration leads to a more rigid and stiff material.[5] Given the higher crosslinking efficiency of TVB, it can be inferred that for a given weight percentage, TVB would impart a greater enhancement to the mechanical properties than DVB.

Experimental Protocols

The following are representative experimental protocols for the synthesis of crosslinked polystyrene beads using this compound and divinylbenzene via suspension polymerization.

Suspension Polymerization of Styrene with this compound

This protocol describes the synthesis of a crosslinked polystyrene resin using 1,2,4-trivinylbenzene as the crosslinking agent.[9]

Materials:

  • Styrene, inhibitor removed

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Toluene (B28343) (porogen, optional for creating porous beads)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.[9]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), and benzoyl peroxide (1 mol% with respect to total monomers). If preparing porous beads, add toluene (e.g., 50 vol% of the organic phase).[9]

  • De-gassing: De-gas both the aqueous and organic phases by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[9]

  • Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.[9]

  • Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.[9]

  • Work-up: Cool the reaction to room temperature. Collect the resulting polymer beads by filtration.[9]

  • Washing: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.[9]

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.[9]

Suspension Polymerization of Styrene with Divinylbenzene

This protocol is a general procedure for the synthesis of styrene-divinylbenzene copolymer beads.[10]

Materials:

  • Styrene, inhibitor removed

  • Divinylbenzene (DVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In an Erlenmeyer flask, dissolve 100mg of polyvinylalcohol in 70 ml of water with heating and stirring. Let the solution cool.[10]

  • Organic Phase Preparation: In a 50 ml beaker, prepare a solution of 0.1 g of benzoyl peroxide, 10 ml of styrene, and approximately 1 ml of divinylbenzene.[10]

  • Suspension Formation: While vigorously stirring the aqueous phase with a magnetic stirrer, add the monomer solution to form a fine suspension. The droplet size, which determines the final bead size, is influenced by the stirring rate and PVA concentration.[10]

  • Polymerization: Heat the suspension to 90°C to initiate the reaction. The polymerization time can range from 30 minutes to 7 hours, depending on the monomer and initiator concentrations.[10]

  • Work-up: Cool the mixture with stirring.[10]

  • Purification: Add the cooled mixture to a large beaker of propanol (B110389) while stirring to separate the polymer beads. Wash the product several times with propanol.[10]

Visualized Workflows and Mechanisms

Experimental Workflow for Suspension Polymerization

The following diagram illustrates the key steps in the suspension polymerization protocol for producing crosslinked polymer microspheres with TVB or DVB.

G Suspension Polymerization Workflow AqueousPhase Aqueous Phase Preparation (Water + Stabilizer) Suspension Formation of Suspension (Vigorous Stirring) AqueousPhase->Suspension OrganicPhase Organic Phase Preparation (Monomer + Crosslinker + Initiator) OrganicPhase->Suspension Polymerization Polymerization (Heating under N2) Suspension->Polymerization Workup Work-up (Cooling and Filtration) Polymerization->Workup Washing Washing (Water, Solvents) Workup->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Crosslinked Polymer Beads Drying->Product

Figure 2: Suspension Polymerization Workflow.
Conceptual Polymerization and Crosslinking

This diagram illustrates the conceptual difference in network formation when using a difunctional versus a trifunctional crosslinker.

Figure 3: Conceptual Polymer Network Structures.

Conclusion

The choice between this compound and divinylbenzene as a crosslinking agent is a critical decision in the design of polymer networks with tailored properties. The trifunctionality of TVB provides a direct pathway to creating polymers with higher crosslink densities, which translates to demonstrably superior thermal stability and, inferentially, enhanced mechanical strength compared to their DVB-crosslinked counterparts. While DVB remains a versatile and widely used crosslinker, TVB offers a significant advantage in applications demanding high performance under thermally and mechanically challenging conditions. This guide has provided the foundational knowledge, quantitative comparisons, and practical protocols to aid researchers in leveraging the distinct functionalities of these two important monomers.

References

Methodological & Application

Application Notes and Protocols for Suspension Polymerization of 1,2,4-Trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene (B15181684) (TVB) is a trifunctional monomer capable of forming highly crosslinked polymer networks. Suspension polymerization of TVB is a heterogeneous polymerization technique used to produce spherical polymer beads, often referred to as microspheres or resins. In this method, droplets of the water-insoluble TVB monomer, containing an oil-soluble initiator, are dispersed in an aqueous phase. The presence of a suspending agent (stabilizer) in the aqueous phase prevents the droplets from coalescing. Polymerization occurs within these individual monomer droplets, resulting in solid, spherical polymer particles.

The resulting poly(1,2,4-trivinylbenzene) beads are characterized by their high thermal stability, mechanical strength, and chemical resistance due to the dense three-dimensional network formed by the three vinyl groups of the TVB monomer. These properties make them suitable for a variety of applications, including as stationary phases in chromatography, as core structures for the synthesis of star polymers, and as solid supports in peptide synthesis and catalysis. The particle size and porosity of the beads can be tailored by controlling the polymerization parameters.

Materials and Equipment

Materials:

  • 1,2,4-Trivinylbenzene (TVB), inhibitor removed

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed (suspending agent)

  • Toluene (B28343) or Isooctane (B107328) (porogen, optional, for creating porous beads)

  • Deionized water

  • Methanol (B129727) (for washing)

  • Nitrogen gas (for de-gassing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a variable speed motor and a propeller or paddle stirrer

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle or water bath with temperature control

  • Buchner funnel and filter paper

  • Vacuum oven

  • Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocol

This protocol describes the synthesis of poly(1,2,4-trivinylbenzene) beads via suspension polymerization.

1. Preparation of the Aqueous Phase:

  • In a beaker, prepare a 1% (w/v) solution of poly(vinyl alcohol) (PVA) in deionized water. This can be achieved by slowly adding the PVA powder to the water while stirring and gently heating to about 80°C until it is fully dissolved.

  • Allow the PVA solution to cool to room temperature.

  • Transfer the PVA solution to the three-necked round-bottom flask.

2. Preparation of the Organic Phase:

  • In a separate beaker, dissolve the desired amount of initiator (e.g., 1.8 g of benzoyl peroxide) in the 1,2,4-trivinylbenzene monomer (e.g., 30 mL).

  • If porous beads are desired, a porogen such as toluene or isooctane can be added to the organic phase at this stage (e.g., a 1:1 volume ratio with the monomer).

3. Degassing:

  • De-gas both the aqueous and organic phases by bubbling nitrogen gas through them for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

4. Polymerization:

  • Assemble the reaction apparatus: the three-necked flask containing the aqueous phase, equipped with the mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Begin stirring the aqueous phase at a controlled speed (e.g., 300-500 rpm) to create a vortex.

  • Slowly add the organic phase to the stirred aqueous phase. The stirring will break the organic phase into small droplets, forming a suspension.

  • Once the organic phase is added, ensure the setup is under a gentle flow of nitrogen.

  • Heat the reaction mixture to the desired polymerization temperature (typically 80-90°C) and maintain this temperature for 4-8 hours. The temperature may rise as the polymerization proceeds, and this should be monitored.[1]

5. Work-up and Purification:

  • After the polymerization is complete (indicated by the formation of hard beads), cool the reactor to room temperature.

  • Collect the polymer beads by filtration using a Buchner funnel.

  • Wash the collected beads sequentially with hot deionized water (to remove the PVA), followed by methanol (to remove any unreacted monomer, initiator, and porogen).

  • Dry the washed beads in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

The properties of the resulting poly(1,2,4-trivinylbenzene) beads are highly dependent on the polymerization conditions. The following tables summarize the expected influence of key parameters on the final product.

Table 1: Effect of Initiator Concentration on Polymerization

Initiator Concentration (wt% relative to monomer)Expected Polymer YieldExpected Average Particle Size
Low (e.g., 0.5%)LowerSmaller
Medium (e.g., 1-2%)HighIntermediate
High (e.g., >3%)HighLarger

Note: Higher initiator concentrations generally lead to a higher rate of polymerization.[2] The increase in particle size with initiator concentration can be attributed to the increased viscosity of the droplets at an early stage, which can affect the droplet stabilization.

Table 2: Effect of Suspending Agent Concentration on Particle Size

Suspending Agent (PVA) Concentration (wt% in aqueous phase)Expected Average Particle SizeParticle Size Distribution
Low (e.g., 0.5%)LargerBroader
Medium (e.g., 1%)IntermediateNarrower
High (e.g., 2%)SmallerNarrow

Note: A higher concentration of suspending agent provides better stabilization of the monomer droplets, preventing coalescence and leading to smaller and more uniform polymer beads.

Table 3: Effect of Stirring Speed on Particle Size

Stirring Speed (rpm)Expected Average Particle Size
Low (e.g., 200)Large
Medium (e.g., 400)Medium
High (e.g., 600)Small

Note: The stirring speed provides the mechanical energy to break the bulk organic phase into droplets. Higher stirring speeds result in smaller monomer droplets and, consequently, smaller polymer beads.

Table 4: Effect of Porogen on Bead Morphology

Porogen TypePorogen:Monomer Ratio (v/v)Expected PorosityExpected Surface Area
Toluene1:1MicroporousHigh (e.g., ~650 m²/g for poly(DVB))[3][4]
Isooctane1:1MacroporousLower
NoneN/ANon-porous (gel-type)Very Low

Note: The porogen is a solvent for the monomer but a non-solvent for the polymer. As polymerization proceeds, the polymer precipitates within the droplet, creating a porous structure. The type and amount of porogen determine the pore size distribution and surface area of the final beads.[3][4]

Visualization

SuspensionPolymerizationWorkflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Purification Aqueous_Phase Aqueous Phase (PVA in Water) Degassing Degassing (N2 Purge) Aqueous_Phase->Degassing Organic_Phase Organic Phase (TVB, Initiator, Porogen) Organic_Phase->Degassing Mixing Suspension Formation (Stirring) Degassing->Mixing Heating Polymerization (80-90°C, 4-8h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Hot Water, Methanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product Poly(1,2,4-TVB) Beads Drying->Final_Product

Caption: Experimental workflow for the suspension polymerization of 1,2,4-trivinylbenzene.

References

Application Notes and Protocols: Trivinylbenzene as a Crosslinking Agent for Polystyrene Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polystyrene microspheres are versatile tools in biomedical research and drug development, serving as solid supports for synthesis, diagnostic reagents, and delivery vehicles for therapeutic agents. The physical and chemical properties of these microspheres, such as porosity, mechanical stability, and solvent resistance, are critically determined by the crosslinking agent used during polymerization. While divinylbenzene (B73037) (DVB) is a commonly used crosslinking agent, 1,2,4-trivinylbenzene (B15181684) (TVB) offers unique advantages due to its trifunctional nature.

1,2,4-Trivinylbenzene possesses three vinyl groups, allowing for the formation of a denser, more rigid three-dimensional polymer network compared to the bifunctional DVB.[1] This higher crosslink density imparts enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polystyrene microspheres.[1] These robust properties make TVB-crosslinked microspheres particularly suitable for applications demanding high performance and stability. For instance, in drug delivery, a more stable microsphere can provide better control over the release kinetics of the encapsulated therapeutic.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polystyrene microspheres using 1,2,4-trivinylbenzene as a crosslinking agent.

Data Presentation: Impact of Crosslinker Concentration on Microsphere Properties

While specific quantitative data for trivinylbenzene is limited in publicly available literature, the following tables summarize the well-documented effects of a similar crosslinking agent, divinylbenzene (DVB), on the properties of polystyrene microspheres. It is anticipated that this compound will exhibit similar trends, likely with a more pronounced effect at equivalent molar concentrations due to its higher functionality.

Table 1: Effect of Divinylbenzene (DVB) Concentration on Polystyrene Microsphere Size in Precipitation Polymerization

Styrene (B11656) (vol %)DVB (vol %)Monomer Loading (vol %)Particle Diameter (μm)
505011.85
505022.80
505043.50
505063.90
901023.20
802023.05
604022.90
208022.85

Data adapted from studies on precipitation polymerization of styrene and divinylbenzene.

Table 2: Influence of Divinylbenzene (DVB) Concentration on the Porous Properties of Polystyrene Beads

DVB Concentration (wt %)PorogenSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)
25n-Heptane1500.30
35n-Heptane2500.55
45n-Heptane3000.60
50Toluene/Heptane (1:1)480 - 5440.53 - 0.83

Data compiled from various studies on the synthesis of macroporous poly(styrene-co-divinylbenzene) microparticles.[2]

Table 3: Thermal Properties of Polystyrene Copolymers with Divinylbenzene (DVB) and this compound (TVB)

Copolymer CompositionActivation Energy of Degradation (kcal/mole)
Polystyrene55
Styrene-DVB (2%)53
Styrene-DVB (25%)54
Styrene-DVB (48%)58
Styrene-DVB (56%)58
Styrene-TVB (25%)61
Polydivinylbenzene (100%)65

This data illustrates that a copolymer with 25% TVB exhibits thermal stability comparable to that of 100% polydivinylbenzene, highlighting the efficiency of TVB as a crosslinker.[3]

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Polystyrene-co-Trivinylbenzene Microspheres via Suspension Polymerization

This protocol describes a general method for synthesizing porous polystyrene microspheres crosslinked with 1,2,4-trivinylbenzene using suspension polymerization. This technique yields spherical particles in the micrometer to millimeter range.

Materials:

  • Styrene, inhibitor removed

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Toluene (porogen)

  • Deionized water

  • Sodium chloride (NaCl) (optional)

  • Methanol (B129727) (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a variable speed motor

  • Condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In the three-necked flask, dissolve the suspending agent (e.g., 0.5-2.0 wt% PVA relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.[4] If desired, add NaCl (e.g., 1-3 wt% relative to water) to the aqueous phase to decrease the solubility of the monomer in water.[4] Begin stirring the aqueous phase at a controlled speed (e.g., 200-500 rpm) to ensure proper dispersion.[4]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, 1,2,4-trivinylbenzene (e.g., 5-20 mol% with respect to styrene), and the porogen (e.g., toluene, 50 vol% of the organic phase). Dissolve the initiator (e.g., 0.5-2.0 wt% of BPO or AIBN relative to the total monomer weight) in the monomer mixture until it is fully dissolved.[4]

  • Polymerization: Slowly add the monomer phase to the stirring aqueous phase in the reaction flask. The stirring speed should be sufficient to form stable monomer droplets of the desired size. Begin purging the system with nitrogen to remove oxygen, which can inhibit radical polymerization. Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C).[4] The optimal temperature will depend on the initiator used (BPO: ~90°C; AIBN: ~70°C). Maintain the reaction for 8-24 hours with continuous stirring.

  • Purification: Cool the reaction mixture to room temperature. Collect the polymer beads by filtration using a Buchner funnel. Wash the beads sequentially with hot water, toluene, and methanol to remove unreacted monomers, porogen, initiator, and suspending agent.

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Protocol 2: Characterization of this compound-Crosslinked Polystyrene Microspheres

A. Particle Size and Morphology Analysis (Scanning Electron Microscopy - SEM)

  • Sample Preparation: Mount a small amount of the dried microspheres onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Introduce the sample into the SEM chamber. Acquire images at various magnifications to observe the overall morphology, surface texture, and size distribution of the microspheres.

  • Data Analysis: Use image analysis software to measure the diameters of a statistically significant number of microspheres (e.g., >100) to determine the average particle size and size distribution.

B. Surface Area and Porosity Analysis (BET and BJH Methods)

  • Sample Preparation: Degas a known weight of the dried microspheres under vacuum at an elevated temperature (e.g., 100-150°C) for several hours to remove any adsorbed moisture and gases.

  • Nitrogen Adsorption-Desorption: Perform nitrogen adsorption-desorption analysis at 77 K using a surface area and porosimetry analyzer.

  • Data Analysis:

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution and total pore volume using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.

C. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the dried microspheres (e.g., 5-10 mg) into a TGA sample pan.

  • Analysis: Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Plot the sample weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss provide information about the thermal stability of the polymer.

Visualizations

G cluster_prep Phase Preparation cluster_poly Polymerization cluster_purify Purification & Drying A Aqueous Phase (Water + PVA) C Suspension Formation (Vigorous Stirring) A->C B Organic Phase (Styrene + TVB + Porogen + Initiator) B->C D Heating under N2 (70-90°C) C->D E Cooling & Filtration D->E F Washing (Water, Toluene, Methanol) E->F G Vacuum Drying F->G H Final Product: TVB-Crosslinked Polystyrene Microspheres G->H

Caption: Experimental workflow for the synthesis of TVB-crosslinked polystyrene microspheres.

G S1 Styrene Chain TVB1 TVB S1->TVB1 S2 Styrene Chain S2->TVB1 TVB2 TVB S2->TVB2 S3 Styrene Chain S3->TVB1 S3->TVB2 S4 Styrene Chain S4->TVB2

Caption: Schematic of a this compound (TVB) crosslinked polystyrene network.

G TVB_Conc TVB Concentration Crosslink_Density Crosslink Density TVB_Conc->Crosslink_Density Increases Porogen_Type Porogen Type & Amount Porosity Porosity (Surface Area, Pore Volume) Porogen_Type->Porosity Determines Stir_Speed Stirring Speed Particle_Size Particle Size Stir_Speed->Particle_Size Affects Thermal_Stability Thermal Stability Crosslink_Density->Thermal_Stability Increases Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Increases

Caption: Logical relationships between synthesis parameters and microsphere properties.

References

Application Notes and Protocols for the Synthesis of Porous Polymers with Trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for synthesizing porous polymers utilizing trivinylbenzene (TVB) as a key crosslinking monomer. The unique trifunctional nature of TVB allows for the creation of highly crosslinked and robust polymer networks with tunable porosity, making them suitable for a wide range of applications, including chromatography, solid-phase synthesis, catalysis, and drug delivery systems.[1][2] This document details several synthesis methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Introduction to Porous Polymer Synthesis with this compound

The formation of porous structures in polymers derived from this compound is primarily achieved through a phenomenon known as polymerization-induced phase separation.[3] During polymerization, the growing polymer network becomes insoluble in the solvent system, leading to its separation as a solid matrix. The solvent, referred to as a porogen, is expelled from the polymer network, creating a network of pores.[3] The choice and concentration of the porogen are critical parameters that dictate the final porous properties of the material, such as surface area, pore volume, and pore size distribution.[3]

This compound is a potent crosslinking agent due to its three vinyl groups, which results in polymers with high crosslink density, exceptional thermal stability, and robust solvent resistance.[2] By carefully selecting the synthesis method and controlling key experimental parameters, the porous architecture of poly(this compound) can be tailored to meet the specific demands of various applications.

Synthesis Methodologies

Several polymerization techniques can be employed to synthesize porous polymers using this compound. The most common methods include suspension polymerization and the synthesis of hyper-crosslinked polymers (HCPs). Other techniques such as emulsion polymerization, precipitation polymerization, and solvothermal synthesis can also be adapted for this purpose.

Suspension Polymerization

Suspension polymerization is a heterogeneous process that yields spherical polymer particles. In this method, a monomer phase containing this compound, an initiator, and a porogen is dispersed in an immiscible continuous phase (typically water) with the aid of a stabilizer. Polymerization occurs within the suspended monomer droplets, leading to the formation of solid, porous beads.[2]

Hyper-crosslinked Polymers (HCPs) Synthesis

Hyper-crosslinked polymers are a class of porous organic polymers characterized by high surface areas and extensive microporosity.[4] The synthesis of HCPs from this compound is typically achieved through a Friedel-Crafts alkylation reaction. In this approach, the vinyl groups of TVB can act as reactive sites for crosslinking in the presence of a Lewis acid catalyst, or TVB can be co-polymerized with other aromatic monomers and subsequently hyper-crosslinked.[4]

Other Potential Synthesis Methods
  • Emulsion Polymerization: This technique can produce smaller, sub-micron sized porous particles. It involves dispersing the monomer in an aqueous phase with a surfactant to form an emulsion. Polymerization is initiated in the aqueous phase, and the polymer chains grow within the monomer-swollen surfactant micelles.

  • Precipitation Polymerization: In this method, the polymerization reaction is initiated in a homogeneous solution where the monomer and initiator are soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution, forming porous particles.

  • Solvothermal Synthesis: This method involves carrying out the polymerization in a sealed vessel at elevated temperatures and pressures. Solvothermal synthesis can be used to create highly crystalline and porous organic frameworks.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize the qualitative and quantitative effects of key synthesis parameters on the properties of porous polymers derived from this compound.

Table 1: Qualitative Influence of Synthesis Parameters on Polymer Porosity [3]

ParameterEffect on Pore SizeEffect on Pore VolumeEffect on Surface Area
Increase in Porogen Concentration Generally increasesIncreasesCan increase or decrease depending on the porogen type
Shift to a "Poorer" Solvent Porogen IncreasesGenerally increasesDecreases
Shift to a "Good" Solvent Porogen DecreasesGenerally decreasesIncreases
Increase in Crosslinker Concentration Generally decreasesDecreasesCan increase due to enhanced network rigidity

Table 2: Illustrative Quantitative Data for Porosity Control of Poly(1,2,4-trivinylbenzene) via Suspension Polymerization

Experiment IDMonomer:Porogen Ratio (v/v)Porogen Composition (Toluene:Dodecanol, v/v)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
11:1100:05500.85.8
21:1.5100:06501.27.4
31:150:504001.515.0
41:120:801502.053.3
51:1.550:504801.815.0

Note: The data in this table is illustrative and represents expected trends. Actual values will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Suspension Polymerization of this compound

This protocol provides a general method for synthesizing porous poly(this compound) beads via suspension polymerization.

Materials:

  • 1,2,4-Trivinylbenzene (B15181684) (TVB)

  • Styrene (optional co-monomer)

  • Porogen(s) of choice (e.g., toluene, dodecanol)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Suspending agent (e.g., poly(vinyl alcohol), PVA)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Aqueous Phase Preparation: In the three-necked flask, dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.[2] Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., 1 wt% AIBN relative to the monomer) in a mixture of this compound and the chosen porogen(s).[3] If using a co-monomer like styrene, it should also be added to this phase.[1]

  • Initiate Suspension: While stirring the aqueous phase vigorously (e.g., 300 rpm), slowly add the organic phase to the flask to form a suspension of fine droplets.[1]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN) under a nitrogen atmosphere and continue stirring.[3] Allow the polymerization to proceed for the desired time (typically 8-24 hours).[3]

  • Work-up: After polymerization is complete, cool the mixture to room temperature. Collect the polymer beads by filtration and wash them extensively with hot water to remove the suspending agent.[2]

  • Porogen Removal: Wash the beads with a suitable solvent (e.g., methanol (B129727), acetone) to remove the porogen and any unreacted monomer.

  • Drying: Dry the purified polymer beads in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Synthesis of Hyper-crosslinked Polymer (HCP) from this compound

This protocol describes a generalized procedure for the synthesis of a hyper-crosslinked polymer using this compound via a Friedel-Crafts alkylation reaction.[4]

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Co-monomer (e.g., Benzene)

  • Crosslinker (e.g., Dichloromethane - DCM)

  • Anhydrous Ferric Chloride (FeCl₃)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Methanol

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Nitrogen inlet

Procedure:

  • Reactant Preparation: In the flame-dried flask, dissolve 1,2,4-trivinylbenzene and the co-monomer in 1,2-dichloroethane. The molar ratio of TVB to the co-monomer can be varied to control the degree of crosslinking.[4]

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous ferric chloride (FeCl₃) to the stirred solution. The amount of catalyst is typically stoichiometric with respect to the crosslinker.[4]

  • Crosslinker Addition: Add the crosslinker (e.g., dichloromethane) dropwise to the reaction mixture.[4]

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir vigorously for a set period (e.g., 18-24 hours). The formation of a solid precipitate indicates the polymerization and crosslinking process.[4]

  • Quenching and Purification: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding methanol.[4] Collect the solid product by filtration and wash it sequentially with methanol, dilute hydrochloric acid solution, and deionized water to remove the catalyst and any unreacted monomers.[4]

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.[4]

  • Drying: Dry the purified polymer in a vacuum oven to a constant weight.

Visualizations of Experimental Workflows

SuspensionPolymerization cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Aqueous_Phase Aqueous Phase (Water + Stabilizer) Suspension Form Suspension (Vigorous Stirring) Aqueous_Phase->Suspension Organic_Phase Organic Phase (TVB + Initiator + Porogen) Organic_Phase->Suspension Polymerization Heat under N2 (70-80°C, 8-24h) Suspension->Polymerization Filtration Filtration & Washing (Hot Water) Polymerization->Filtration Porogen_Removal Porogen Removal (Solvent Wash) Filtration->Porogen_Removal Drying Drying (Vacuum Oven) Porogen_Removal->Drying Porous_Polymer Porous_Polymer Drying->Porous_Polymer Final Product HCPSynthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Purification Reactants Dissolve TVB & Co-monomer in Solvent Catalyst_Add Add Catalyst (FeCl3) Reactants->Catalyst_Add Crosslinker_Add Add Crosslinker (DCM) Catalyst_Add->Crosslinker_Add Reaction Heat & Stir (80°C, 18-24h) Crosslinker_Add->Reaction Quench Quench with Methanol Reaction->Quench Wash Filtration & Washing (MeOH, HCl, H2O) Quench->Wash Soxhlet Soxhlet Extraction (Methanol) Wash->Soxhlet Drying Drying (Vacuum Oven) Soxhlet->Drying HCP_Polymer HCP_Polymer Drying->HCP_Polymer Final Product

References

Controlled Radical Polymerization of Trivinylbenzene: Application Notes and Protocols for ATRP and RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylbenzene (B15181684) (TVB) is a trifunctional monomer that holds significant promise in the development of complex polymeric architectures such as hyperbranched polymers and cross-linked networks.[1] The three vinyl groups on TVB allow for the formation of three-dimensional polymer structures, which can impart enhanced thermal stability, mechanical strength, and chemical resistance to the resulting materials.[1] These unique properties make TVB-based polymers highly attractive for a range of applications, including drug delivery systems, sorbents, and as compatibilizers for polymer blends.[1]

However, the high reactivity of TVB poses a significant challenge in controlling its polymerization to prevent the rapid formation of insoluble, cross-linked gels.[2] Conventional free radical polymerization of TVB often leads to intractable materials with little control over the final polymer structure. To overcome this, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have emerged as powerful tools. These methods allow for the synthesis of soluble, well-defined hyperbranched polymers from multi-vinyl monomers like TVB by carefully regulating the polymerization process.[3]

This document provides detailed application notes and experimental protocols for the controlled polymerization of 1,2,4-trivinylbenzene using both ATRP and RAFT techniques.

Principles of Controlled Polymerization of Trivinylbenzene

The key to successfully polymerizing multi-vinyl monomers like TVB without gelation is to favor intramolecular cyclization and controlled branching over intermolecular cross-linking. This can be achieved through a "self-condensing vinyl polymerization" (SCVP) approach, where the monomer itself contains a polymerizable group and an initiating or transferring group. In the context of TVB, one vinyl group can be considered the polymerizable moiety, while the other two can participate in branching.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate polymer chains.[4] This process allows for the slow and controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. In the case of TVB, ATRP can be used in a "core-first" approach to synthesize star polymers with a TVB core or to create hyperbranched structures through SCVP.[1]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[5] The RAFT process allows for excellent control over molecular weight and polymer architecture and is compatible with a wide range of monomers.[6] For TVB, RAFT-mediated SCVP is a promising strategy for synthesizing well-defined hyperbranched polymers.[7] The functional group tolerance of RAFT also allows for the incorporation of various functionalities into the resulting polymers.[7]

Data Presentation

The following tables summarize illustrative quantitative data for the ATRP and RAFT polymerization of this compound. Actual values will depend on specific experimental conditions.

Table 1: Illustrative Data for ATRP Synthesis of a TVB-Core Star Polymer

ParameterExpected Value
MonomerStyrene (B11656)
Core Molecule1,2,4-Trivinylbenzene
InitiatorEthyl α-bromoisobutyrate
Catalyst/LigandCuBr/PMDETA
Temperature110°C
Time4 - 8 hours
Mn ( g/mol )10,000 - 50,000
PDI (Mw/Mn)1.1 - 1.3

Table 2: Illustrative Data for RAFT Synthesis of a Hyperbranched Poly(this compound)

ParameterExpected Value
Monomer1,2,4-Trivinylbenzene
RAFT Agent2-Cyanoprop-2-yl dithiobenzoate (CPDB)
InitiatorAzobisisobutyronitrile (AIBN)
SolventAnisole (B1667542)
Temperature70°C
Time6 - 12 hours
Mn ( g/mol )5,000 - 20,000
PDI (Mw/Mn)1.5 - 2.5
Degree of Branching0.3 - 0.5

Experimental Protocols

Protocol 1: Synthesis of a TVB-Core Star Polymer via ATRP

This protocol describes the "core-first" synthesis of a star polymer with a this compound core and polystyrene arms using ATRP.[1]

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Neutral alumina (B75360)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent).

  • Seal the flask and de-gas by three freeze-pump-thaw cycles.

  • Add anisole and de-gas again by three freeze-pump-thaw cycles.

  • To the flask, add styrene (e.g., 100 equivalents), 1,2,4-trivinylbenzene (e.g., 10 equivalents to initiator), PMDETA (1 equivalent), and ethyl α-bromoisobutyrate (1 equivalent).

  • Place the flask in a preheated oil bath at 110°C and stir.

  • Monitor the reaction by taking samples periodically to determine monomer conversion and molecular weight.

  • To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Collect the star polymer by filtration and dry under vacuum.

Protocol 2: Synthesis of a Hyperbranched Polymer from TVB via RAFT

This protocol outlines the synthesis of a hyperbranched polymer from this compound using RAFT polymerization. This procedure is adapted from a similar polymerization of a trivinyl monomer.[1]

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • 2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anisole (solvent)

  • Hexane (B92381)

Procedure:

  • In a Schlenk tube, dissolve TVB, CPDB, and AIBN in anisole. The molar ratio of [TVB]:[CPDB]:[AIBN] can be varied (e.g., 60:1:0.2).

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Immerse the sealed tube in an oil bath thermostated at 70°C.

  • Allow the polymerization to proceed for a set time, then quench the reaction by rapid cooling to -20°C.

  • Take a sample for ¹H NMR analysis to determine the monomer conversion.

  • Precipitate the remaining solution in hexane three times.

  • Collect the polymer and dry it under vacuum.

Mandatory Visualization

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation cluster_propagation Propagation P_X Pn-X (Dormant) P_rad Pn• (Active) P_X->P_rad ka Cu_L Cu(I) / L Cu_L->P_rad P_rad_deact Pn• (Active) P_rad_prop Pn• (Active) CuX_L X-Cu(II) / L P_X_deact Pn-X (Dormant) P_rad_deact->P_X_deact kd CuX_L_deact X-Cu(II) / L CuX_L_deact->P_X_deact Cu_L_deact Cu(I) / L P_M_rad P(n+1)• P_rad_prop->P_M_rad kp M Monomer M->P_M_rad

Caption: ATRP mechanism showing activation, deactivation, and propagation steps.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_pre_equilibrium RAFT Pre-equilibrium cluster_reinitiation Reinitiation cluster_raft_main_equilibrium RAFT Main Equilibrium I Initiator I_rad I• I->I_rad P_init_rad P• I_rad->P_init_rad M_init Monomer M_init->P_init_rad P_rad_pre P• Intermediate_1 Intermediate Radical P_rad_pre->Intermediate_1 RAFT_agent Z-C(=S)S-R RAFT_agent->Intermediate_1 P_S_agent P-S-C(=S)-Z Intermediate_1->P_S_agent R_rad R• Intermediate_1->R_rad R_rad_reinit R• P_reinit_rad P• R_rad_reinit->P_reinit_rad M_reinit Monomer M_reinit->P_reinit_rad P_rad_main Pn• Intermediate_2 Intermediate Radical P_rad_main->Intermediate_2 P_S_agent_main Pm-S-C(=S)-Z P_S_agent_main->Intermediate_2 P_S_agent_dormant Pn-S-C(=S)-Z Intermediate_2->P_S_agent_dormant P_rad_dormant Pm• Intermediate_2->P_rad_dormant

Caption: RAFT mechanism illustrating the key equilibrium steps.

Experimental_Workflow start Start reagents Prepare Reagents (Monomer, Initiator/CTA, Solvent) start->reagents reaction_setup Set up Reaction (Schlenk Flask/Tube) reagents->reaction_setup degas De-gas Mixture (Freeze-Pump-Thaw) reaction_setup->degas polymerization Polymerization (Heating in Oil Bath) degas->polymerization termination Terminate Reaction (Cooling & Exposure to Air) polymerization->termination purification Purification (Precipitation/Column Chromatography) termination->purification characterization Characterization (NMR, GPC) purification->characterization end End characterization->end

Caption: General experimental workflow for controlled radical polymerization.

References

Application of Trivinylbenzene in the Manufacturing of Ion-Exchange Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange (IEX) resins are indispensable tools in a myriad of scientific disciplines, including water purification, chromatography, catalysis, and notably, pharmaceutical development. The performance of these resins is critically dependent on their polymeric backbone, which is typically formed by the copolymerization of a monovinyl monomer, such as styrene, with a crosslinking agent. While divinylbenzene (B73037) (DVB) has traditionally been the crosslinker of choice, trivinylbenzene (TVB) offers a higher degree of crosslinking, leading to resins with enhanced mechanical stability, reduced swelling, and potentially altered selectivity. These properties can be particularly advantageous in demanding applications such as high-pressure chromatography and the development of controlled-release drug delivery systems.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis and application of ion-exchange resins using this compound as a crosslinking agent.

Key Properties and Advantages of this compound-Crosslinked Resins

The use of this compound as a crosslinking agent imparts specific properties to ion-exchange resins due to the formation of a more rigid and densely crosslinked polymer network.

  • Increased Mechanical Strength: The three-dimensional network created by TVB results in resin beads with higher physical durability, making them suitable for high-pressure applications and repeated regeneration cycles.

  • Reduced Swelling: A higher degree of crosslinking limits the ability of the polymer chains to expand when solvated, leading to lower swelling ratios.[6] This is crucial for maintaining consistent column packing and flow characteristics in chromatography.

  • Modified Selectivity: The pore structure and the density of functional groups are influenced by the crosslinking agent, which can in turn affect the selectivity of the resin for different ions.[7]

  • Controlled Drug Release: In pharmaceutical applications, the rate of drug release from a drug-resin complex can be modulated by the degree of crosslinking.[2][3][5] The more tightly crosslinked network of TVB-based resins can provide a slower and more controlled release profile.

Experimental Protocols

The synthesis of ion-exchange resins using this compound follows the general principles of suspension polymerization to form the copolymer beads, followed by functionalization to introduce the ion-exchange groups.

Protocol 1: Synthesis of a Strong Acid Cation-Exchange Resin

This protocol describes the synthesis of a sulfonic acid-type cation-exchange resin based on a styrene-trivinylbenzene copolymer.

1. Synthesis of Styrene-Trivinylbenzene Copolymer Beads:

  • Materials: Styrene, this compound (TVB), benzoyl peroxide (initiator), polyvinyl alcohol (suspending agent), distilled water.

  • Procedure:

    • Prepare an aqueous phase by dissolving a suspending agent (e.g., polyvinyl alcohol) in distilled water in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

    • Prepare an organic phase by mixing styrene, this compound (the percentage of TVB can be varied to control the degree of crosslinking), and an initiator like benzoyl peroxide.

    • Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of monomer droplets.

    • Heat the reaction mixture under a nitrogen atmosphere to initiate polymerization (e.g., 80-90°C) and continue for several hours to form solid copolymer beads.[6][8]

    • After cooling, filter the beads, wash them with water to remove the suspending agent, and then with an organic solvent to remove any unreacted monomers.

    • Dry the copolymer beads in an oven.

2. Sulfonation of the Copolymer Beads:

  • Materials: Dried styrene-trivinylbenzene beads, concentrated sulfuric acid.

  • Procedure:

    • Swell the dried copolymer beads in a suitable solvent (e.g., dichloromethane).

    • Carefully add concentrated sulfuric acid to the swollen beads.

    • Heat the mixture (e.g., 80-100°C) for several hours to introduce sulfonic acid groups onto the benzene (B151609) rings of the polymer.[6][9]

    • Cool the reaction mixture and then carefully quench by adding it to a large volume of cold water.

    • Wash the sulfonated resin beads extensively with water until the washings are neutral to remove any residual acid.[6]

    • The resulting strong acid cation-exchange resin is in the hydrogen (H+) form.

Protocol 2: Synthesis of a Strong Base Anion-Exchange Resin

This protocol outlines the synthesis of a quaternary ammonium-type anion-exchange resin.

1. Synthesis of Styrene-Trivinylbenzene Copolymer Beads:

  • Follow the procedure described in Protocol 1, Step 1.

2. Chloromethylation of the Copolymer Beads:

  • Materials: Dried styrene-trivinylbenzene beads, chloromethyl methyl ether (or an alternative chloromethylating agent), a Lewis acid catalyst (e.g., FeCl3).

  • Procedure:

    • Swell the copolymer beads in an inert solvent.

    • Add the chloromethylating agent and the catalyst to the swollen beads.

    • Carry out the reaction at a controlled temperature to introduce chloromethyl (-CH2Cl) groups onto the polymer backbone.

    • After the reaction, wash the beads with a solvent to remove the reactants and byproducts.

3. Amination of the Chloromethylated Beads:

  • Materials: Chloromethylated beads, trimethylamine (B31210) (or another tertiary amine).

  • Procedure:

    • Swell the chloromethylated beads in a suitable solvent.

    • Add an aqueous solution of trimethylamine to the beads.

    • Heat the mixture (e.g., 50-60°C) for several hours to convert the chloromethyl groups into quaternary ammonium (B1175870) chloride groups.[8]

    • Filter the resin beads and wash them sequentially with deionized water and methanol (B129727) to remove excess amine and solvent.[8]

    • The final product is a strong base anion-exchange resin in the chloride (Cl-) form.

Data Presentation

The properties of ion-exchange resins are influenced by the type and amount of crosslinker used. The following tables summarize representative data for resins based on divinylbenzene, which can be used as a baseline for estimating the properties of this compound-crosslinked resins. It is expected that for a given weight percentage of crosslinker, TVB would result in a higher effective crosslinking density.

Table 1: Representative Properties of Strong Base Anion-Exchange Resins

Polymer BackboneCrosslinker (% DVB)Nitrogen Content (%)Ion-Exchange Capacity (meq/g)Reference
Poly(vinylbenzyl chloride)66.26 (expected)-[10]
Poly(vinylbenzyl chloride)86.18 (expected)-[10]
Poly(vinylbenzyl chloride)106.08 (expected)-[10]
Poly(vinylbenzyl chloride)125.96 (expected)-[10]

Table 2: Representative Properties of Strong Acid Cation-Exchange Resins

Polymer BackboneCrosslinker (% DVB)Ion-Exchange Capacity (meq/g)Reference
Polystyrene162.25[9]

Visualizations

Synthesis Workflow for Ion-Exchange Resins

The following diagram illustrates the general manufacturing process for both cation and anion exchange resins using this compound as the crosslinking agent.

G cluster_0 Copolymer Bead Synthesis (Suspension Polymerization) cluster_1 Cation-Exchange Resin (Strong Acid) cluster_2 Anion-Exchange Resin (Strong Base) Monomer Droplets Monomer Droplets Polymerization Polymerization Monomer Droplets->Polymerization Initiator, Heat Copolymer Beads Copolymer Beads Polymerization->Copolymer Beads Sulfonation Sulfonation Copolymer Beads->Sulfonation H2SO4 Chloromethylation Chloromethylation Copolymer Beads->Chloromethylation CMME, Catalyst Cation Exchanger (H+ form) Cation Exchanger (H+ form) Sulfonation->Cation Exchanger (H+ form) Amination Amination Chloromethylation->Amination Trimethylamine Anion Exchanger (Cl- form) Anion Exchanger (Cl- form) Amination->Anion Exchanger (Cl- form) Styrene + TVB Styrene + TVB Styrene + TVB->Monomer Droplets

Caption: Synthesis workflow for ion-exchange resins.

Drug Delivery Application: Drug-Resin Complexation and Release

This diagram illustrates the mechanism of drug loading onto an ion-exchange resin and its subsequent release in the gastrointestinal tract, a key application in drug development.[2][3][5]

G cluster_0 Drug Loading cluster_1 Drug Release (in vivo) Drug Solution Drug Solution Drug-Resin Complex Drug-Resin Complex Drug Solution->Drug-Resin Complex IEX Resin IEX Resin IEX Resin->Drug-Resin Complex Released Drug Released Drug Drug-Resin Complex->Released Drug Ion Exchange Resin + GI Ions Resin + GI Ions Drug-Resin Complex->Resin + GI Ions Ion Exchange GI Tract Ions (e.g., H+, Na+) GI Tract Ions (e.g., H+, Na+) GI Tract Ions (e.g., H+, Na+)->Released Drug GI Tract Ions (e.g., H+, Na+)->Resin + GI Ions Absorption Absorption Released Drug->Absorption

Caption: Drug loading and release from an ion-exchange resin.

References

Application Notes and Protocols for Creating High-Performance Polymer Composites with Trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylbenzene (TVB) is a trifunctional monomer utilized as a crosslinking agent to create robust, three-dimensional polymer networks.[1] Its three reactive vinyl groups enable the formation of highly crosslinked polymers with enhanced thermal stability, mechanical strength, and chemical resistance compared to traditional difunctional crosslinkers like divinylbenzene (B73037) (DVB).[1][2] These characteristics make TVB-based composites promising materials for a variety of high-performance applications, including gas storage and separation, catalysis, and as stationary phases in chromatography.[3] In the field of drug development, the unique porous architectures and high loading capacities of hyper-crosslinked polymers (HCPs) synthesized with TVB show potential for advanced drug delivery systems.[3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymer composites using 1,2,4-trivinylbenzene (B15181684).

Data Presentation

Thermal Properties: this compound vs. Divinylbenzene

The trifunctional nature of TVB allows for a higher crosslink density, which significantly restricts the thermal motion of polymer chains, leading to a substantial increase in thermal stability.[2] Notably, a copolymer with just 25% TVB can achieve the same thermal stability as a homopolymer of polydivinylbenzene (PDVB).[2][4]

Crosslinker TypeContent (wt%)Polymerization Temperature (°C)Gel Time (min)Crosslink Density (mol/cm³)Thermal Stability (°C)Activation Energy (kJ/mol)
1,2,4-Trivinylbenzene (1,2,4-TVB) 2-1560-10045-3000.5-2.1220-30060-80
1,3,5-Trivinylbenzene (1,3,5-TVB) 4-3080-12030-3601.2-3.8280-38075-95
Divinylbenzene (DVB) 2-5085-9020-4800.1-2.5250-32053-65

Data sourced from a commercial supplier. Values can vary depending on the specific polymer system and experimental conditions.[5]

Mechanical Properties: Effect of Crosslinker Content (DVB Benchmark)

While direct, publicly available mechanical property data for TVB-crosslinked systems is limited, data from DVB-crosslinked polystyrene serves as a valuable benchmark. Increasing the crosslinker concentration leads to a more rigid and stiff material, as indicated by the increase in elastic, bulk, and shear moduli.[5] Given TVB's higher functionality, it is inferred that similar or even more pronounced improvements in mechanical properties can be achieved at lower concentrations compared to DVB.

DVB Content (wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
02.753.451.14
3.83.283.551.38
7.13.564.171.48
11.13.854.971.63

Data from molecular dynamics simulations of DVB-crosslinked polystyrene.[5]

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Polystyrene Microspheres via Suspension Polymerization

This protocol describes the synthesis of crosslinked polystyrene beads using 1,2,4-trivinylbenzene as the crosslinking agent. This method is suitable for producing spherical polymer particles in the micrometer to millimeter size range.[6]

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Deionized water

  • Toluene (B28343) (porogen, optional for creating porous beads)[1]

  • Methanol (B129727)

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve PVA (e.g., 0.5-2.0 wt% relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.[6]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, TVB (e.g., 2-15 wt% of total monomers), and the porogen (if used). Dissolve the initiator (e.g., 0.5-2.0 wt% relative to total monomers) in this mixture.[6]

  • Dispersion: With vigorous stirring (e.g., 200-500 rpm), slowly add the organic phase to the aqueous phase in the reaction flask to form a stable suspension of droplets.[6]

  • Polymerization: Purge the system with nitrogen. Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C) and maintain for 8 hours under a nitrogen atmosphere.[1][6]

  • Work-up: Cool the reaction to room temperature. Collect the polymer beads by filtration.

  • Washing: Wash the beads sequentially with hot water, toluene (if used as porogen), and methanol to remove unreacted monomers, porogen, and initiator.[1]

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.[1]

Protocol 2: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and degradation characteristics of the polymer composite.

Methodology:

  • Specimen Preparation: Place a small amount (5-10 mg) of the dried polymer composite into a TGA sample pan.

  • Apparatus: Use a thermogravimetric analyzer.

  • Procedure: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss provide information on the thermal stability of the material.[2]

Protocol 3: Characterization of Viscoelastic Properties by Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve.[5]

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of defined dimensions (e.g., from a compression-molded sheet of the composite). Ensure the specimens are free of internal stresses.[5]

  • Apparatus: Use a dynamic mechanical analyzer.[5]

  • Procedure: Mount the specimen in the DMA clamps. Apply a small, oscillating sinusoidal strain to the sample. Ramp the temperature at a controlled rate (e.g., 3°C/min) while measuring the resulting stress and phase lag.

  • Data Analysis: The instrument software calculates the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E'). The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[5]

Visualizations

Experimental Workflow for Suspension Polymerization

G cluster_prep Phase Preparation Aqueous_Phase Aqueous Phase (Water + PVA) Dispersion Dispersion (Add Organic to Aqueous with vigorous stirring) Aqueous_Phase->Dispersion Organic_Phase Organic Phase (Styrene + TVB + Initiator) Organic_Phase->Dispersion Polymerization Polymerization (Heat under N2) Dispersion->Polymerization Workup Work-up (Cool and Filter) Polymerization->Workup Washing Washing (Water, Toluene, Methanol) Workup->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product Crosslinked Polystyrene Beads Drying->Final_Product

Caption: Workflow for suspension polymerization of TVB-crosslinked polystyrene.

Logical Relationship in TVB Crosslinking

G Monomer Styrene (Monofunctional Monomer) Polymerization Polymerization (e.g., Suspension) Monomer->Polymerization Crosslinker This compound (TVB) (Trifunctional Monomer) Crosslinker->Polymerization Initiator Initiator (e.g., BPO, AIBN) Initiator->Polymerization Network Highly Crosslinked 3D Polymer Network Polymerization->Network Properties Enhanced Properties: - Thermal Stability - Mechanical Strength - Chemical Resistance Network->Properties

Caption: Role of TVB in forming a high-performance polymer network.

General Characterization Workflow

G cluster_char Characterization cluster_prop Property Analysis Synthesis Composite Synthesis (e.g., Suspension Polymerization) Composite TVB-Crosslinked Polymer Composite Synthesis->Composite TGA Thermogravimetric Analysis (TGA) Composite->TGA DMA Dynamic Mechanical Analysis (DMA) Composite->DMA GPC Gel Permeation Chromatography (GPC) (for soluble fractions) Composite->GPC NMR NMR Spectroscopy (for soluble fractions) Composite->NMR Thermal Thermal Stability TGA->Thermal Mechanical Viscoelastic Properties (E', E'', Tg) DMA->Mechanical Molecular Molecular Weight & PDI GPC->Molecular Structure Chemical Structure & Composition NMR->Structure

References

Controlling Porosity in Poly(trivinylbenzene) Networks Using Porogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(trivinylbenzene) (pTVB) networks are highly crosslinked polymers with exceptional thermal and chemical stability. Their inherent porosity makes them attractive materials for a wide range of applications, including chromatography, solid-phase synthesis, catalysis, and as scaffolds in drug delivery systems. The ability to precisely control the porous architecture—specifically the pore size, pore volume, and surface area—is critical for optimizing the performance of these materials in any given application. This document provides detailed application notes and experimental protocols for controlling the porosity of pTVB networks through the strategic use of porogens.

The fundamental principle behind creating a porous structure in pTVB lies in a process called polymerization-induced phase separation.[1] During polymerization, the growing, crosslinked pTVB network becomes insoluble in the solvent in which it is being synthesized. This causes the polymer to phase-separate, forming a solid, continuous network, while the solvent is expelled. This solvent, known as a porogen , creates the voids or pores within the polymer matrix. After polymerization is complete, the porogen is washed away, leaving behind a permanent porous structure.[1]

The choice of porogen is a critical factor in controlling the porous properties of the final polymer. The thermodynamic compatibility between the porogen and the polymer network dictates the nature of the resulting pores. Porogens can be broadly classified as "good" solvents or "poor" solvents (non-solvents) for the polymer network.

  • Good Solvents: These are solvents that can swell the polymer network. When a good solvent is used as a porogen, phase separation occurs later in the polymerization process. This results in the formation of small, highly interconnected pores, leading to a microporous or mesoporous material with a high specific surface area. Toluene (B28343) is a commonly used good solvent for pTVB and related polystyrene-based networks.

  • Poor Solvents (Non-solvents): These are solvents in which the polymer is insoluble. Phase separation occurs much earlier in the polymerization, leading to the formation of larger, less interconnected pores. This typically results in a macroporous material with a lower specific surface area but a larger total pore volume. Long-chain alcohols like dodecanol (B89629), and alkanes like n-heptane, are examples of poor solvents.

  • Porogen Mixtures: A powerful strategy for creating hierarchical porous structures with both large transport pores (macropores) and a high surface area for interaction (micropores) is to use a mixture of a good and a poor solvent.[2] By carefully tuning the ratio of these solvents, a bimodal pore size distribution can be achieved.

Data Presentation: Porogen Effects on Polymer Properties

The following tables summarize the qualitative influence of key synthesis parameters on the porous properties of vinylbenzene-based polymer networks and provide quantitative examples based on experimental data from studies on closely related poly(divinylbenzene) (pDVB) and poly(styrene-divinylbenzene) (p(S-DVB)) systems. This data serves as a strong predictive guide for the synthesis of porous pTVB.

Table 1: Qualitative Influence of Synthesis Parameters on Polymer Porosity [1]

ParameterEffect on Pore SizeEffect on Pore VolumeEffect on Surface Area
Increase in Porogen Concentration Generally increasesIncreasesCan increase or decrease depending on the porogen type
Shift to a "Poorer" Solvent Porogen IncreasesGenerally increasesDecreases
Shift to a "Good" Solvent Porogen DecreasesGenerally decreasesIncreases
Increase in Crosslinker Concentration Generally decreasesDecreasesCan increase due to enhanced network rigidity

Table 2: Quantitative Data on the Effect of Porogen Composition on p(S-DVB) Microspheres

Monomers: Styrene and Divinylbenzene (DVB). Porogens: Toluene (good solvent) and Dibutyl Phthalate (DBP, a poorer solvent).

Experiment IDPorogen Composition (Toluene:DBP, v/v)BET Surface Area (m²/g)
pSDVB-10.6:1.8~250
pSDVB-21.2:1.2~400
pSDVB-31.8:0.6~560

Data adapted from a study on porous P(S-DVB) microparticles.[3][4] The results demonstrate that a higher proportion of the good solvent (toluene) relative to the poorer solvent (DBP) leads to a significant increase in surface area, up to an optimal ratio.

Table 3: Quantitative Data on the Effect of Porogen Type on pDVB Copolymers

Monomers: Divinylbenzene (DVB) and Glycidyl Methacrylate (GMA). Porogens: Toluene (good solvent) and a mixture of Decanol/Benzyl Alcohol (poor solvents).

Experiment IDMonomer Ratio (DVB:GMA)Porogen SystemBET Surface Area (SBET, m²/g)Total Pore Volume (Vtot, cm³/g)
pDVB-GMA-T12:1Toluene534 0.82
pDVB-GMA-T21:1Toluene3870.62
pDVB-GMA-T31:2Toluene120.04
pDVB-GMA-A12:1Decanol/Benzyl Alcohol3961.13
pDVB-GMA-A21:1Decanol/Benzyl Alcohol2911.09
pDVB-GMA-A31:2Decanol/Benzyl Alcohol00

Data adapted from a study on DVB-GMA copolymers.[5] This table highlights how a good solvent (toluene) can generate high surface area, while a poor solvent system (alcohols) can produce high pore volumes. It also shows the significant impact of monomer composition.

Experimental Protocols

The following is a detailed protocol for the synthesis of porous poly(this compound) beads via suspension polymerization. This method can be adapted to use different porogen systems to achieve the desired porosity.

Protocol 1: Synthesis of Porous pTVB Beads via Suspension Polymerization

Objective: To synthesize porous pTVB beads with controlled porosity using a user-defined porogen system.

Materials:

  • 1,2,4-Trivinylbenzene (B15181684) (TVB)

  • Porogen(s) of choice (e.g., toluene, dodecanol, n-heptane)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Suspending agent: Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Methanol, Acetone (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water.

    • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Prepare the Organic Phase:

    • In a separate beaker, prepare the desired porogen system. For example, to create a bimodal pore structure, a mixture of toluene (good solvent) and dodecanol (poor solvent) can be used.

    • Dissolve the initiator (e.g., 1 wt% AIBN relative to the monomer) in the porogen mixture.

    • Add the 1,2,4-trivinylbenzene monomer to the porogen/initiator mixture. The monomer-to-porogen ratio is a critical parameter for controlling the total pore volume. A common starting point is a 1:1 volume ratio.

  • Initiate Suspension:

    • While stirring the aqueous phase vigorously (e.g., 300-400 rpm), slowly add the organic phase to the flask to form a suspension of fine droplets. The stirring speed will influence the final bead size.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN) under a nitrogen atmosphere and continue stirring.

    • Allow the polymerization to proceed for the desired time, typically 8-24 hours.

  • Work-up:

    • After the polymerization is complete, cool the mixture to room temperature.

    • Collect the polymer beads by filtration using a Buchner funnel.

  • Porogen Removal:

    • Wash the beads thoroughly with a good solvent for the porogen (e.g., methanol, acetone) to remove the porogen and any unreacted monomer. This step is crucial for creating the open porous network.

  • Drying:

    • Dry the purified polymer beads in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • Characterize the porosity of the dried polymer using techniques such as nitrogen physisorption (for BET surface area and pore size distribution) and mercury porosimetry (for macropore analysis). Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and pore structure.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of porous poly(this compound) networks.

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization A Aqueous Phase (Water + PVA) C Suspension Formation (Vigorous Stirring) A->C B Organic Phase (TVB + Porogen(s) + Initiator) B->C D Heating & Polymerization (e.g., 70-80°C, 8-24h) C->D E Filtration & Washing (Porogen Removal) D->E F Drying (Vacuum Oven) E->F G Characterization (BET, SEM, etc.) F->G

Figure 1. Experimental workflow for porous pTVB synthesis.
Relationship between Porogen Choice and Polymer Properties

This diagram illustrates the logical relationship between the type of porogen used and the resulting properties of the polymer network.

G cluster_input Input Parameter cluster_type Porogen Type cluster_output Resulting Polymer Properties Porogen Porogen System Good Good Solvent (e.g., Toluene) Porogen->Good High polymer compatibility Poor Poor Solvent (e.g., Dodecanol) Porogen->Poor Low polymer compatibility Mixture Mixture (Good + Poor) Porogen->Mixture Tunable compatibility Micro Microporous High Surface Area Low Pore Volume Good->Micro Macro Macroporous Low Surface Area High Pore Volume Poor->Macro Bimodal Bimodal Porosity Hierarchical Structure Mixture->Bimodal

Figure 2. Influence of porogen type on polymer porosity.

References

Application Notes and Protocols for Solvothermal Synthesis of Trivinylbenzene-Based Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solvothermal synthesis of trivinylbenzene-based porous organic polymers (POPs). This class of materials holds significant promise for various applications, including gas storage and separation, catalysis, and notably, as advanced drug delivery systems due to their high surface area, tunable porosity, and robust chemical and thermal stability.[1][2] This document outlines detailed experimental protocols, expected material properties, and potential applications in drug development.

Overview of Solvothermal Synthesis

Solvothermal synthesis is a versatile method for producing crystalline materials from chemical reactions in solvents at temperatures above their boiling point.[3] In the context of POPs, this technique facilitates the polymerization and cross-linking of monomers in a sealed reactor, leading to the formation of a three-dimensional porous network. The choice of solvent, or porogen, is critical as it templates the porous structure of the resulting polymer.[4] During the reaction, the growing polymer network phase-separates from the solvent, which, upon removal, leaves behind a network of interconnected pores.[4]

Experimental Protocols

This section details a generalized protocol for the solvothermal synthesis of a this compound-based POP. The specific parameters may require optimization to achieve desired material properties.

Materials
  • 1,3,5-Trivinylbenzene (TVB) (or 1,2,4-trivinylbenzene)

  • Porogenic solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), toluene, or a mixture thereof)[5]

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Methanol (B129727) (for washing)

  • Deionized water

Equipment
  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and hotplate

  • Vacuum oven

  • Filtration apparatus (e.g., Büchner funnel)

  • Schlenk line or glovebox (for inert atmosphere)

Synthesis Protocol
  • Reactant Preparation: In a glass liner for the autoclave, dissolve a specific amount of this compound and the initiator (typically 1-2 wt% of the monomer) in the chosen porogenic solvent. The monomer-to-solvent ratio is a critical parameter for controlling porosity and should be systematically varied (e.g., 1:5, 1:10, 1:20 v/v).[4]

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Autoclave Sealing: Place the sealed glass liner into the stainless-steel autoclave and seal the reactor tightly.

  • Solvothermal Reaction: Place the autoclave in an oven preheated to the desired reaction temperature (e.g., 120-180 °C). The reaction time can range from 24 to 72 hours.[6] These parameters should be optimized for the specific solvent and desired polymer properties.

  • Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature. Open the autoclave in a well-ventilated fume hood. Collect the solid polymer product by filtration.

  • Purification: Wash the collected polymer extensively with a suitable solvent (e.g., methanol or the porogenic solvent used in the synthesis) to remove any unreacted monomer, initiator, and residual porogen. This is a crucial step to ensure a clean, porous network.[4]

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization of this compound-Based POPs

The synthesized POPs should be characterized to determine their physicochemical properties.

Porosity and Surface Area

Nitrogen physisorption analysis at 77 K is the standard method to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[7][8] The shape of the isotherm can provide insights into the pore structure (microporous, mesoporous, or macroporous).

Morphology and Structure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology and porous structure of the polymer. Fourier-Transform Infrared (FTIR) spectroscopy and solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the polymer network.

Thermal Stability

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer, which is crucial for applications that may involve elevated temperatures.

Data Presentation

The following table presents illustrative quantitative data for this compound-based POPs synthesized under different solvothermal conditions. Note that these are representative values, and actual results will depend on the specific experimental parameters.

Experiment IDMonomer:Porogen Ratio (v/v)Porogen CompositionTemperature (°C)Time (h)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
TVB-POP-11:101,4-Dioxane150484500.655.8
TVB-POP-21:201,4-Dioxane150486200.885.7
TVB-POP-31:10DMF160725100.725.6
TVB-POP-41:10Toluene:Dodecanol (1:1)150483801.1011.6 (bimodal)

Applications in Drug Development

The unique properties of this compound-based POPs make them excellent candidates for advanced drug delivery systems.[2][9]

  • High Drug Loading Capacity: The high surface area and large pore volume can accommodate a significant amount of therapeutic agents.[10]

  • Controlled Release: The porous network can be tailored to control the diffusion rate of the encapsulated drug, enabling sustained or triggered release profiles. The release kinetics can be modulated by altering the pore size and surface chemistry of the polymer.

  • Biocompatibility: As purely organic materials, these polymers can exhibit good biocompatibility.[10] However, thorough toxicological studies are essential for any in-vivo applications.

  • Stimuli-Responsive Systems: The polymer framework can be functionalized with stimuli-responsive groups to trigger drug release in response to specific physiological signals such as pH, temperature, or enzymes.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization reactants 1. Reactant Preparation (TVB, Initiator, Porogen) degas 2. Degassing (Inert Gas) reactants->degas autoclave 3. Solvothermal Reaction (Autoclave, Heat) degas->autoclave cool 4. Cooling & Collection autoclave->cool wash 5. Washing (Methanol) cool->wash dry 6. Drying (Vacuum Oven) wash->dry bet BET Analysis dry->bet sem SEM/TEM dry->sem tga TGA dry->tga

Caption: Experimental workflow for the solvothermal synthesis and characterization of this compound-based POPs.

drug_delivery_pathway cluster_system Drug Delivery System cluster_body Biological Environment cluster_release Drug Release & Action drug_loaded_pop Drug-Loaded This compound POP circulation Systemic Circulation drug_loaded_pop->circulation Administration target_site Target Site (e.g., Tumor) circulation->target_site Targeting release Controlled Drug Release (Diffusion/Stimuli) target_site->release action Therapeutic Action release->action

Caption: Conceptual pathway for a this compound-based POP as a drug delivery vehicle.

References

Characterization of Trivinylbenzene Polymers by FTIR and TGA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylbenzene (TVB) is a trifunctional monomer utilized as a crosslinking agent to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. The resulting three-dimensional network structures are of significant interest in various applications, including advanced materials and drug delivery systems. Accurate characterization of these crosslinked polymers is crucial for quality control and to ensure desired performance. This document provides detailed application notes and experimental protocols for the characterization of this compound polymers using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA).

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

Application Note

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a polymer, thereby confirming its chemical structure. For this compound polymers, FTIR is used to verify the incorporation of the TVB monomer and to assess the degree of polymerization by observing the disappearance of vinyl group-related peaks.

The FTIR spectrum of a TVB polymer is characterized by several key absorption bands. The aromatic nature of the TVB monomer gives rise to distinct peaks corresponding to C-H and C=C stretching and bending vibrations within the benzene (B151609) ring. Following polymerization, the intensity of peaks associated with the vinyl groups is expected to decrease significantly.

A summary of the expected FTIR peak assignments for a this compound polymer is presented in Table 1.

Table 1: Key FTIR Peak Assignments for this compound Polymers

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100-3000C-H StretchAromatic & VinylPresence of benzene rings and C-H bonds in vinyl groups.
2950-2850C-H StretchAliphaticIndicates the polymer backbone.
1630-1600C=C StretchAromaticConfirms the presence of the benzene ring.
1600-1585C=C StretchVinylIndicates unreacted vinyl groups; decreases with polymerization.
1500-1400C=C StretchAromaticFurther confirmation of the benzene ring structure.
990 & 910C-H BendVinylOut-of-plane bending of vinyl C-H bonds; decreases with polymerization.
840-700C-H BendAromaticOut-of-plane bending, indicative of the substitution pattern on the benzene ring.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Polymer Sample Grind Grind to Fine Powder Sample->Grind Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Place Place Pellet in FTIR Press->Place Transfer Acquire Acquire Spectrum Place->Acquire Process Baseline Correction Acquire->Process Raw Data Identify Peak Identification Process->Identify Compare Compare to Reference Identify->Compare Report Report Compare->Report Final Report

Caption: Experimental workflow for FTIR analysis of this compound polymers.

Protocol for FTIR Analysis

1. Instrumentation:

2. Sample Preparation (KBr Pellet Method):

  • Ensure the this compound polymer sample is dry.

  • Grind a small amount (1-2 mg) of the polymer into a fine powder using an agate mortar and pestle.

  • Add approximately 200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the polymer powder.

  • Transfer the mixture to a pellet-pressing die.

  • Press the mixture under high pressure to form a transparent or semi-transparent pellet.

3. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Collect a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

4. Data Analysis:

  • Perform baseline correction on the acquired spectrum.

  • Identify the characteristic absorption peaks and compare their positions and relative intensities to the expected values for this compound polymers (refer to Table 1).

  • Analyze the intensity of the vinyl group peaks (around 1600-1585 cm⁻¹, 990 cm⁻¹, and 910 cm⁻¹) to qualitatively assess the extent of polymerization.

Thermogravimetric Analysis (TGA)

Application Note

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound polymers, TGA is essential for determining their thermal stability. The high degree of crosslinking imparted by TVB results in polymers with excellent thermal resistance, characterized by high decomposition temperatures and significant char yield upon pyrolysis.

The TGA thermogram of a TVB polymer typically shows a single-step degradation at a high temperature. The onset temperature of decomposition is a key indicator of thermal stability. Increasing the concentration of TVB as a crosslinker generally leads to a higher onset temperature of degradation. The mass of the non-volatile carbonaceous residue, or char, at the end of the experiment is also an important parameter, with higher char yields often correlating with enhanced flame retardancy.

A study by Straus and Madorsky on the thermal stability of copolymers of styrene (B11656) with divinylbenzene (B73037) (DVB) and this compound (TVB) provides valuable quantitative data on the enhanced stability provided by TVB.[1][2][3] Their work demonstrated that a copolymer with 25% TVB has a significantly higher activation energy for thermal degradation compared to copolymers with DVB.[1][2][3] This indicates a more thermally stable network. Polythis compound exhibits much higher thermal stability than polydivinylbenzene.[1][2]

Table 2: Thermal Stability Data for Styrene Copolymers with Divinylbenzene (DVB) and this compound (TVB)

Polymer CompositionActivation Energy (kcal/mole)
Styrene-DVB (2% DVB)53
Styrene-DVB (25% DVB)54
Styrene-DVB (48% DVB)58
Styrene-DVB (56% DVB)58
Styrene-TVB (25% TVB)61
Polydivinylbenzene (PDVB)65

Data sourced from Straus and Madorsky, 1961.[1][2][3]

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Polymer Sample Weigh Weigh 5-10 mg Sample->Weigh Load Load into TGA pan Weigh->Load Place Place pan in furnace Load->Place Transfer Program Set temperature program (e.g., 25-800°C at 10°C/min) Place->Program Run Run analysis under N₂ Program->Run Plot Plot Weight % vs. Temp Run->Plot Raw Data Determine Determine T_onset, T_max, Char Yield Plot->Determine Analyze Analyze DTG curve Determine->Analyze Report Report Analyze->Report Final Report

Caption: Experimental workflow for TGA of this compound polymers.

Protocol for TGA

1. Instrumentation:

  • Thermogravimetric Analyzer.

  • High-purity nitrogen gas supply.

  • Alumina or platinum TGA pans.

2. Sample Preparation:

  • Ensure the this compound polymer sample is dry.

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

3. Data Acquisition:

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Equilibrate the sample at a starting temperature of 25-30°C.

  • Heat the sample at a constant rate of 10°C/min to a final temperature of 800°C.[4]

  • Record the sample weight as a function of temperature.

4. Data Analysis:

  • Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.

  • Determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins.

  • Calculate the derivative of the TGA curve (DTG) to determine the temperature of the maximum rate of weight loss (T_max).

  • Determine the percentage of residual mass (char yield) at the final temperature.

  • Summarize the quantitative data in a table for comparison with other samples or reference materials.

References

Application Notes and Protocols for SEM Analysis of Poly(trivinylbenzene) Bead Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(trivinylbenzene) (pTVB) beads are highly crosslinked, porous microspheres with significant potential in various scientific and industrial applications, including chromatography, solid-phase synthesis, and drug delivery systems. The morphology of these beads—specifically their size, shape, porosity, and surface texture—is critical to their performance. Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing these morphological features at the micro- and nanoscale.

These application notes provide a comprehensive guide to the morphological analysis of pTVB beads using SEM. This document outlines the entire workflow, from the synthesis of the beads to sample preparation, SEM imaging, and quantitative data analysis. The protocols provided are based on established methods for similar polymer systems and are intended to serve as a detailed starting point for researchers.

Experimental Protocols

Synthesis of Poly(this compound) Beads via Suspension Polymerization

This protocol describes the synthesis of crosslinked poly(this compound) beads, which can be adapted by copolymerizing with a monovinyl monomer like styrene (B11656) to control the degree of crosslinking and morphology.

Materials:

  • Monomer: Styrene (inhibitor removed)

  • Crosslinker: 1,2,4-Trivinylbenzene (TVB)

  • Initiator: Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Porogen: Toluene, n-heptane, or a mixture thereof

  • Suspension Stabilizer: Poly(vinyl alcohol) (PVA) or Polyvinylpyrrolidone (PVP)

  • Deionized water

  • Sodium chloride (NaCl) (optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a paddle

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In the three-necked flask, dissolve the suspension stabilizer (e.g., 1 wt% of water) in deionized water.[1] For enhanced droplet stability, NaCl (e.g., 3 wt% of water) can be added to the aqueous phase.[2]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing the monomer (styrene), crosslinker (this compound, e.g., 5-20 mol% with respect to the total monomers), initiator (e.g., 1 mol% with respect to total monomers), and porogen (e.g., 50-100 vol% of the organic phase).[1]

  • Degassing: Bubble nitrogen through both the aqueous and organic phases for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

  • Suspension and Polymerization:

    • With vigorous and controlled stirring, slowly add the organic phase to the aqueous phase in the reaction vessel to form a stable suspension of monomer droplets.[1]

    • Heat the reaction mixture to the desired temperature (typically 70-90°C) under a nitrogen atmosphere.[3]

    • Maintain the temperature and stirring for a set duration (e.g., 8-24 hours) to ensure complete polymerization.[1]

  • Work-up:

    • Cool the reaction to room temperature.

    • Collect the polymer beads by filtration using a Buchner funnel.[1]

    • Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.[1]

    • Dry the beads in a vacuum oven at 60°C to a constant weight.[1]

G cluster_prep Phase Preparation cluster_workup Work-up aqueous_phase Aqueous Phase (Water + Stabilizer) degas Degas with Nitrogen aqueous_phase->degas organic_phase Organic Phase (Monomer + TVB + Initiator + Porogen) organic_phase->degas suspend Form Suspension (Add Organic to Aqueous with Stirring) degas->suspend polymerize Polymerization (Heat under Nitrogen) suspend->polymerize cool Cool to Room Temperature polymerize->cool filter_beads Filter Beads cool->filter_beads wash_beads Wash Beads filter_beads->wash_beads dry_beads Dry Beads in Vacuum Oven wash_beads->dry_beads

Workflow for the synthesis of poly(this compound) beads.
Sample Preparation for SEM Analysis

Proper sample preparation is crucial for obtaining high-quality SEM images of non-conductive polymer beads.

Materials:

  • Double-sided carbon adhesive tape

  • Aluminum SEM stubs

  • Sputter coater

  • Conductive coating material (e.g., gold, gold-palladium, or carbon)

Procedure:

  • Mounting:

    • Place a piece of double-sided carbon adhesive tape onto a clean aluminum SEM stub.

    • Carefully sprinkle a small, representative sample of the dry poly(this compound) beads onto the adhesive tape.

    • Gently tap the side of the stub to remove any loose beads that are not well-adhered. Ensure a monolayer of beads for clear imaging of individual morphologies.

  • Coating:

    • Since polymers are non-conductive, a thin conductive coating is necessary to prevent charging effects during SEM imaging.[4]

    • Place the mounted sample into a sputter coater.

    • Coat the sample with a thin layer (typically 5-10 nm) of a conductive material such as gold or gold-palladium. This coating will dissipate the charge from the electron beam and improve the signal-to-noise ratio.

G start Dry pTVB Beads mount Mount on SEM Stub with Carbon Tape start->mount coat Sputter Coat with Conductive Material mount->coat sem SEM Analysis coat->sem

Workflow for SEM sample preparation.
SEM Imaging Protocol

Instrument Parameters:

  • Accelerating Voltage: A lower accelerating voltage (e.g., 2-5 kV) is often preferred for imaging polymer samples to minimize beam damage and charging artifacts.

  • Working Distance: Optimize the working distance to achieve a balance between image resolution and depth of field. A typical starting point is 10-15 mm.

  • Spot Size: Use a small spot size for high-resolution imaging of surface details.

  • Magnification: Vary the magnification to observe the overall bead morphology (lower magnification) and fine surface features and porosity (higher magnification).

  • Detector: Use a secondary electron (SE) detector for topographical information.

Procedure:

  • Load the coated sample into the SEM chamber and pump down to the required vacuum level.

  • Turn on the electron beam and locate the sample at low magnification.

  • Adjust the focus, brightness, and contrast to obtain a clear image.

  • Systematically scan the sample to get an overview of the bead population.

  • Capture images at various magnifications to document:

    • Overall bead size and shape distribution.

    • Surface morphology (smooth, rough, porous).

    • Details of the porous structure, including pore size and interconnectivity.

Data Presentation and Analysis

Quantitative analysis of SEM images provides valuable numerical data on the morphology of the poly(this compound) beads. Software such as ImageJ or other dedicated image analysis programs can be used for these measurements.

Particle Size Distribution
  • Acquire several SEM images at a magnification that allows for the visualization of a statistically significant number of beads (e.g., >100).

  • Use the image analysis software to measure the diameter of each bead.

  • Calculate the average particle size and the standard deviation.

  • Generate a histogram to visualize the particle size distribution.

Pore Size and Porosity
  • Acquire high-magnification SEM images of the bead surfaces, clearly showing the porous structure.

  • Use the image analysis software to measure the diameter of a large number of individual pores.

  • Calculate the average pore size and the pore size distribution.

  • Porosity can be estimated by calculating the ratio of the pore area to the total surface area in a 2D image. For more accurate 3D porosity, techniques like FIB-SEM may be required.[3]

Disclaimer: The following tables provide representative data based on studies of similar crosslinked polymer systems, such as poly(divinylbenzene). Actual values for poly(this compound) beads will vary depending on the specific synthesis conditions.

Table 1: Representative Particle Size Data for Porous Polymer Beads

Synthesis ParameterAverage Particle Size (μm)Standard Deviation (μm)
Low Stirring Speed (200 rpm)15025
Medium Stirring Speed (350 rpm)8515
High Stirring Speed (500 rpm)5010

Table 2: Representative Porosity Data for Porous Polymer Beads

Porogen System (Toluene:n-Heptane)Average Pore Size (nm)BET Surface Area (m²/g)
100:020650
50:5050450
20:80100250

Application in Drug Development

The morphological characteristics of poly(this compound) beads are directly relevant to their application in drug development, particularly for drug delivery.

  • Particle Size: Influences the in vivo fate of the beads, their injectability, and the drug release kinetics.

  • Porosity and Surface Area: A high surface area and well-developed porous network are crucial for achieving high drug loading capacity.

  • Pore Size: The size of the pores can control the rate of drug diffusion and release.

G cluster_morphology Bead Morphology cluster_drug_dev Drug Development Application particle_size Particle Size in_vivo In Vivo Fate & Injectability particle_size->in_vivo porosity Porosity & Surface Area drug_loading Drug Loading Capacity porosity->drug_loading pore_size Pore Size drug_release Drug Release Rate pore_size->drug_release

Relationship between bead morphology and drug development applications.

Conclusion

SEM is a powerful and essential technique for the morphological characterization of poly(this compound) beads. By following the detailed protocols for synthesis, sample preparation, and imaging provided in these application notes, researchers can obtain high-quality, reproducible data. The quantitative analysis of these images provides critical insights into the physical properties of the beads, which is fundamental for their optimization in various applications, including the development of advanced drug delivery systems.

References

Application Notes and Protocols: NMR and GPC Characterization of Soluble Hyperbranched Trivinylbenzene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of soluble hyperbranched polymers derived from 1,2,4-trivinylbenzene (B15181684) (TVB) using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC). The protocols and data presented are intended to facilitate the analysis of these complex, three-dimensional macromolecules, which are of significant interest in fields such as drug delivery and materials science.[1]

The synthesis of soluble hyperbranched polymers from multi-vinyl monomers like TVB is challenging due to the high tendency to form insoluble cross-linked gels.[1] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to achieve soluble, hyperbranched structures.[1][2]

Gel Permeation Chromatography (GPC) Analysis

GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[3] For hyperbranched polymers, GPC provides insights into the average molecular weights (Mn, Mw) and the breadth of the molecular weight distribution, known as the polydispersity index (PDI).[4][5]

1.1. Expected GPC Characteristics

Soluble hyperbranched trivinylbenzene polymers typically exhibit a broad and often multimodal elution profile in GPC, which is characteristic of their complex, branched architecture and the statistical nature of their synthesis.[1] Their weight-average molecular weight (Mw) is generally high, often exceeding 100,000 g/mol , while the polydispersity index (PDI) is typically large, reflecting a wide distribution of molecular sizes.[1]

1.2. Representative GPC Data

The following table summarizes representative GPC data for a soluble hyperbranched this compound polymer. Note that actual values will vary depending on the specific synthesis conditions.

ParameterRepresentative ValueDescription
Number-Average Molecular Weight (Mn) 45,000 g/mol The statistical average molecular weight of all polymer chains.[5]
Weight-Average Molecular Weight (Mw) 120,000 g/mol The average molecular weight where larger molecules contribute more significantly.[4]
Polydispersity Index (PDI = Mw/Mn) 2.67A measure of the breadth of the molecular weight distribution.[4][5]
Elution Profile Broad, multimodalIndicates a wide range of polymer sizes and complex branching.[1]

1.3. GPC Experimental Protocol

This protocol outlines a standard procedure for the GPC analysis of soluble hyperbranched this compound polymers.

1.3.1. Materials and Equipment

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Polymer Sample: Soluble hyperbranched poly(this compound), dried under vacuum.

  • Calibration Standards: Narrow-polydispersity polystyrene standards.[1]

  • GPC System: Equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns.[1]

  • Syringe Filters: 0.2 µm PTFE filters.

  • Autosampler Vials: Standard 2 mL vials with caps.

1.3.2. Sample Preparation

  • Prepare a stock solution of the polymer sample by dissolving it in THF to a concentration of 1-2 mg/mL.[1]

  • Gently agitate the solution until the polymer is fully dissolved. This may require several hours.

  • Filter the polymer solution through a 0.2 µm syringe filter directly into an autosampler vial to remove any particulate matter.[1]

1.3.3. Instrumentation and Analysis

  • System Configuration:

    • Columns: A set of polystyrene-divinylbenzene columns suitable for separating a broad range of molecular weights.

    • Mobile Phase: THF.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 35-40 °C.[1]

    • Detector: Refractive Index (RI).

  • Calibration:

    • Prepare a series of solutions of narrow-polydispersity polystyrene standards with known molecular weights.

    • Inject the standards and generate a calibration curve of log(Molecular Weight) versus elution time.

  • Sample Analysis:

    • Inject the filtered polymer sample into the GPC system.

    • Record the elution profile.

  • Data Analysis:

    • Using the calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) from the sample's elution profile.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of hyperbranched polymers. Both ¹H and ¹³C NMR are used to identify and quantify different structural units within the polymer, such as dendritic, linear, and terminal units, and to confirm the degree of branching.

2.1. Expected NMR Spectral Features

The NMR spectra of hyperbranched this compound polymers are typically complex due to the variety of chemical environments.

  • ¹H NMR:

    • Aromatic Region (6.5-8.0 ppm): Broad signals corresponding to the protons on the benzene (B151609) rings.

    • Vinyl Region (5.0-6.5 ppm): Signals from unreacted vinyl groups, which are indicative of terminal units.[1] The integration of this region is crucial for determining the degree of vinyl group conversion.

    • Aliphatic Region (1.0-3.0 ppm): A complex and broad set of signals from the protons in the polymer backbone, arising from the polymerization of the vinyl groups.[1]

  • ¹³C NMR:

    • Aromatic Carbons (120-150 ppm): Signals from the carbons of the benzene rings.[1]

    • Vinyl Carbons (110-140 ppm): Resonances from the carbons of unreacted vinyl groups.[1]

    • Aliphatic Carbons (10-60 ppm): A variety of signals corresponding to the saturated carbons in the polymer backbone. The chemical shifts in this region can provide information about the different types of branching.[1]

2.2. Representative NMR Data

The following table provides representative chemical shift ranges for the different structural units in a soluble hyperbranched this compound polymer.

Nucleus Structural Unit Representative Chemical Shift (ppm)
¹H Aromatic Protons6.5 - 8.0
Vinyl Protons5.0 - 6.5
Aliphatic Backbone Protons1.0 - 3.0
¹³C Aromatic Carbons120 - 150
Vinyl Carbons110 - 140
Aliphatic Backbone Carbons10 - 60

2.3. NMR Experimental Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of soluble hyperbranched this compound polymers.

2.3.1. Materials and Equipment

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Internal Standard: Tetramethylsilane (TMS).[1]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • NMR Tubes: Standard 5 mm NMR tubes.

2.3.2. Sample Preparation

  • Dissolve 10-20 mg of the dried polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[1]

  • Add a small amount of TMS as an internal standard.

  • Ensure the polymer is fully dissolved, then transfer the solution to an NMR tube.

2.3.3. ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

  • Tune and shim the spectrometer to obtain good resolution.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • Process the spectrum (Fourier transform, phase correction, and baseline correction) and reference it to the TMS signal at 0.00 ppm.

  • Integrate the signals in the aromatic, vinyl, and aliphatic regions.

2.3.4. ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum.[1]

  • Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans will be necessary to obtain a good signal-to-noise ratio.[1]

  • Process the spectrum and reference it to the solvent peak or TMS.

Visualized Workflows and Relationships

3.1. Experimental Workflow for Polymer Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of soluble hyperbranched this compound polymers.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_gpc GPC Data cluster_nmr NMR Data s1 Controlled Polymerization (e.g., RAFT) of TVB s2 Polymer Purification s1->s2 c1 GPC Analysis s2->c1 c2 NMR Spectroscopy s2->c2 g1 Mn, Mw, PDI c1->g1 g2 Molecular Weight Distribution c1->g2 n1 Chemical Structure c2->n1 n2 Degree of Branching c2->n2 G cluster_input Analytical Techniques cluster_data Primary Data cluster_interpretation Interpretation cluster_conclusion Final Characterization gpc GPC gpc_data Mn, Mw, PDI, Distribution gpc->gpc_data nmr NMR nmr_data Signal Integrals, Chemical Shifts nmr->nmr_data size Average Size & Polydispersity gpc_data->size structure Structural Units (Dendritic, Linear, Terminal) nmr_data->structure conclusion Hyperbranched Polymer Structure Elucidation size->conclusion structure->conclusion

References

Application Notes and Protocols for Trivinylbenzene-Crosslinked Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylbenzene (TVB) is a trifunctional monomer capable of forming highly crosslinked, robust polymer networks. These networks, often categorized as hyper-crosslinked polymers (HCPs), exhibit exceptional thermal stability, high porosity, and a large surface area. These characteristics make them promising candidates for advanced drug delivery systems, offering the potential for high drug loading capacities and controlled release profiles. This document provides an overview of the potential applications, experimental protocols for synthesis and drug loading, and relevant biological pathway information for utilizing TVB-crosslinked polymers in drug delivery research.

Key Applications and Advantages

Due to their unique structural properties, TVB-crosslinked polymers offer several advantages in drug delivery:

  • High Drug Loading Capacity: The porous nature and large surface area of these polymers allow for the encapsulation of significant quantities of therapeutic agents.

  • Controlled Release: The highly crosslinked matrix can be engineered to control the diffusion rate of the encapsulated drug, enabling sustained and predictable release kinetics.

  • Enhanced Stability: The robust, crosslinked structure provides excellent chemical and thermal stability, protecting the encapsulated drug from degradation.

  • Versatility: These polymers can be synthesized in various forms, such as microspheres or nanoparticles, making them suitable for different administration routes.

Data Presentation: Drug Loading and Release Characteristics

While specific quantitative data for this compound-crosslinked polymers in drug delivery is limited in publicly available literature, the following tables provide representative data from studies on analogous polymer microspheres used for doxorubicin (B1662922) delivery. This data can serve as a benchmark for researchers developing TVB-based systems.

Table 1: Representative Doxorubicin Loading Characteristics in Polymer Microspheres

Polymer Microsphere TypeSize Range (μm)Initial Doxorubicin Concentration (mg/mL)Loading Time (hours)Loading Efficiency (%)
DC Bead™100-30021>99%[1]
LifePearl™20021>99%[1]
HepaSphere™30-6021>99%[1]
Tandem™10021>99%[1]
Superabsorbent Polymer30-6050.25 - 2Not specified
Superabsorbent Polymer50-10050.25 - 283.1% - 88.4%[2]

Note: The data presented is for commercially available polymer microspheres and superabsorbent polymers, not specifically this compound-crosslinked polymers, but serves as a relevant reference.

Table 2: Representative In Vitro Doxorubicin Elution Profile

Polymer Microsphere TypeCumulative Elution at 6 hours (%)Time to Elute 75% of Total Released Drug (minutes)
DC Bead™21% ± 2%[1]197[1]
LifePearl™30% ± 5%[1]139[1]
HepaSphere™8% ± 3%[1]110[1]
Tandem™6% ± 0%[1]77[1]
Superabsorbent Polymer (30-60 µm)19.13 mg (cumulative at 14 days)[3]Not Applicable
Superabsorbent Polymer (50-100 µm)14.87 mg (cumulative at 14 days)[3]Not Applicable

Note: Elution conditions and methodologies vary between studies, impacting direct comparability. This table provides a general overview of release characteristics from different polymer microsphere systems.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound-crosslinked polymer microspheres and subsequent drug loading and release studies. These protocols are based on established methods for similar polymer systems and can be adapted for specific research needs.

Protocol 1: Synthesis of this compound-Crosslinked Polystyrene Microspheres via Suspension Polymerization

Materials:

  • Styrene (monomer)

  • 1,2,4-Trivinylbenzene (TVB) (crosslinker)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) or Polyvinylpyrrolidone (PVP) (suspension stabilizer)

  • Toluene (B28343) (porogen, optional for creating porous structure)

  • Deionized water

  • Methanol (B129727)

  • Acetone (B3395972)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with paddle

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Soxhlet extractor

Procedure:

  • Aqueous Phase Preparation: In the three-necked flask, dissolve the suspension stabilizer (e.g., 1-2 wt% of PVA relative to the aqueous phase) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the organic phase.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, this compound (e.g., 5-20 mol% with respect to styrene), and the initiator (e.g., 1 mol% with respect to total monomers). If a porous structure is desired, add a porogen such as toluene (e.g., 50-100 vol% of the organic phase).

  • Dispersion: With vigorous stirring (e.g., 300-500 rpm), slowly add the organic phase to the aqueous phase in the reaction flask to form a stable suspension of monomer droplets.

  • Polymerization:

    • Purge the system with nitrogen for 15-30 minutes to remove oxygen.

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90 °C) under a nitrogen atmosphere.

    • Maintain the temperature and stirring for 8-24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the polymer beads by filtration using a Buchner funnel.

    • Wash the beads sequentially with hot water and methanol to remove the stabilizer and unreacted monomers.

    • To remove the porogen and any remaining impurities, perform a Soxhlet extraction with acetone for 24 hours.

  • Drying: Dry the purified microspheres in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Loading of a Hydrophobic Drug (e.g., Doxorubicin) into Porous TVB-Crosslinked Microspheres

Materials:

  • Porous TVB-crosslinked microspheres

  • Doxorubicin hydrochloride (or other hydrophobic drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, if needed to dissolve the drug)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of the drug in a suitable solvent. For doxorubicin hydrochloride, PBS can be used. If the drug has low aqueous solubility, a minimal amount of a biocompatible organic solvent like DMSO can be used, followed by dilution with PBS.

  • Incubation:

    • Weigh a known amount of dry TVB-crosslinked microspheres (e.g., 100 mg) and place them in a vial.

    • Add a specific volume of the drug solution to the microspheres. The drug-to-polymer ratio can be varied to optimize loading.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 37 °C) with gentle agitation for a predetermined time (e.g., 24-48 hours) to allow for drug diffusion into the polymer matrix.

  • Separation and Washing:

    • After incubation, centrifuge the suspension to pellet the drug-loaded microspheres.

    • Carefully collect the supernatant.

    • Wash the microspheres with fresh PBS to remove any unbound drug from the surface. Repeat the centrifugation and washing steps (e.g., 2-3 times).

  • Quantification of Drug Loading:

    • Combine the supernatant and the washing solutions.

    • Measure the concentration of the drug in the combined solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the amount of unloaded drug.

    • Determine the amount of loaded drug by subtracting the amount of unloaded drug from the initial amount of drug used.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of loaded drug / Mass of drug-loaded microspheres) x 100

      • EE (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded TVB-crosslinked microspheres

  • Release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking incubator or water bath

  • Centrifuge or filtration system (e.g., syringe filters)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Release Setup:

    • Place a known amount of drug-loaded microspheres into a vial or dialysis bag.

    • Add a specific volume of the release medium. Ensure sink conditions are maintained (i.e., the concentration of the drug in the release medium should not exceed 10% of its solubility limit).

    • Place the setup in a shaking incubator at 37 °C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Drug Loading

G cluster_synthesis Polymer Synthesis cluster_loading Drug Loading cluster_release In Vitro Release s1 Aqueous Phase (Stabilizer in Water) s3 Suspension Polymerization s1->s3 s2 Organic Phase (Styrene, TVB, Initiator) s2->s3 s4 Purification (Washing & Extraction) s3->s4 s5 Drying s4->s5 s6 TVB-Crosslinked Microspheres s5->s6 l2 Incubation with Microspheres s6->l2 l1 Drug Solution l1->l2 l3 Separation (Centrifugation) l2->l3 l4 Washing l3->l4 l5 Quantification of Unbound Drug l3->l5 l6 Drug-Loaded Microspheres l4->l6 r1 Incubation in Release Medium l6->r1 r2 Sampling at Time Intervals r1->r2 r3 Drug Quantification (UV-Vis/HPLC) r2->r3 r4 Release Profile Analysis r3->r4

Caption: Workflow for the synthesis of TVB-crosslinked microspheres, drug loading, and in vitro release study.

Signaling Pathways of Doxorubicin

Doxorubicin, a commonly used chemotherapeutic agent, exerts its anticancer effects through multiple mechanisms. Understanding these pathways is crucial when designing a drug delivery system to optimize its therapeutic efficacy.

G cluster_dox Doxorubicin Action cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events cluster_response Cellular Response dox Doxorubicin intercalation DNA Intercalation dox->intercalation top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage intercalation->dna_damage top2->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle ros->dna_damage membrane_damage Membrane Lipid Peroxidation ros->membrane_damage membrane_damage->apoptosis

References

Troubleshooting & Optimization

how to control the gel point in trivinylbenzene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trivinylbenzene (TVB) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the gel point during the polymerization of this compound.

Troubleshooting Guide: Gel Point Control

Premature or delayed gelation is a common challenge in this compound polymerization due to its high functionality. This guide addresses specific issues to help you effectively control the gelation process.

Issue 1: Premature Gelation or Uncontrolled Polymerization

Rapid and uncontrolled polymerization can lead to the formation of an insoluble gel early in the reaction, preventing the formation of desired materials.

Possible Causes and Solutions:

  • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to a rapid polymerization rate and a shorter time to the gel point.[1][2]

    • Solution: Systematically decrease the initiator concentration. This will lower the rate of initiation and provide better control over the polymerization process.[3]

  • High Reaction Temperature: Elevated temperatures increase the rate of initiator decomposition and the propagation rate constant, accelerating the overall polymerization and leading to a shorter gel time.[3][4]

    • Solution: Lower the reaction temperature. This will reduce the rate of all reaction steps, allowing for more controlled polymer chain growth before the onset of extensive crosslinking.[3]

  • Presence of Impurities: Impurities in the monomer or solvent can sometimes accelerate polymerization.

    • Solution: Ensure the this compound monomer is purified before use to remove any inhibitors or other impurities.[3] A standard purification protocol is provided in the "Experimental Protocols" section.

  • Oxygen Inhibition/Acceleration: Oxygen can have a dual role. At low concentrations, it can inhibit polymerization, but at higher concentrations or in the presence of certain impurities, it can lead to uncontrolled reactions.

    • Solution: For consistent results, it is best to perform the polymerization under an inert atmosphere, such as nitrogen or argon, by properly degassing the reaction mixture.[5]

Issue 2: Delayed or Incomplete Gelation

In some applications, a complete and timely gelation is required. Delayed or incomplete gelation can result in a product with poor mechanical properties.

Possible Causes and Solutions:

  • Low Initiator Concentration: An insufficient amount of initiator will generate too few radicals to effectively propagate the polymerization and form a crosslinked network within the desired timeframe.

    • Solution: Gradually increase the initiator concentration.

  • Low Reaction Temperature: The rate of initiator decomposition and polymerization may be too slow at lower temperatures.

    • Solution: Increase the reaction temperature in a controlled manner.

  • Presence of Inhibitors: Monomers like this compound are often shipped with inhibitors to prevent premature polymerization during storage.

    • Solution: Remove inhibitors from the monomer prior to polymerization.[6] This can be done by washing with a basic solution or passing through an inhibitor removal column.[3]

Frequently Asked Questions (FAQs)

Q1: What is the gel point in this compound polymerization?

A1: The gel point is the critical stage in the polymerization process where the system transitions from a viscous liquid to a solid-like, insoluble, three-dimensional network.[7][8] At this point, a continuous polymer network has formed throughout the reaction mixture.

Q2: How does the trifunctionality of this compound affect its gelation?

A2: As a trifunctional monomer, this compound has three vinyl groups that can participate in polymerization. This high functionality leads to a higher crosslink density and a much earlier onset of gelation compared to difunctional monomers like divinylbenzene (B73037) (DVB) under similar conditions.[8][9]

Q3: How can I quantitatively predict the gel point?

A3: Predicting the exact gel point can be complex. The Flory-Stockmayer model provides a theoretical framework for predicting the gel point based on the functionality of the monomers and the extent of the reaction.[7] However, for practical purposes, the gel point is often determined experimentally by monitoring the viscosity of the reaction mixture.[3] Kinetic models can also be developed, but they often require empirical data for accurate predictions.[10][11]

Q4: Can I control the gel point by using a comonomer with this compound?

A4: Yes, copolymerizing this compound with a monofunctional monomer, such as styrene (B11656), is a common and effective way to control the gel point. By varying the ratio of this compound to the monofunctional monomer, you can control the crosslink density of the resulting polymer and thus delay the onset of gelation.[12]

Q5: What are Controlled Radical Polymerization (CRP) techniques, and how can they help control the gel point?

A5: Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures and molecular weights.[13][14] These methods can be used to synthesize soluble, branched polymers from multifunctional monomers like this compound by carefully controlling the reaction conditions to polymerize the vinyl groups in a more controlled manner, thereby delaying the gel point.[3]

Quantitative Data Summary

The following tables summarize the qualitative and illustrative quantitative effects of key parameters on the gel time in vinyl polymerizations. It is important to note that specific quantitative data for this compound is limited, and these tables represent expected trends.

Table 1: Qualitative Influence of Reaction Parameters on Gel Time

ParameterEffect of Increase on Gel TimeRationale
Initiator Concentration DecreaseHigher concentration of radicals leads to faster polymerization.[1]
Temperature DecreaseIncreased rate of initiator decomposition and propagation.[3]
TVB Concentration DecreaseHigher crosslinker concentration leads to earlier network formation.[9]
Inhibitor Concentration IncreaseScavenges radicals, delaying the onset of polymerization.
Chain Transfer Agent IncreaseReduces polymer chain length, delaying network formation.[5]

Table 2: Illustrative Effect of Initiator Concentration and Temperature on Gel Time

Initiator (AIBN) Conc. (wt%)Temperature (°C)Expected Gel Time
0.570Longer
1.070Medium
2.070Shorter
1.060Longer
1.070Medium
1.080Shorter

Note: This table is for illustrative purposes. Actual gel times will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Suspension Polymerization of Styrene and 1,2,4-Trivinylbenzene (B15181684)

This protocol describes a general procedure for the synthesis of crosslinked polystyrene beads using 1,2,4-trivinylbenzene as the crosslinking agent.[15]

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., 0.5-2.0 wt% of PVA relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.[15]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, 1,2,4-trivinylbenzene (e.g., 2-15 wt% of the total monomer mixture), and the initiator (e.g., 0.5-2.0 wt% relative to the total monomer weight).[15]

  • Degassing: Purge both the aqueous and organic phases with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Suspension Formation: With vigorous stirring (e.g., 200-500 rpm), slowly add the organic phase to the aqueous phase to form a stable suspension of monomer droplets.[15]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) under a continuous nitrogen purge and maintain for the desired reaction time (e.g., 6-24 hours).[15]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the polymer beads by filtration, wash them sequentially with hot water and methanol (B129727) to remove unreacted monomers, initiator, and suspending agent.[15]

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[15]

Protocol 2: Controlled Radical Polymerization (ATRP) of a Star Polymer with a 1,2,4-Trivinylbenzene Core

This protocol outlines a "core-first" approach to synthesize a star polymer with a TVB core and polystyrene arms using Atom Transfer Radical Polymerization (ATRP), which can be a method to work with TVB before the gel point is reached.[6]

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

Procedure:

  • To a dried Schlenk flask under a nitrogen atmosphere, add CuBr (1 equivalent relative to the initiator).[6]

  • Add anisole as the solvent and de-gas the mixture with three freeze-pump-thaw cycles.[6]

  • Add styrene (e.g., 100 equivalents), 1,2,4-trivinylbenzene (e.g., 10 equivalents to the initiator), PMDETA (1 equivalent), and ethyl α-bromoisobutyrate (1 equivalent) to the reaction flask.[6]

  • Place the flask in a preheated oil bath at 110°C and stir for the desired time to achieve the target molecular weight before significant crosslinking occurs.[6]

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[6]

  • Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a neutral alumina (B75360) column to remove the copper catalyst.[6]

  • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Collect the star polymer by filtration and dry under vacuum.

Visualizations

G cluster_input Input Parameters cluster_process Polymerization Process Initiator_Conc Initiator Concentration Polymerization_Rate Polymerization Rate Initiator_Conc->Polymerization_Rate + Temperature Temperature Temperature->Polymerization_Rate + TVB_Conc TVB Concentration TVB_Conc->Polymerization_Rate + Inhibitor Inhibitor Inhibitor->Polymerization_Rate - Gel_Point Gel Point Polymerization_Rate->Gel_Point inversely proportional G start Start premature_gelation Premature Gelation? start->premature_gelation check_initiator High Initiator Conc.? premature_gelation->check_initiator Yes incomplete_gelation Incomplete/Delayed Gelation? premature_gelation->incomplete_gelation No check_temp High Temperature? check_initiator->check_temp No reduce_initiator Reduce Initiator Concentration check_initiator->reduce_initiator Yes lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_temp->incomplete_gelation No end Controlled Gelation reduce_initiator->end lower_temp->end check_inhibitor Inhibitor Present? incomplete_gelation->check_inhibitor Yes incomplete_gelation->end No remove_inhibitor Remove Inhibitor check_inhibitor->remove_inhibitor Yes increase_initiator_temp Increase Initiator/ Temperature check_inhibitor->increase_initiator_temp No remove_inhibitor->end increase_initiator_temp->end

References

strategies to prevent insolubility in poly(trivinylbenzene) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing insolubility during the synthesis of poly(trivinylbenzene) (pTVB). Due to its trifunctional nature, this compound readily forms highly cross-linked, insoluble networks.[1][2] This resource offers troubleshooting guides, frequently asked questions, and detailed protocols to achieve controlled polymerization and desired polymer solubility.

Frequently Asked Questions (FAQs)

Q1: Why does poly(this compound) so often become an insoluble gel during synthesis?

A1: this compound (TVB) is a trifunctional monomer, meaning each molecule has three polymerizable vinyl groups.[2] During standard free-radical polymerization, these groups react to form extensive cross-links between growing polymer chains. This process rapidly creates a single, covalently bonded, three-dimensional network that is insoluble in all solvents, often referred to as a thermoset or gel.[1]

Q2: What is the primary difference between a soluble hyperbranched pTVB and an insoluble cross-linked pTVB network?

A2: The key difference lies in the polymer architecture. An insoluble network consists of polymer chains interconnected to form a single macroscopic molecule, making it impossible to dissolve. A soluble, hyperbranched polymer is a highly branched, three-dimensional macromolecule that is still discrete and not covalently linked to other macromolecules, allowing it to be dissolved in a suitable solvent.[1] Achieving a soluble polymer requires carefully controlled conditions that favor the formation of these hyperbranched structures over a fully cross-linked gel.[1]

Q3: What are the main strategies to synthesize a soluble form of poly(this compound)?

A3: To obtain soluble pTVB, the polymerization must be carefully controlled to limit intermolecular cross-linking. The most effective strategies involve:

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization allow for the controlled growth of polymer chains, which can produce soluble, hyperbranched polymers instead of an insoluble gel.[1]

  • High Dilution: Performing the polymerization at a very low monomer concentration favors intramolecular reactions (reactions within the same growing polymer chain) over intermolecular reactions (cross-linking between different chains). This promotes the formation of branched, yet still soluble, polymer structures.[1]

Q4: My protocol uses suspension polymerization, but the resulting beads are still insoluble. Is this expected?

A4: Yes, this is the expected and desired outcome for suspension polymerization. This technique does not produce a soluble polymer. Instead, it controls the polymerization of the insoluble cross-linked network to occur within dispersed monomer droplets, resulting in solid, spherical beads of a controlled size.[3][4] This method is a strategy to manage the insolubility by creating a usable, solid product (beads) instead of a single, unmanageable gelled mass in the reactor.

Q5: How can I prevent premature polymerization of this compound monomer during storage?

A5: Commercial vinyl monomers like TVB are typically shipped with added inhibitors to prevent spontaneous polymerization.[5] For long-term storage, keep the monomer in a cool, dark place and tightly sealed to prevent exposure to light and air, which can initiate polymerization.[6] It is crucial to remove these inhibitors before initiating a controlled experiment.[5]

Troubleshooting Guide

Issue 1: The entire reaction mixture rapidly solidifies or gels shortly after initiation.

  • Possible Cause: The polymerization is proceeding too quickly and in an uncontrolled manner, leading to extensive and rapid intermolecular cross-linking. This is common in conventional free-radical polymerization with multifunctional monomers.

  • Solution:

    • Reduce Monomer Concentration: Implement high dilution conditions to statistically favor the formation of soluble, branched structures.[1]

    • Lower the Temperature: Reducing the reaction temperature will slow the rate of polymerization, allowing for more controlled growth and delaying the onset of gelation.[6]

    • Optimize Initiator Concentration: Decrease the initiator concentration. While ensuring enough initiator is present for the reaction to proceed, an excess can create too many active chains at once, accelerating gelation.[3]

    • Adopt Controlled Polymerization: Switch to a controlled radical polymerization (CRP) method like ATRP or RAFT, which is specifically designed to manage reactive monomers and produce well-defined polymers.

Issue 2: The polymer product is completely insoluble, but a soluble polymer was the goal.

  • Possible Cause: The chosen synthesis conditions (e.g., bulk or concentrated solution polymerization via conventional free-radical methods) inherently favor the formation of a cross-linked network.

  • Solution: To achieve a soluble polymer, the entire synthetic strategy must be revised. The most reliable method is to use a controlled radical polymerization technique, such as ATRP, under high dilution.[1][2] This approach is designed to build hyperbranched, soluble macromolecules rather than a cross-linked gel.

Issue 3: There is significant batch-to-batch inconsistency in gel time and product properties.

  • Possible Cause: Variability in experimental conditions can significantly impact the polymerization of a sensitive monomer like TVB.

    • Presence of Oxygen: Oxygen can inhibit free-radical polymerization, leading to unpredictable induction periods and reaction rates.[5]

    • Incomplete Inhibitor Removal: Residual inhibitors from the monomer will interfere with the initiation, causing inconsistent start times and reaction kinetics.[5]

    • Temperature Fluctuations: Poor temperature control can lead to variations in the polymerization rate and the degree of cross-linking.[3]

  • Solution:

    • Ensure Inert Atmosphere: Thoroughly deoxygenate the reaction mixture before initiation by purging with an inert gas like nitrogen or argon, and maintain this atmosphere throughout the reaction.[4][5] Freeze-pump-thaw cycles are also a highly effective deoxygenation method.[2]

    • Purify Monomer: Always remove the inhibitor from the TVB monomer immediately before use, for instance, by washing with an aqueous sodium hydroxide (B78521) solution followed by water.[5]

    • Maintain Strict Temperature Control: Use a thermostated oil or water bath to ensure a stable and uniform temperature throughout the polymerization process.[3]

Data Presentation

The choice of synthesis method fundamentally determines the solubility of the final poly(this compound) product.

Polymerization MethodKey ParametersExpected Outcome (Solubility)
Conventional Free-Radical High monomer concentrationInsoluble, cross-linked gel
Suspension Polymerization Monomer suspension in an immiscible liquid (e.g., water), stabilizer, initiatorInsoluble, cross-linked polymer beads
Controlled Radical (ATRP/RAFT) Low monomer concentration (high dilution), specific catalyst/chain transfer agentSoluble, hyperbranched polymer
Anionic Polymerization High purity reagents, sequential monomer additionCan produce soluble linear or star polymers before a final cross-linking step[7]

Experimental Protocols

Protocol 1: Synthesis of Soluble, Hyperbranched pTVB via ATRP

This protocol describes a general "core-first" method for synthesizing a soluble, star-like polymer with a TVB core using Atom Transfer Radical Polymerization (ATRP). This approach limits cross-linking and promotes the formation of a soluble product.

Materials:

  • 1,2,4-Trivinylbenzene (TVB) (inhibitor removed)

  • Styrene (B11656) (or other monofunctional monomer) (inhibitor removed)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Catalyst/Ligand Preparation: In a Schlenk flask under an inert atmosphere (nitrogen or argon), add CuBr and anisole.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[2]

  • Component Addition: Under a positive pressure of inert gas, add the styrene monomer, the TVB cross-linker (e.g., 10 equivalents relative to the initiator), the PMDETA ligand (1 equivalent), and the ethyl α-bromoisobutyrate initiator (1 equivalent).[2] The high ratio of monofunctional monomer to TVB and the controlled nature of ATRP prevent gelation.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.[2] Allow the reaction to proceed for the time required to reach the target molecular weight.

  • Termination & Purification: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.[2]

  • Isolation: Precipitate the final polymer product by adding the THF solution to a large excess of cold methanol. Collect the soluble polymer by filtration and dry it under a vacuum.[2]

Protocol 2: Synthesis of Insoluble pTVB Beads via Suspension Polymerization

This protocol details the synthesis of cross-linked, insoluble pTVB beads, a common method for creating porous polymer supports.

Materials:

  • 1,2,4-Trivinylbenzene (TVB) (inhibitor removed)

  • Styrene (optional co-monomer)

  • Porogen (e.g., toluene, dodecanol)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Deionized water

  • Methanol, Acetone (B3395972) (for washing)

Procedure:

  • Aqueous Phase Preparation: In a three-necked reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the PVA stabilizer in deionized water. The aqueous phase volume should be 3-5 times that of the organic phase.[4]

  • Organic Phase Preparation: In a separate beaker, dissolve the AIBN initiator (e.g., 1 wt% relative to monomer) in the mixture of TVB, any co-monomer, and the chosen porogen(s).[3]

  • Deoxygenation: Purge the aqueous phase in the reaction flask with nitrogen for at least 30 minutes.[5]

  • Dispersion: While stirring the aqueous phase vigorously (e.g., 200-500 rpm), slowly add the organic phase to form a suspension of fine droplets. The stirring speed is critical for controlling the final bead size.[4]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C for AIBN) under a nitrogen atmosphere. Maintain stirring and temperature for the required duration (typically 8-24 hours).[3][4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the polymer beads by filtration.[4]

  • Washing and Drying: Wash the beads sequentially with hot water, methanol, and acetone to remove the stabilizer, unreacted monomers, initiator, and porogen. Dry the beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5]

Visualizations

G TVB This compound (TVB) Monomer Vinyl Three Vinyl Groups per Monomer TVB->Vinyl Uncontrolled Uncontrolled Polymerization (e.g., Conventional Free Radical) TVB->Uncontrolled HighConc High Monomer Concentration HighConc->Uncontrolled Intermolecular Intermolecular Reactions (Chain-to-Chain) Uncontrolled->Intermolecular Crosslinking Rapid & Extensive Cross-linking Intermolecular->Crosslinking Gel Insoluble 3D Gel Network Crosslinking->Gel

Caption: Factors leading to the formation of an insoluble pTVB gel network.

G cluster_soluble Goal Goal of pTVB Synthesis Soluble Soluble Polymer (Hyperbranched) Goal->Soluble  Desired  Product Insoluble Insoluble Polymer (Controlled Form) Goal->Insoluble  Desired  Product CRP Controlled Radical Polymerization (ATRP / RAFT) Soluble->CRP Dilution High Dilution Conditions Soluble->Dilution Suspension Suspension Polymerization Insoluble->Suspension Hyperbranched Product: Soluble Hyperbranched pTVB CRP->Hyperbranched Dilution->Hyperbranched Beads Product: pTVB Beads / Porous Materials Suspension->Beads

Caption: Strategic pathways to control poly(this compound) synthesis.

G start Start prep_aq 1. Prepare Aqueous Phase (Water + Stabilizer) start->prep_aq disperse 3. Disperse Organic Phase in Aqueous Phase (Vigorous Stirring) prep_aq->disperse prep_org 2. Prepare Organic Phase (TVB + Initiator + Porogen) prep_org->disperse heat 4. Heat to Initiate (e.g., 70-80°C under N₂) disperse->heat polymerize 5. Maintain Temperature & Stirring (8-24h) heat->polymerize cool 6. Cool Reaction & Filter to Collect Beads polymerize->cool wash 7. Wash Beads (Water, Methanol, etc.) cool->wash dry 8. Dry Beads (Vacuum Oven) wash->dry end Final Product: Insoluble pTVB Beads dry->end

Caption: Experimental workflow for pTVB synthesis via suspension polymerization.

References

Technical Support Center: Optimizing Porogen Concentration for Desired Pore Structure in TVB Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of porous trivinylbenzene (TVB) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on tailoring the porous properties of TVB-based materials by optimizing porogen concentration. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for creating a porous structure in poly(this compound)?

A1: The formation of a porous structure in poly(this compound) is achieved through a process called polymerization-induced phase separation.[1] During polymerization, the growing cross-linked polymer network becomes insoluble in the solvent mixture it is being synthesized in. This insolubility forces the polymer to phase-separate, forming a solid, continuous network. The solvent, which is known as a porogen, is expelled from the polymer network, creating voids or pores within the polymer matrix. After polymerization is complete, the porogen is washed away, leaving behind a permanent porous structure.[1]

Q2: How does the choice of porogen affect the porosity of the final polymer?

A2: The choice of porogen is a critical factor in controlling the porous properties of the polymer.[1] The thermodynamic compatibility between the porogen and the polymer network dictates the nature of the pores. Porogens are generally classified as "good" or "poor" solvents for the polymer.[1]

  • Good Solvents: These solvents can swell the polymer network. When a good solvent is used as a porogen, phase separation occurs later in the polymerization process. This results in the formation of small, highly interconnected pores, leading to a microporous or mesoporous material with a high specific surface area.[1][2] Toluene (B28343) is an example of a good solvent for polystyrene-based networks.[3][4]

  • Poor Solvents (Non-solvents): These are solvents in which the polymer is insoluble. Phase separation occurs much earlier in the polymerization, leading to the formation of larger, less interconnected pores. This typically results in a macroporous material with a lower specific surface area but a larger total pore volume.[1][2] Long-chain alcohols like dodecanol (B89629) are examples of poor solvents.[1]

Q3: How does increasing the porogen concentration affect the polymer's pore structure?

A3: Increasing the porogen concentration generally leads to an increase in the total pore volume and average pore size.[2][5][6] With a higher volume of porogen relative to the monomer, larger voids are created when the polymer network phase separates. However, an excessively high porogen concentration can lead to a mechanically unstable polymer with a fragile structure.[1] Conversely, a very low porogen concentration may result in a non-porous or low-porosity material.[1]

Q4: Can a mixture of porogens be used?

A4: Yes, using a mixture of a good and a poor solvent is a common strategy to create hierarchical pore structures with both macropores and mesopores/micropores.[1] The macropores can facilitate flow and transport, while the smaller pores provide a high surface area. Systematically varying the ratio of the good to the poor solvent allows for fine-tuning of the pore size distribution.[1] For instance, a mixture of toluene (a good solvent) and dodecanol (a poor solvent) can be used to control the balance between surface area and pore volume.[1]

Q5: What is the role of the this compound (TVB) concentration?

A5: As the cross-linking monomer, the concentration of TVB influences the rigidity and porous structure of the polymer. A higher monomer concentration generally leads to a more densely cross-linked and rigid network. The ratio of monomer to porogen is a crucial parameter that directly impacts the total pore volume of the resulting polymer.[1]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the pore structure of TVB polymers.

Issue 1: The resulting polymer is non-porous or has a very low surface area.
  • Possible Cause:

    • The porogen used is too good of a solvent for the polymer network, preventing effective phase separation.[1]

    • The porogen concentration was too low to create a significant pore volume.[1]

  • Solution:

    • Change the Porogen: Switch to a poorer solvent for poly(this compound). For example, if using toluene, try replacing a portion or all of it with a non-solvent like dodecanol or another long-chain alcohol.[1]

    • Increase Porogen Concentration: Increase the volume ratio of the porogen to the monomer to create a larger volume for pore formation.[1]

Issue 2: The polymer has a high pore volume but a low specific surface area.
  • Possible Cause:

    • This is characteristic of a macroporous material, likely formed by using a very poor solvent as the porogen.[1]

  • Solution:

    • Introduce a "Good" Solvent: Use a mixture of your current non-solvent porogen with a good solvent (e.g., toluene, xylene). The good solvent will help create smaller pores within the macroporous structure, thereby increasing the overall surface area.[1]

    • Adjust Porogen Ratio: Systematically vary the ratio of the good solvent to the poor solvent to fine-tune the balance between macroporosity and microporosity.[1]

Issue 3: The polymer beads/monolith are mechanically unstable and fracture easily.
  • Possible Cause:

    • The porosity may be too high due to a very high porogen-to-monomer ratio.[1]

    • The cross-linking density may be insufficient to provide mechanical integrity.

  • Solution:

    • Decrease Porogen Concentration: Reduce the amount of porogen in the polymerization mixture to create a denser, more robust polymer network.[1]

    • Ensure Complete Polymerization: Extend the polymerization time or increase the initiator concentration to ensure a high degree of cross-linking.[1]

Issue 4: The pore size distribution is too broad.
  • Possible Cause:

    • The phase separation process was not well-controlled, potentially due to temperature fluctuations or an inappropriate porogen system.[1]

  • Solution:

    • Optimize Temperature Control: Ensure a stable and uniform temperature throughout the polymerization process.[1]

    • Experiment with Different Porogens: A single, well-chosen porogen or a carefully optimized binary porogen system can lead to a more uniform phase separation and a narrower pore size distribution.[1]

Data Presentation

The following tables summarize the qualitative effects of porogen selection and concentration on the porous properties of TVB polymers and provide an illustrative example of quantitative data.

Table 1: Qualitative Effects of Porogen Properties on Pore Structure

ParameterEffect on Pore SizeEffect on Pore VolumeEffect on Specific Surface Area
Porogen Type
Good Solvent (e.g., Toluene)DecreasesDecreasesIncreases
Poor Solvent (e.g., Dodecanol)IncreasesIncreasesDecreases
Porogen Concentration
Increasing ConcentrationIncreasesIncreasesGenerally Decreases (with non-solvating porogens)[5]
Decreasing ConcentrationDecreasesDecreasesGenerally Increases (with non-solvating porogens)

Table 2: Illustrative Quantitative Data for TVB Polymer Synthesis

Disclaimer: The following data is illustrative and based on typical trends observed for cross-linked aromatic polymers. Actual results may vary based on specific experimental conditions.

Monomer:Porogen Ratio (v/v)Porogen System (Toluene:Dodecanol)Average Pore Diameter (nm)Total Pore Volume (cm³/g)BET Surface Area (m²/g)
1:1100:0< 100.3500
1:1.5100:0< 150.5450
1:1.550:5050 - 1000.8250
1:1.50:100> 2001.2< 50
1:20:100> 3001.8< 30

Experimental Protocols

Generalized Protocol for Synthesis of Porous Poly(this compound) Beads

This protocol describes a general method for synthesizing porous polymer beads via suspension polymerization.

  • Preparation of the Organic Phase:

    • In a reaction vessel, dissolve this compound (TVB) and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in the chosen porogen or porogen mixture.

    • The total volume of the porogen should be adjusted to achieve the desired monomer-to-porogen ratio.

  • Preparation of the Aqueous Phase:

    • In a separate, larger reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare an aqueous solution containing a suspension stabilizer (e.g., polyvinyl alcohol, PVA, or gelatin).

  • Suspension Polymerization:

    • Heat the aqueous phase to the desired reaction temperature (typically 70-90 °C) under a nitrogen atmosphere with continuous stirring.

    • Slowly add the organic phase to the hot aqueous phase while maintaining vigorous stirring to form a stable suspension of droplets.

    • Continue the polymerization at the set temperature for a specified time (e.g., 8-24 hours).

  • Purification:

    • After polymerization, cool the reaction mixture and collect the polymer beads by filtration.

    • Wash the beads sequentially with hot water, methanol, and acetone (B3395972) to remove the stabilizer, unreacted monomer, and the porogen.[1]

  • Drying:

    • Dry the purified polymer beads in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.[1]

  • Characterization:

    • Characterize the porosity of the dried polymer using techniques such as nitrogen physisorption (for BET surface area and pore size distribution) and mercury intrusion porosimetry (for macropore analysis).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_char Characterization prep_org Prepare Organic Phase (TVB + Initiator + Porogen) sus_poly Suspension Polymerization (Heating & Stirring) prep_org->sus_poly prep_aq Prepare Aqueous Phase (Water + Stabilizer) prep_aq->sus_poly purify Purification (Filtration & Washing) sus_poly->purify dry Drying (Vacuum Oven) purify->dry char Porosity Analysis (BET, MIP) dry->char

Caption: Experimental workflow for the synthesis of porous TVB polymers.

troubleshooting_logic cluster_low_porosity Low Porosity / Surface Area cluster_low_sa Low Surface Area (High Volume) cluster_unstable Mechanically Unstable start Problem with Pore Structure cause_lp Cause: - Porogen too good - Porogen conc. too low start->cause_lp Issue cause_lsa Cause: - Porogen is a poor solvent start->cause_lsa Issue cause_u Cause: - Porosity too high - Insufficient cross-linking start->cause_u Issue sol_lp Solution: - Use poorer solvent - Increase porogen conc. cause_lp->sol_lp sol_lsa Solution: - Add a good solvent - Adjust porogen ratio cause_lsa->sol_lsa sol_u Solution: - Decrease porogen conc. - Ensure complete polymerization cause_u->sol_u

Caption: Troubleshooting logic for common issues in porous TVB polymer synthesis.

References

troubleshooting broad pore size distribution in trivinylbenzene-based materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trivinylbenzene (TVB)-based porous materials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesizing and troubleshooting TVB-based polymers with controlled porous properties.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for creating a porous structure in poly(this compound)?

A1: The formation of a porous structure in poly(1,2,4-trivinylbenzene) is achieved through a process called polymerization-induced phase separation.[1] During polymerization, the growing crosslinked polymer network becomes insoluble in the solvent mixture in which it is being synthesized. This insolubility causes the polymer to phase-separate, forming a solid, continuous network, while the solvent is expelled. This solvent, known as a porogen , creates the voids or pores within the polymer matrix. After polymerization is complete, the porogen is washed away, leaving behind a permanent porous structure.[1]

Q2: How does the choice of porogen affect the porosity of the final polymer?

A2: The choice of porogen is a critical factor in controlling the porous properties of the polymer. The thermodynamic compatibility between the porogen and the polymer network determines the nature of the pores. Porogens are generally classified as "good" or "poor" solvents for the polymer network.[1]

  • Good Solvents: These solvents can swell the polymer network. When a good solvent is used as a porogen, phase separation occurs later in the polymerization process. This results in the formation of small, highly interconnected pores, leading to microporous or mesoporous materials with a high specific surface area.[1] Toluene (B28343) is an example of a good solvent for poly(divinylbenzene) systems, yielding highly microporous resins.[2]

  • Poor Solvents (Non-solvents): These are solvents in which the polymer is insoluble. Phase separation occurs much earlier in the polymerization, leading to the formation of larger, less interconnected pores. This typically results in a macroporous material with a lower specific surface area but a larger total pore volume.[1] Long-chain alcohols like dodecanol (B89629) are examples of poor solvents.[1]

Q3: Can mixtures of porogens be used to tailor the pore structure?

A3: Yes, using a mixture of a good solvent and a poor solvent is a common and effective strategy to create a bimodal pore size distribution, resulting in a polymer with both macropores and micropores.[1] This hierarchical pore structure can be advantageous in applications like chromatography and catalysis, where macropores facilitate mass transport and micropores provide a high surface area for interaction.[1] For instance, mixtures of toluene (a good solvent) and oligomers like poly(propylene glycol) or poly(dimethylsiloxane) (poor solvents) have been used to create bimodal pore size distributions in poly(divinylbenzene) resins.[2]

Q4: What is the role of the this compound concentration in determining porosity?

A4: The concentration of this compound, as a cross-linking monomer, influences the overall rigidity and porous structure of the polymer. A higher monomer concentration generally leads to a more densely cross-linked network.[1][3] The ratio of the monomer to the porogen is a crucial parameter that directly impacts the total pore volume of the resulting polymer.[1] Increasing the crosslinker concentration can lead to smaller pore sizes and lower porosity due to an increase in covalent interconnectivities between polymer nuclei.[3]

Troubleshooting Guide

Issue 1: The resulting poly(this compound) is non-porous or has a very low surface area.

  • Possible Cause: The porogen used may be too good of a solvent for the polymer network, preventing effective phase separation. Alternatively, the concentration of the porogen may have been too low to create a significant pore volume.[1]

  • Solution:

    • Change the Porogen: Switch to a poorer solvent for the poly(this compound) network. For example, if you are using a good solvent like toluene, try replacing a portion or all of it with a non-solvent like dodecanol or another long-chain alcohol.[1]

    • Increase Porogen Concentration: Increase the volume ratio of the porogen to the monomer to create a larger volume for pore formation.[1]

    • Increase Cross-linking: Ensure a high degree of polymerization to enhance the rigidity of the network and prevent pore collapse upon drying.[1]

Issue 2: The polymer has a high pore volume but a low specific surface area.

  • Possible Cause: This is characteristic of a macroporous material, likely formed by using a very poor solvent as the porogen.[1]

  • Solution:

    • Introduce a "Good" Solvent: Use a mixture of your current non-solvent porogen with a good solvent (e.g., toluene, xylene). The good solvent will help create smaller pores within the macroporous structure, thereby increasing the overall surface area.[1]

    • Adjust Porogen Ratio: Systematically vary the ratio of the good solvent to the poor solvent to fine-tune the balance between macroporosity and microporosity.[1]

Issue 3: The pore size distribution is too broad.

  • Possible Cause: The phase separation process was not well-controlled, potentially due to temperature fluctuations or an inappropriate porogen system.[1]

  • Solution:

    • Optimize Temperature Control: Ensure a stable and uniform temperature throughout the polymerization process.[1]

    • Experiment with Different Porogens: A single, well-chosen porogen or a carefully optimized binary porogen system can lead to more uniform phase separation and a narrower pore size distribution.[1]

    • Consider Oligomeric Porogens: The use of oligomers as co-porogens with traditional solvents can be a valuable methodology for fine-tuning the porous morphology.[2]

Issue 4: The polymer beads are mechanically unstable and fracture easily.

  • Possible Cause: The porosity may be too high, or the cross-linking density may be insufficient to provide mechanical integrity. This can occur with very high porogen-to-monomer ratios.[1]

  • Solution:

    • Decrease Porogen Concentration: Reduce the amount of porogen in the polymerization mixture to create a denser, more robust polymer network.[1]

    • Ensure Complete Polymerization: Extend the polymerization time or increase the initiator concentration to ensure a high degree of cross-linking.[1]

Data Presentation

Table 1: Effect of Synthesis Parameters on Porous Properties of this compound-Based Polymers

ParameterChangeExpected Effect on Pore SizeExpected Effect on Surface AreaExpected Effect on Total Pore Volume
Porogen Type Good Solvent (e.g., Toluene)Decrease (Micropores/Mesopores)IncreaseDecrease
Poor Solvent (e.g., Dodecanol)Increase (Macropores)DecreaseIncrease
Mixed Good/Poor SolventsBimodal DistributionModerate to HighModerate to High
Porogen Concentration IncreaseGenerally IncreasesVariableIncrease
DecreaseGenerally DecreasesVariableDecrease
Monomer Concentration IncreaseDecreaseVariableDecrease
DecreaseIncreaseVariableIncrease
Cross-linking Density IncreaseDecreaseMay IncreaseDecrease
DecreaseIncreaseMay DecreaseIncrease
Polymerization Temperature IncreaseMay Decrease (Higher cross-linking)VariableMay Decrease
DecreaseMay IncreaseVariableMay Increase

Experimental Protocols

Synthesis of Porous Poly(1,2,4-trivinylbenzene) Beads via Suspension Polymerization

This protocol provides a general method for synthesizing porous polymer beads. The specific amounts and compositions of porogens should be varied to achieve the desired porosity.

Materials:

  • 1,2,4-Trivinylbenzene (B15181684) (TVB)

  • Porogen(s) of choice (e.g., toluene, dodecanol)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Suspending agent (e.g., poly(vinyl alcohol), PVA)

  • Deionized water

Procedure:

  • Prepare the Aqueous Phase: In a reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the suspending agent (e.g., PVA) in deionized water.

  • Prepare the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 1 wt% AIBN relative to the monomer) in a mixture of 1,2,4-trivinylbenzene and the chosen porogen(s).[1]

  • Initiate Suspension: While stirring the aqueous phase vigorously, slowly add the organic phase to the flask to form a suspension of fine droplets.[1]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN) under a nitrogen atmosphere and continue stirring. Allow the polymerization to proceed for the desired time (typically 8-24 hours).[1]

  • Work-up: After the polymerization is complete, cool the mixture to room temperature.[1]

  • Purification: Collect the polymer beads by filtration and wash them sequentially with hot water, methanol, and other solvents (e.g., toluene) to remove the suspending agent, unreacted monomers, and the porogen.

  • Drying: Dry the purified polymer beads in a vacuum oven until a constant weight is achieved.

Characterization of Porous Properties

Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the material.

  • Procedure:

    • Degas the polymer sample under vacuum at an elevated temperature to remove any adsorbed moisture and volatile impurities.

    • Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer.

    • Calculate the specific surface area from the nitrogen adsorption isotherm using the BET equation.

    • Determine the pore size distribution from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome start Broad Pore Size Distribution cause1 Poor Temperature Control start->cause1 cause2 Inappropriate Porogen System start->cause2 cause3 Phase Separation Not Well-Controlled start->cause3 solution1 Optimize & Stabilize Polymerization Temperature cause1->solution1 solution2 Experiment with Different Porogens (Single or Binary Systems) cause2->solution2 solution3 Adjust Porogen Composition (Good vs. Poor Solvent Ratio) cause3->solution3 end Narrow Pore Size Distribution solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for broad pore size distribution.

SynthesisParameters cluster_inputs Synthesis Parameters cluster_process Key Process cluster_outputs Resulting Pore Structure porogen_type Porogen Type (Good vs. Poor) phase_sep Polymerization-Induced Phase Separation porogen_type->phase_sep porogen_conc Porogen Concentration porogen_conc->phase_sep monomer_conc Monomer Concentration monomer_conc->phase_sep crosslinker_density Cross-linking Density crosslinker_density->phase_sep pore_size Pore Size phase_sep->pore_size surface_area Surface Area phase_sep->surface_area pore_volume Pore Volume phase_sep->pore_volume pore_dist Pore Size Distribution phase_sep->pore_dist

Caption: Relationship between synthesis parameters and pore structure.

References

improving monomer conversion in the suspension polymerization of trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve monomer conversion in the suspension polymerization of trivinylbenzene (TVB).

Troubleshooting Guides

Low monomer conversion is a common issue in suspension polymerization. The following guide details potential causes and recommended solutions to enhance the conversion of this compound.

Issue: Low Monomer Conversion

Potential Cause Recommended Solution Key Parameters & Typical Ranges
Presence of Inhibitors Monomers like this compound are often shipped with inhibitors to prevent premature polymerization. These must be removed before the reaction.[1] A common method is to wash the monomer with an aqueous sodium hydroxide (B78521) solution followed by water neutralization.[1] Alternatively, passing the monomer through a column of activated basic alumina (B75360) can be effective.[2]Inhibitor Remover: Activated basic alumina; Amount: 10-20g per 100mL of monomer.[2]
Ineffective Initiator The choice and concentration of the initiator are critical. Ensure the initiator is active and used at the correct concentration.[1] Common initiators for radical polymerization include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN).[3][] The initiator's decomposition rate is temperature-dependent, so the reaction temperature must be appropriate for the chosen initiator.[1]Initiator Concentration: 0.5-2.0 wt% relative to the total monomer weight.[3]
Presence of Oxygen Oxygen can inhibit free-radical polymerization.[1] It is crucial to maintain an inert atmosphere, such as nitrogen or argon, throughout the polymerization process.[1] This is achieved by purging the reaction vessel before and during the reaction.[1][3]Inert Gas Purge: Purge with nitrogen or argon for at least 30 minutes before heating.[1]
Inadequate Reaction Temperature Insufficient temperature can lead to slow initiator decomposition and, consequently, low monomer conversion. The optimal temperature depends on the initiator used.[3]Typical Temperature Range: 70-90°C.[3]
Insufficient Reaction Time Polymerization reactions require adequate time to proceed to high conversion. Insufficient reaction time will result in incomplete polymerization.[1] The reaction progress can be monitored by taking samples at different time points.[1]Typical Reaction Time: 6-24 hours.[3]
Improper Stirring Speed The agitation rate influences droplet size and stability. While a higher stirring speed generally leads to smaller particles, excessive agitation can cause turbulence and promote agglomeration.[1] The optimal speed is dependent on the reactor geometry and scale.[1]Typical Stirring Speed: 200-500 rpm.[3]
Ineffective Suspension Stabilizer The choice and concentration of the suspension stabilizer (e.g., polyvinyl alcohol, gelatin) are crucial for maintaining stable monomer droplets.[1] Too little stabilizer can lead to droplet coalescence, while too much can affect particle morphology.[1]Stabilizer (PVA) Concentration: 0.5-2.0 wt% relative to the total monomer weight.[3]
Experimental Protocol: Suspension Polymerization of this compound

This protocol provides a general procedure for the suspension polymerization of this compound with a co-monomer such as styrene.

Materials:

  • This compound (TVB)

  • Styrene (or other co-monomer), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)[3]

  • Polyvinyl alcohol (PVA) (suspension stabilizer)[3]

  • Deionized water

  • Sodium chloride (NaCl) (optional, to reduce monomer solubility in the aqueous phase)[3]

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle or water bath

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve the suspension stabilizer (e.g., 0.5-2.0 wt% PVA relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.[3] If desired, add NaCl (1-3 wt% relative to water) to decrease the solubility of the monomer in water.[3]

  • Monomer Phase Preparation: In a separate beaker, mix the this compound and styrene. Dissolve the initiator (0.5-2.0 wt% relative to total monomer weight) in the monomer mixture.[3]

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Begin stirring the aqueous phase at a controlled speed (e.g., 200-500 rpm).[3]

  • Dispersion and Purging: Slowly add the monomer phase to the stirring aqueous phase to form stable monomer droplets.[3] Purge the system with nitrogen for at least 30 minutes to remove oxygen.[1]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) under a continuous nitrogen purge.[1][3] Maintain the temperature and stirring for the specified reaction time (typically 6-24 hours).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[1] Filter the polymer beads and wash them sequentially with hot water and methanol (B129727) to remove unreacted monomers, initiator, and stabilizer.[1][3]

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is a typical monomer conversion rate for the suspension polymerization of this compound?

While specific conversion rates can vary significantly based on the experimental conditions, high monomer conversions are generally attainable in suspension polymerization.[5] With optimized conditions as outlined in the troubleshooting guide, one can expect to achieve high conversion.

Q2: How does the trifunctionality of this compound affect polymerization and monomer conversion?

This compound is a trifunctional monomer, meaning it has three reactive vinyl groups.[6] This leads to a higher crosslink density compared to difunctional monomers like divinylbenzene.[6] The high reactivity of TVB can lead to its preferential consumption early in the polymerization, which can result in a non-uniform network.[1] This high degree of crosslinking can also lead to an earlier onset of gelation.[6]

Q3: Can the type of initiator significantly impact the final monomer conversion?

Yes, the choice of initiator is crucial. Different initiators have different decomposition kinetics at various temperatures. For instance, azo initiators like AIBN and peroxide initiators like BPO are commonly used thermal radical initiators. Using an initiator outside of its optimal temperature range will result in inefficient radical generation and lower monomer conversion. Redox initiators can be used for polymerization at lower temperatures.[]

Q4: What is the role of the suspension stabilizer and how does it affect the reaction?

The suspension stabilizer, often a water-soluble polymer like polyvinyl alcohol, is essential for preventing the monomer droplets from coalescing.[5] It forms a protective layer at the droplet interface, ensuring the formation of stable, discrete polymer beads.[5] The concentration and type of stabilizer can influence particle size and morphology.[1]

Q5: How can I monitor the monomer conversion during the reaction?

Monitoring monomer conversion in real-time for suspension polymerization can be challenging due to the heterogeneous nature of the system.[7] A common offline method is gravimetry, where samples are taken at intervals, the polymer is isolated and dried, and the weight is compared to the initial monomer weight. Techniques like Raman spectroscopy can be used for online monitoring.[7]

Visualizations

TroubleshootingWorkflow start Low Monomer Conversion Observed check_inhibitor Inhibitor Present? start->check_inhibitor remove_inhibitor Remove Inhibitor check_inhibitor->remove_inhibitor Yes check_initiator Initiator/Temperature Correct? check_inhibitor->check_initiator No remove_inhibitor->check_initiator optimize_initiator Optimize Initiator/Temperature check_initiator->optimize_initiator No check_oxygen Oxygen Excluded? check_initiator->check_oxygen Yes optimize_initiator->check_oxygen purge_system Purge with Inert Gas check_oxygen->purge_system No check_conditions Time/Stirring Adequate? check_oxygen->check_conditions Yes purge_system->check_conditions adjust_conditions Adjust Time/Stirring Speed check_conditions->adjust_conditions No end_node High Conversion Achieved check_conditions->end_node Yes adjust_conditions->end_node

Caption: Troubleshooting workflow for low monomer conversion.

ExperimentalWorkflow prep_aqueous 1. Prepare Aqueous Phase (PVA + Water) disperse 3. Disperse Organic in Aqueous Phase with Stirring prep_aqueous->disperse prep_organic 2. Prepare Organic Phase (TVB + Initiator) prep_organic->disperse purge 4. Purge with Nitrogen disperse->purge polymerize 5. Heat to Reaction Temperature (e.g., 70-90°C) purge->polymerize workup 6. Cool, Filter, and Wash Beads polymerize->workup dry 7. Dry Polymer Beads workup->dry final_product Final Product: Crosslinked TVB Beads dry->final_product

Caption: Experimental workflow for TVB suspension polymerization.

References

Technical Support Center: Minimizing Oxygen Inhibition in Free-Radical Polymerization of Trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the free-radical polymerization of 1,2,4-trivinylbenzene (B15181684) (TVB).

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition in free-radical polymerization?

A1: Oxygen inhibition is a common issue in free-radical polymerization where molecular oxygen reacts with the initiating and propagating radicals. This reaction forms stable peroxy radicals, which are much less reactive towards monomer addition, thereby slowing down or completely halting the polymerization process. This can lead to incomplete conversion, lower polymer molecular weight, and altered material properties.

Q2: Why is my trivinylbenzene polymerization failing or resulting in a low yield?

A2: Incomplete polymerization or low yields are often due to the presence of oxygen in the reaction system.[1] Oxygen can inhibit the polymerization of this compound by reacting with the carbon-centered radicals, leading to the formation of less reactive peroxy radicals.[2][3] It is crucial to ensure an inert atmosphere throughout the reaction.[1] Other potential causes include inactive initiators, insufficient reaction time or temperature, or the presence of inhibitors in the monomer that haven't been removed.[1]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Several deoxygenation techniques can be employed. The most common laboratory methods include:

  • Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[1][4]

  • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases, including oxygen, from a liquid. It involves freezing the solvent, applying a vacuum to remove the gas in the headspace, thawing the solvent to release more dissolved gas, and repeating the cycle several times.[2]

  • Enzymatic Deoxygenation: An enzyme like glucose oxidase can be used to catalytically remove oxygen from the system.[5][6]

Q4: What are some advanced methods for overcoming oxygen inhibition?

A4: Newer, more advanced strategies for oxygen-tolerant polymerizations are continuously being developed. These include:

  • Self-Deoxygenating Systems: Certain catalyst systems, such as those involving the disproportionation of Cu(I) in water, can rapidly consume dissolved oxygen in situ, creating an oxygen-free environment within seconds of starting the reaction.[2][7][8]

  • Oxygen Scavengers: The addition of chemical oxygen scavengers to the formulation can help to remove residual oxygen. Examples include thiols and phosphines.[9][10]

  • Increasing Initiator Concentration: Using a higher concentration of the initiator can generate a higher flux of radicals, which can help to consume the dissolved oxygen more quickly.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No polymerization or very low conversion Oxygen Inhibition: Presence of dissolved oxygen in the monomer or solvent.[1]- Ensure proper deoxygenation of the reaction mixture by purging with an inert gas (nitrogen or argon) for at least 30 minutes.[1] - For more rigorous oxygen removal, perform several freeze-pump-thaw cycles.[2] - Verify that all connections in your reaction setup are airtight to prevent oxygen from leaking in.
Inactive Initiator: The free-radical initiator has decomposed or is not effective at the reaction temperature.[1]- Use a fresh batch of initiator. - Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Presence of Inhibitors: Monomers like this compound are often shipped with inhibitors to prevent premature polymerization.[1]- Remove inhibitors from the monomer prior to use, for example, by washing with an aqueous sodium hydroxide (B78521) solution followed by neutralization with water.[1]
Slow polymerization rate Partial Oxygen Inhibition: Insufficient deoxygenation or a slow leak of oxygen into the system.- Increase the duration of inert gas purging before starting the polymerization. - Maintain a positive pressure of inert gas throughout the reaction.[1]
Low Reaction Temperature: The temperature may not be high enough for efficient initiator decomposition and propagation.- Gradually increase the reaction temperature within the recommended range for your initiator.[1]
Formation of a gel or insoluble polymer early in the reaction High Reactivity of this compound: TVB is a trifunctional monomer and can lead to rapid crosslinking and gelation.[1]- Consider a semi-batch or continuous monomer feeding strategy to maintain a more constant monomer ratio throughout the reaction, especially when copolymerizing with less reactive monomers.[1] - Adjust the concentration of this compound in the monomer feed.
Tacky or sticky polymer surface after curing (for thin films) Oxygen Inhibition at the Surface: Oxygen from the air can inhibit polymerization at the interface, leading to incomplete curing.[11]- Cure the film under an inert atmosphere (e.g., in a nitrogen-filled glovebox). - Increase the light intensity if using photopolymerization to generate radicals more rapidly.[11] - Cover the surface with a transparent film to exclude oxygen during curing.[10]

Experimental Protocols

Protocol 1: Deoxygenation by Inert Gas Purging for Suspension Polymerization

This protocol describes a general method for the suspension polymerization of this compound with deoxygenation via nitrogen purging.

Materials:

  • 1,2,4-Trivinylbenzene (TVB)

  • Monomer (e.g., Styrene)

  • Initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN)

  • Suspension Stabilizer (e.g., Poly(vinyl alcohol) - PVA)

  • Deionized Water

  • Nitrogen gas supply

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the suspension stabilizer (e.g., 0.5-2.0 wt% of PVA relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing the monomer(s) and this compound. Dissolve the initiator (e.g., 0.5-2.0 wt% relative to the total monomer weight) in the monomer mixture.

  • Deoxygenation: Begin bubbling nitrogen gas through the aqueous phase in the reaction flask while stirring. Continue the purging for at least 30 minutes to remove dissolved oxygen.[1]

  • Dispersion: While maintaining a nitrogen blanket, slowly add the organic phase to the stirring aqueous phase. Adjust the stirring speed to achieve stable monomer droplets of the desired size.

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C), which will depend on the initiator used.[12] Maintain the temperature and stirring under a continuous nitrogen purge for the specified reaction time (e.g., 6-24 hours).[12]

  • Work-up: After polymerization, cool the reaction mixture to room temperature. Collect the polymer beads by vacuum filtration and wash them sequentially with hot water and other appropriate solvents to remove unreacted components.

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[12]

Visualizations

OxygenInhibition cluster_initiation Initiation cluster_propagation Propagation (Desired) cluster_inhibition Inhibition (Undesired) I Initiator R Primary Radical (R•) I->R Decomposition P Propagating Radical (P•) R->P + Monomer POO Peroxy Radical (POO•) (Unreactive) R->POO + O₂ M Monomer (TVB) P->P + Monomer P->POO + O₂ P->POO O2 Oxygen (O₂) DeoxygenationWorkflow start Start: Reaction Mixture (Monomer, Initiator, Solvent) prep Prepare Reaction Setup (Flask, Stirrer, Condenser) start->prep deoxygenate Deoxygenation Step prep->deoxygenate purge Inert Gas Purging (N₂ or Ar) deoxygenate->purge Common Lab Method fpt Freeze-Pump-Thaw (Multiple Cycles) deoxygenate->fpt High Efficiency enzymatic Enzymatic (e.g., Glucose Oxidase) deoxygenate->enzymatic Biocatalytic polymerize Initiate Polymerization (e.g., by heating) purge->polymerize fpt->polymerize enzymatic->polymerize maintain Maintain Inert Atmosphere (Positive N₂ Pressure) polymerize->maintain end End: Polymer Product maintain->end DeoxygenationLogic cluster_methods Deoxygenation Techniques cluster_physical cluster_chemical physical Physical Methods purging Inert Gas Purging physical->purging fpt Freeze-Pump-Thaw physical->fpt chemical Chemical/Biochemical Methods enzymatic Enzymatic (Glucose Oxidase) chemical->enzymatic scavengers Chemical Scavengers (e.g., Thiols) chemical->scavengers sds Self-Deoxygenating Systems chemical->sds effectiveness Effectiveness purging->effectiveness Good (for bulk) fpt->effectiveness Very High enzymatic->effectiveness High & Green scavengers->effectiveness Good (in formulation) sds->effectiveness Very Rapid & In-situ

References

Technical Support Center: Achieving Uniform Polymer Microsphere Size with Trivinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on synthesizing uniform polymer microspheres using trivinylbenzene (TVB) as a crosslinking agent. Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (TVB) in polymer microsphere synthesis?

A1: this compound (TVB) is a trifunctional monomer that acts as a crosslinking agent.[1][2] Its three vinyl groups allow for the formation of a three-dimensional polymer network, which imparts enhanced thermal stability, mechanical strength, and chemical resistance to the resulting microspheres.[1][2] The addition of even small amounts of TVB during polymerization can significantly alter the properties of the polymer.[1]

Q2: Which polymerization techniques are suitable for producing uniform microspheres with TVB?

A2: Several heterogeneous polymerization techniques can be employed, including suspension polymerization, dispersion polymerization, and seeded polymerization.[2][3][4][5]

  • Suspension polymerization is widely used for producing spherical polymer particles in the micrometer to millimeter size range.[2] It involves dispersing a monomer phase into a continuous aqueous phase with mechanical agitation.[2]

  • Dispersion polymerization is an attractive method for preparing micron-sized monodisperse polymeric microspheres.[4][5]

  • Seeded polymerization allows for the growth of uniform particles from pre-synthesized "seed" particles, offering excellent control over the final particle size.[3][6]

Q3: How does the concentration of TVB affect the final microsphere properties?

A3: The concentration of TVB, as a crosslinker, directly influences the crosslink density of the polymer network. A higher TVB concentration leads to a more rigid and highly crosslinked structure, which can enhance the thermal stability and solvent resistance of the microspheres.[2] However, excessive crosslinking can sometimes lead to mechanically unstable or fractured beads if not properly controlled.[7]

Q4: What is a porogen and is it necessary when using TVB?

A4: A porogen is a solvent used during polymerization that is a poor solvent for the resulting polymer. As the polymer network forms, it phase-separates from the porogen, creating pores within the microsphere structure.[7] While not strictly necessary for forming the microspheres themselves, porogens are critical for creating porous beads with a high surface area. The choice of porogen (e.g., toluene (B28343), dodecanol) and its concentration are key parameters for controlling the porosity.[7]

Troubleshooting Guide

Issue 1: The resulting microspheres have a broad size distribution (i.e., they are not uniform).

  • Possible Cause: Inconsistent droplet size in the suspension due to improper agitation.

    • Solution: Optimize the stirring speed. A higher stirring speed generally leads to smaller and more uniform droplets, but excessive speed can cause turbulence and droplet coalescence. A controlled and consistent stirring speed (e.g., 200-500 rpm) is crucial.[2]

  • Possible Cause: Inefficient stabilization of the monomer droplets.

    • Solution: Adjust the concentration and type of suspension stabilizer (e.g., poly(vinyl alcohol) - PVA, polyvinylpyrrolidone (B124986) - PVP). The stabilizer adsorbs onto the surface of the monomer droplets, preventing them from coalescing.[8] Ensure the stabilizer is fully dissolved in the aqueous phase before adding the monomer phase.[2]

  • Possible Cause: The phase separation process was not well-controlled.

    • Solution: Ensure stable and uniform temperature control throughout the polymerization process, as temperature fluctuations can affect the phase separation dynamics.[7]

Issue 2: The polymer beads are mechanically unstable and fracture easily.

  • Possible Cause: The porosity is too high, or the cross-linking density is insufficient. This can occur with very high porogen-to-monomer ratios.[7]

    • Solution: Decrease the amount of porogen in the polymerization mixture to create a denser polymer network.[7]

    • Solution: Ensure complete polymerization by extending the reaction time or increasing the initiator concentration to achieve a higher degree of cross-linking.[7]

Issue 3: The microspheres are agglomerated.

  • Possible Cause: Inadequate stabilization during polymerization.

    • Solution: Increase the concentration of the stabilizer (e.g., PVA).[8] Also, ensure the volume of the aqueous phase is sufficient, typically 3-5 times the volume of the monomer phase, to allow for proper dispersion.[2]

  • Possible Cause: The stabilizer was not properly dissolved or distributed.

    • Solution: Ensure the stabilizer is completely dissolved in the aqueous phase before beginning the polymerization. Vigorous and continuous stirring is essential to maintain a stable suspension.[1]

Experimental Protocols

Protocol 1: Suspension Polymerization for Crosslinked Polystyrene Microspheres

This protocol describes the synthesis of crosslinked polystyrene microspheres using this compound as the crosslinking agent.

Materials:

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 0.5-2.0 wt% relative to the total monomer weight) in deionized water. The volume of the aqueous phase should be 3-5 times the volume of the monomer phase.[2]

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), the initiator (e.g., 0.5-2.0 wt% relative to total monomer weight), and toluene (e.g., 50 vol% of the organic phase).[1][2]

  • De-gassing: De-gas both the aqueous and organic phases by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.[1][2]

  • Suspension and Polymerization: With vigorous stirring (e.g., 200-500 rpm), slowly add the organic phase to the aqueous phase to form a stable suspension of droplets.[1][2] Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C) under a nitrogen atmosphere and maintain for 6-24 hours.[2]

  • Work-up: After polymerization, cool the reaction mixture to room temperature. Collect the polymer beads by filtration.[1][2]

  • Washing: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.[1]

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.[1][2]

Data Presentation

Table 1: Effect of Key Parameters on Microsphere Size and Uniformity (Illustrative Trends)

ParameterChangeEffect on Microsphere SizeEffect on Size Uniformity
Stirring Speed IncreaseDecreaseImprove
Stabilizer Conc. IncreaseDecreaseImprove
Initiator Conc. IncreaseIncrease/Decrease*May broaden distribution
Monomer Conc. IncreaseIncreaseMay broaden distribution
TVB Conc. IncreaseMinimal direct effectCan affect morphology
Porogen Conc. IncreaseCan cause swelling/changesMay affect stability

*The effect of initiator concentration can vary depending on the polymerization mechanism.[9]

Visualizations

SuspensionPolymerizationWorkflow cluster_prep Preparation A Aqueous Phase Prep: Dissolve PVA in Water C De-gas both phases (Nitrogen Purge) B Organic Phase Prep: Mix Styrene, TVB, Initiator, Porogen D Add Organic to Aqueous Phase with Vigorous Stirring C->D Combine E Heat to 70-90°C under Nitrogen D->E Initiate F Polymerization (6-24 hours) E->F G Cool to Room Temperature F->G H Filter to Collect Beads G->H I Wash with Water, Toluene, Methanol H->I J Dry in Vacuum Oven I->J

Caption: Workflow for suspension polymerization of TVB-crosslinked microspheres.

TroubleshootingLogic Problem Broad Size Distribution Cause1 Inconsistent Agitation Problem->Cause1 Cause2 Inefficient Stabilization Problem->Cause2 Cause3 Poor Temperature Control Problem->Cause3 Solution1 Optimize Stirring Speed (e.g., 200-500 rpm) Cause1->Solution1 Solution2 Adjust Stabilizer Type and Concentration Cause2->Solution2 Solution3 Ensure Stable and Uniform Temperature Cause3->Solution3

Caption: Troubleshooting logic for broad microsphere size distribution.

References

Technical Support Center: Analytical Characterization of Crosslinked Poly(trivinylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of crosslinked poly(trivinylbenzene) (pTVB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing crosslinked poly(this compound)?

A1: The main challenge stems from the highly crosslinked and insoluble nature of pTVB. This insolubility prevents analysis by techniques that require sample dissolution, such as traditional Gel Permeation Chromatography (GPC) and solution-state Nuclear Magnetic Resonance (NMR).[1][2] Therefore, characterization relies heavily on solid-state analytical techniques.

Q2: How does this compound (TVB) compare to divinylbenzene (B73037) (DVB) as a crosslinker?

A2: TVB is a trifunctional monomer, capable of creating a denser crosslinked network compared to the difunctional DVB.[1] This higher crosslink density in pTVB often leads to enhanced thermal stability. For instance, in copolymers with styrene, only 25% TVB is needed to achieve the same thermal stability as a polymer made of 100% polydivinylbenzene (PDVB).[1][3]

Q3: What are the key analytical techniques for characterizing crosslinked pTVB?

A3: The most common and effective techniques include:

  • Thermal Analysis (TGA/DSC): To evaluate thermal stability and glass transition temperature.[1]

  • Spectroscopy (FTIR, Solid-State NMR): To determine chemical structure, functional groups, and degree of crosslinking.

  • Microscopy (SEM/TEM): To analyze surface morphology and internal structure.

  • Porosity and Surface Area Analysis (BET): To characterize the porous structure of the polymer network.

Troubleshooting Guides

Thermal Analysis (TGA/DSC)

Q: My TGA results show a lower decomposition temperature than expected. What could be the cause?

A: This could be due to several factors:

  • Incomplete Polymerization/Crosslinking: Insufficient reaction time, temperature, or initiator concentration can lead to a less stable polymer network.[1]

    • Solution: Verify the initiator's activity and concentration. Optimize the polymerization time and temperature, monitoring the reaction's progress.[1]

  • Residual Monomers or Solvents: Trapped unreacted monomers or solvents will volatilize at lower temperatures, appearing as initial weight loss.

    • Solution: Ensure the polymer is thoroughly washed and dried under vacuum to remove any residual volatile components before TGA analysis.[1]

Q: The glass transition temperature (Tg) from my DSC is not well-defined. Why?

A: A broad or indistinct Tg is common in highly crosslinked polymers. The high crosslink density restricts the segmental motion of polymer chains, which is responsible for the glass transition. As the crosslink density increases, the Tg may become very broad or even undetectable.

Spectroscopy (FTIR/Solid-State NMR)

Q: How can I use FTIR to confirm the crosslinking of poly(this compound)?

A: Monitor the disappearance or reduction in the intensity of the vinyl group absorption bands. The vinyl groups of the TVB monomer have characteristic peaks (e.g., C=C stretching around 1630 cm⁻¹ and =C-H bending around 910 cm⁻¹ and 990 cm⁻¹). During polymerization and crosslinking, these peaks will decrease in intensity as the vinyl groups react. The extent of this decrease can provide a qualitative or semi-quantitative measure of the degree of crosslinking.[4]

Q: I am unable to dissolve my pTVB for NMR analysis. What are my options?

A: For insoluble crosslinked polymers, Solid-State NMR (ssNMR) is the appropriate technique. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide detailed structural information about the polymer backbone and the extent of crosslinking in the solid state.[5][6][7]

Microscopy (SEM/TEM)

Q: My SEM images of pTVB beads lack sharp focus and show charging artifacts. How can I improve the image quality?

A: This is a common issue with non-conductive polymer samples.

  • Sputter Coating: The most effective solution is to apply a thin, conductive coating of a metal like gold or gold-palladium onto the sample surface before imaging.[8] This coating dissipates the charge buildup from the electron beam.

  • Low Vacuum/Variable Pressure SEM: If available, using a low vacuum or variable pressure SEM can help to reduce charging without the need for coating.

  • Lowering Accelerating Voltage: Reducing the accelerating voltage of the electron beam can also minimize charging effects.

Q: How can I visualize the internal porous structure of my pTVB beads?

A: To examine the internal structure, you will need to cross-section the beads. One method is to embed the beads in an epoxy resin, allow it to cure, and then polish the surface to expose the internal morphology.[8] The polished sample can then be sputter-coated and imaged with SEM. For higher resolution imaging of the nanoscale pore structure, Transmission Electron Microscopy (TEM) of ultramicrotomed thin sections may be necessary.

Porosity and Surface Area Analysis (BET)

Q: My BET analysis shows a very low surface area for my pTVB, but I expected it to be porous. What went wrong?

A: Several factors during synthesis can lead to low porosity:

  • Inappropriate Porogen: The choice of porogen (a solvent in which the polymer is insoluble) is critical. A "good" solvent for the monomer that is a "poor" solvent for the polymer will induce phase separation later in the polymerization, leading to smaller, interconnected pores and higher surface area. A very "poor" solvent will cause early phase separation, resulting in a macroporous structure with low surface area.

    • Solution: Experiment with different porogens or mixtures of "good" and "poor" solvents to tune the porous structure.

  • Insufficient Degassing: The sample must be thoroughly degassed under vacuum and often with gentle heating before analysis to remove any adsorbed contaminants from the surface, which can block pores.

Data Presentation

Table 1: Comparison of Crosslinking Agent Performance

Crosslinker TypeCrosslinker Content (wt%)Polymerization Temperature (°C)Crosslink Density (mol/cm³)Thermal Stability (°C)Activation Energy (kJ/mol)
1,2,4-Trivinylbenzene (B15181684) (1,2,4-TVB) 2-1560-1000.5-2.1220-30060-80
1,3,5-Trivinylbenzene (1,3,5-TVB) 4-3080-1201.2-3.8280-38075-95
Divinylbenzene (DVB) 2-5085-900.1-2.5250-32053-65

Data is generalized from various sources and can vary based on the specific polymer system and experimental conditions.[3]

Table 2: Effect of DVB Content on Mechanical Properties of Polystyrene

DVB Content (%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
02.852.951.05
53.203.101.20
103.553.251.35
204.103.501.60

Data from molecular dynamics simulations of DVB-crosslinked polystyrene.[3]

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Poly(styrene-co-trivinylbenzene) Beads

This protocol describes a typical suspension polymerization.

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Toluene (B28343) (porogen)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) (1 wt% of water) in deionized water.

  • Organic Phase Preparation: In a separate beaker, mix styrene, 1,2,4-trivinylbenzene (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).

  • Degassing: Bubble nitrogen through both phases for 30 minutes to remove dissolved oxygen.

  • Suspension: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.

  • Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Work-up: Cool the reaction to room temperature. Collect the polymer beads by filtration.

  • Washing: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.

  • Drying: Dry the crosslinked beads in a vacuum oven at 60°C to a constant weight.[9]

Protocol 2: Thermogravimetric Analysis (TGA)

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried pTVB sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[1]

  • Heating Program: Equilibrate the sample at 30°C. Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature of 800°C.[1]

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition temperature and the percentage of char residue.[1]

Protocol 3: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with no sample present.

  • Sample Application: Place a small amount of the powdered pTVB sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to ensure intimate contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum. Analyze the peaks to identify functional groups and assess the degree of vinyl group consumption.

Protocol 4: Scanning Electron Microscopy (SEM) Sample Preparation

Procedure:

  • Mounting: Affix a double-sided carbon adhesive tab to an aluminum SEM stub. Carefully sprinkle a small amount of the pTVB beads onto the adhesive tab. Gently tap the stub to remove any loose particles.

  • Coating: Place the stub in a sputter coater and deposit a thin (e.g., 10 nm) layer of a conductive material, such as gold or a gold-palladium alloy.[10]

  • Imaging: Transfer the coated sample into the SEM chamber for imaging.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Suspension Polymerization (Styrene, TVB, Initiator, Porogen) workup Washing & Drying synthesis->workup tga_dsc Thermal Analysis (TGA/DSC) workup->tga_dsc ftir_nmr Spectroscopy (FTIR, ssNMR) workup->ftir_nmr sem_tem Microscopy (SEM/TEM) workup->sem_tem bet Porosity Analysis (BET) workup->bet

Caption: Experimental workflow for synthesis and characterization of pTVB.

troubleshooting_logic issue Low Thermal Stability (TGA) cause1 Incomplete Polymerization issue->cause1 cause2 Residual Volatiles issue->cause2 solution1 Optimize Reaction (Time, Temp, Initiator) cause1->solution1 solution2 Thorough Washing & Vacuum Drying cause2->solution2

Caption: Troubleshooting logic for low thermal stability in TGA analysis.

References

Technical Support Center: Refining Purification Methods for Trivinylbenzene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trivinylbenzene (TVB)-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound-based polymers after synthesis?

A1: The most common impurities include unreacted this compound monomers, other co-monomers, initiators, porogens (solvents used to create pores), and low molecular weight oligomers.[1] The removal of these impurities is crucial as they can significantly affect the final properties and performance of the polymer.

Q2: What is the general approach to purifying this compound-based polymers?

A2: A typical purification workflow involves collecting the polymer beads after polymerization, followed by extensive washing to remove unreacted monomers, porogens, and initiators.[2] This is often followed by techniques like Soxhlet extraction for more thorough purification and drying in a vacuum oven.[3]

Q3: How can I remove unreacted this compound monomers effectively?

A3: Several methods can be employed to remove unreacted monomers. Washing the polymer sequentially with solvents like hot water, toluene (B28343), and methanol (B129727) is a common practice. Precipitation of the polymer in a non-solvent is another effective method.[4] For a more exhaustive purification, Soxhlet extraction can be utilized.[3] In some cases, adding a water-soluble inorganic salt to an aqueous dispersion of the polymer can help solubilize and remove unreacted monomers.

Q4: My purified polymer has a low surface area. What could be the cause and how can I fix it?

A4: A low surface area in porous polymers can be due to the porogen being too effective of a solvent for the polymer network, which hinders effective phase separation.[5] Another reason could be an insufficient concentration of the porogen.[5] To address this, consider switching to a poorer solvent for the polymer or using a mixture of a good and a poor solvent to create a more defined porous structure.[5]

Q5: The polymer beads are mechanically unstable and break easily. What is the likely cause?

A5: Mechanical instability is often a result of excessively high porosity or insufficient cross-linking density.[5] This can occur when the ratio of porogen to monomer is too high.[5] To improve mechanical strength, you can decrease the porogen concentration or increase the extent of cross-linking by extending the polymerization time or increasing the initiator concentration.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Polymer Yield Incomplete polymerization.Optimize reaction time and temperature to ensure full conversion of monomers.[6] Verify the initiator's activity and concentration.[6]
Loss of polymer during washing/filtration.Use finer filter membranes. Optimize the precipitation and washing steps to minimize loss of fine particles.
Broad Pore Size Distribution Poorly controlled phase separation process.Ensure uniform and stable temperature control throughout the polymerization. Optimize the porogen system by adjusting the solvent/non-solvent ratio.[5]
High Pore Volume but Low Specific Surface Area Formation of a macroporous material.Introduce a "good" solvent into the porogen mixture to create smaller pores within the macroporous structure, thus increasing the surface area.[5]
Polymer Insoluble in Common Solvents (for non-crosslinked variants) Unintended cross-linking.Carefully control polymerization conditions to favor the formation of hyperbranched structures over a fully cross-linked gel, for instance, by using controlled radical polymerization techniques under high dilution.[7]
Residual Catalyst in the Polymer Insufficient washing.Thoroughly wash the polymer after precipitation. In some cases, passing a solution of the polymer through a dedicated ion-exchange resin or using a chelating agent might be necessary.[1]

Experimental Protocols

Protocol 1: General Purification of this compound-Based Polymer Beads

This protocol describes a standard procedure for purifying this compound-based polymer beads synthesized via suspension polymerization.

Materials:

  • As-synthesized polymer beads

  • Deionized water

  • Toluene

  • Methanol

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Initial Filtration: After polymerization is complete, cool the reaction mixture to room temperature. Collect the polymer beads by filtration.[2]

  • Washing with Hot Water: Wash the collected beads extensively with hot water to remove the suspending agent.[5]

  • Solvent Washing: Sequentially wash the beads with toluene and then methanol to remove unreacted monomers, porogens, and the initiator.[2]

  • Drying: Dry the purified polymer beads in a vacuum oven at 60-80°C until a constant weight is achieved.[5]

Protocol 2: Soxhlet Extraction for High Purity Polymers

For applications requiring very high purity, Soxhlet extraction is recommended to remove any remaining impurities.

Materials:

  • Purified polymer beads (from Protocol 1)

  • Methanol (or another suitable solvent)

  • Soxhlet extraction apparatus

Procedure:

  • Place the dried polymer beads into a thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with methanol.

  • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.

  • Once the chamber is full, the solvent containing extracted impurities will be siphoned back into the distillation flask.

  • Allow this process to continue for 24 hours to ensure complete removal of residual impurities.[3]

  • After extraction, carefully remove the thimble and dry the highly purified polymer in a vacuum oven.

Visualizations

PurificationWorkflow start As-Synthesized Polymer Slurry filtration1 Filtration start->filtration1 Collect Beads hot_water_wash Wash with Hot Water filtration1->hot_water_wash Remove Suspending Agent solvent_wash Sequential Wash (Toluene, Methanol) hot_water_wash->solvent_wash Remove Monomers & Porogens drying Vacuum Oven Drying solvent_wash->drying Remove Solvents end_product Purified Polymer drying->end_product

Caption: General workflow for the purification of this compound-based polymers.

TroubleshootingPorosity issue Issue: Low Surface Area cause1 Porogen too good a solvent? issue->cause1 cause2 Porogen concentration too low? issue->cause2 solution1 Switch to a poorer solvent or use a solvent/non-solvent mixture cause1->solution1 Yes solution2 Increase porogen concentration cause2->solution2 Yes

Caption: Troubleshooting logic for low surface area in porous polymers.

References

Technical Support Center: Optimizing Initiator Concentration for Trivinylbenzene Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration in trivinylbenzene (TVB) polymerization reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common initiators for this compound (TVB) polymerization, and how do I choose the right one?

A1: The most common initiators for TVB polymerization are thermal radical initiators.[1][2] The choice of initiator primarily depends on the desired reaction temperature, the solvent being used (solubility), and cost.[3]

  • 2,2'-Azobisisobutyronitrile (AIBN): AIBN is a widely used initiator that decomposes at a lower temperature (above 65°C) than benzoyl peroxide.[3] It is suitable for bulk and solution polymerization of monomers like styrenes and acrylates.[3]

  • Benzoyl Peroxide (BPO): BPO is another common initiator that is soluble in organic solvents.[3] It requires a higher temperature for efficient decomposition, with a half-life of about 30 minutes at 92°C.[3]

For polymerization in aqueous media, such as emulsion or suspension polymerization, a water-soluble initiator like a peroxodisulfate salt is necessary.[3]

Q2: How does initiator concentration affect the rate of polymerization and the final polymer properties?

A2: Initiator concentration is a critical parameter that influences the polymerization rate, the molecular weight of the polymer chains between crosslinks, and the overall network structure.

  • Polymerization Rate: Generally, increasing the initiator concentration leads to a higher rate of polymerization.[4] This is because a higher concentration of initiator generates a greater number of free radicals, which initiate more polymer chains simultaneously.[4]

  • Molecular Weight and Crosslink Density: An increase in initiator concentration typically results in a lower average molecular weight of the polymer chains between the crosslinking points.[4] This can affect the mechanical and thermal properties of the final crosslinked polymer.

  • Particle Size (in Suspension Polymerization): In suspension polymerization, a higher initiator concentration can lead to a higher reaction rate, which in turn can influence the particle size distribution.[5] Some studies have shown that increased initiator concentration can result in smaller particle sizes and a narrower size distribution.[5]

Q3: What is a typical starting concentration range for initiators in TVB polymerization?

A3: For suspension polymerization of vinyl monomers like styrene (B11656) with a crosslinker such as TVB, a typical initiator concentration ranges from 0.5 to 2.0 wt% relative to the total monomer weight.[6] The optimal concentration will depend on the specific monomers, desired reaction temperature, and targeted polymer properties. It is often necessary to perform a series of experiments to determine the ideal initiator concentration for your specific system.

Q4: Can the presence of inhibitors in the monomer affect the polymerization?

A4: Yes, monomers like styrene and this compound are often supplied with inhibitors, such as 4-tert-butylcatechol (B165716) (TBC), to prevent premature polymerization during storage.[7][8] These inhibitors must be removed before polymerization, as they will consume the free radicals generated by the initiator and impede or halt the reaction.[7] A common method for removing inhibitors is to wash the monomer with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water to neutralize.[7]

Troubleshooting Guide

Issue 1: The polymerization reaction is very slow or does not initiate at all.

  • Possible Cause: Incomplete removal of inhibitors from the monomer.

    • Solution: Ensure that the inhibitor removal process is thorough. You can test for the presence of inhibitors before starting the polymerization.

  • Possible Cause: The reaction temperature is too low for the chosen initiator.

    • Solution: Verify the decomposition temperature of your initiator and ensure your reaction is being conducted at an appropriate temperature to generate a sufficient rate of free radicals.[3][7]

  • Possible Cause: The presence of oxygen in the reaction system.

    • Solution: Oxygen can inhibit free-radical polymerization.[7] Purge the reaction vessel and monomers with an inert gas like nitrogen or argon before and during the polymerization.[7]

  • Possible Cause: The initiator is no longer active.

    • Solution: Initiators can degrade over time. Use a fresh supply of the initiator or one that has been stored correctly according to the manufacturer's recommendations.

Issue 2: The polymer forms a gel too quickly, making it difficult to handle or process.

  • Possible Cause: The initiator concentration is too high.

    • Solution: A high initiator concentration leads to a rapid polymerization rate and can cause premature gelation, especially with a trifunctional crosslinker like TVB.[9] Reduce the initiator concentration in subsequent experiments.

  • Possible Cause: The reaction temperature is too high.

    • Solution: Higher temperatures increase the rate of both initiation and propagation. Lowering the reaction temperature can help to slow down the polymerization and delay the gel point.

  • Possible Cause: The concentration of this compound is too high for the initial stage of the reaction.

    • Solution: TVB is a highly reactive crosslinker.[7] Consider a semi-batch or continuous feeding strategy for the TVB to maintain a more constant monomer ratio throughout the reaction.[7]

Issue 3: The resulting polymer has poor mechanical properties or is brittle.

  • Possible Cause: The crosslink density is too high and non-uniform.

    • Solution: This can result from an excessively high initiator concentration, which leads to shorter polymer chains between crosslinks. Try decreasing the initiator concentration.

  • Possible Cause: Incomplete polymerization.

    • Solution: If the polymerization is not carried to full conversion, the resulting network will be incomplete, leading to inferior mechanical properties.[7] Verify that the reaction has gone to completion by extending the reaction time or monitoring monomer conversion.[7] An increase in initiator concentration can also help to achieve a higher degree of conversion.[10]

Data Presentation

Table 1: Expected Qualitative Effects of Initiator Concentration on Polymerization Parameters

ParameterEffect of Increasing Initiator ConcentrationRationale
Polymerization Rate IncreasesMore free radicals are generated, leading to a faster initiation of polymer chains.[4]
Time to Gelation DecreasesThe rapid polymerization rate causes the gel point to be reached sooner.[9]
Molecular Weight Between Crosslinks DecreasesA higher number of initiated chains leads to shorter chains being formed before they are terminated or crosslinked.[4]
Final Monomer Conversion May IncreaseA higher concentration of initiator can help to drive the reaction closer to completion.[10]
Particle Size (Suspension Polymerization) May DecreaseA higher reaction rate can lead to the formation of smaller, more uniform polymer beads.[5]

Experimental Protocols

Protocol 1: General Procedure for Suspension Polymerization of Styrene with this compound

This protocol is adapted from established methods for the suspension polymerization of styrene with divinylbenzene (B73037) and can be applied to this compound.[6][7]

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Initiator (e.g., AIBN or BPO)

  • Suspension Stabilizer (e.g., Poly(vinyl alcohol) - PVA)

  • Deionized Water

  • Sodium Chloride (NaCl) (optional)

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the suspension stabilizer (e.g., 0.5-2.0 wt% PVA relative to the total monomer weight) in deionized water.[6] The volume of the aqueous phase should be 3-5 times that of the monomer phase.[6] If desired, add NaCl (1-3 wt% relative to water) to decrease the monomer's solubility in water.[6][7]

  • Monomer Phase Preparation: In a separate beaker, mix the styrene and 1,2,4-trivinylbenzene. The concentration of TVB can be varied to achieve the desired degree of crosslinking.[6] Dissolve the initiator (e.g., 0.5-2.0 wt% of the total monomer weight) in the monomer mixture until fully dissolved.[6]

  • Dispersion and Polymerization:

    • Begin stirring the aqueous phase at a controlled speed (e.g., 200-500 rpm) to ensure proper dispersion.[6]

    • Slowly add the monomer phase to the stirring aqueous phase to form stable monomer droplets.[6]

    • Purge the system with nitrogen to remove oxygen.[6][7]

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 70-90°C), which will depend on the chosen initiator.[6]

    • Maintain the temperature and stirring for the duration of the polymerization (e.g., 6-24 hours).[6]

  • Work-up:

    • After the polymerization is complete, cool the reaction mixture to room temperature.[6]

    • Collect the polymer beads by vacuum filtration.[6]

    • Wash the beads sequentially with hot water, methanol, and/or other suitable solvents to remove unreacted monomers, initiator residues, and the stabilizer.[6]

    • Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[6][7]

Protocol 2: Characterization of Crosslinked Polymer Network

The characterization of highly crosslinked polymers derived from TVB can be challenging due to their insolubility.[11]

Techniques for Characterization:

  • Swellability: The degree of crosslinking can be qualitatively assessed by measuring the swelling of the polymer in a good solvent. A lower degree of swelling generally indicates a higher crosslink density.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the polymerization of the vinyl groups by observing the disappearance of the characteristic vinyl C=C stretching and C-H bending vibrations.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Polymers crosslinked with TVB are expected to exhibit high thermal stability.[7][12] The onset of decomposition temperature and the percentage of char residue can be determined.[7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. A higher Tg is often correlated with a higher degree of crosslinking and improved thermal stability.[7]

  • Scanning Electron Microscopy (SEM): For polymers synthesized as beads or particles, SEM can be used to analyze their morphology, size, and size distribution.

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) 2R• Radicals (R•) Initiator->2R• Heat (Δ) R-M• Initiated Monomer 2R•->R-M• + Monomer (M) R-M-M• Growing Chain R-M•->R-M-M• + M R-M_n-M• Propagating Radical R-M-M•->R-M_n-M• + (n-1)M Polymer Linear or Branched Polymer R-M_n-M•->Polymer Combination or Disproportionation Crosslinked_Polymer Crosslinked_Polymer R-M_n-M•->Crosslinked_Polymer + TVB

Caption: General mechanism of free-radical polymerization including crosslinking with TVB.

Troubleshooting_Workflow Start Problem with Polymerization Slow_No_Rxn Slow or No Reaction? Start->Slow_No_Rxn Premature_Gel Premature Gelation? Slow_No_Rxn->Premature_Gel No Check_Inhibitor Remove Inhibitor Thoroughly Slow_No_Rxn->Check_Inhibitor Yes Poor_Properties Poor Mechanical Properties? Premature_Gel->Poor_Properties No Lower_Initiator Decrease Initiator Concentration Premature_Gel->Lower_Initiator Yes Optimize_Initiator Optimize Initiator Concentration Poor_Properties->Optimize_Initiator Yes End Problem Solved Poor_Properties->End No Check_Temp Increase Reaction Temperature Check_Inhibitor->Check_Temp Check_Oxygen Purge with Inert Gas Check_Temp->Check_Oxygen Check_Initiator_Activity Use Fresh Initiator Check_Oxygen->Check_Initiator_Activity Check_Initiator_Activity->End Lower_Temp Decrease Reaction Temperature Lower_Initiator->Lower_Temp Lower_Temp->End Increase_Rxn_Time Increase Reaction Time Optimize_Initiator->Increase_Rxn_Time Increase_Rxn_Time->End

Caption: Troubleshooting workflow for common issues in this compound polymerization.

Initiator_Concentration_Effects Center Initiator Concentration Rate Polymerization Rate Center->Rate Increases Gel_Time Gel Time Center->Gel_Time Decreases MW Molecular Weight between Crosslinks Center->MW Decreases Conversion Final Monomer Conversion Center->Conversion Increases

Caption: Relationship between initiator concentration and key polymerization parameters.

References

managing and delaying rapid gelation in trivinylbenzene systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trivinylbenzene (TVB) and related systems. The focus is on managing and delaying the rapid gelation often encountered during polymerization.

Troubleshooting Rapid Gelation

Premature or uncontrollably rapid gelation is a primary challenge in this compound polymerization, owing to its trifunctional nature which promotes a high crosslink density. This guide offers a systematic approach to diagnose and resolve these issues.

Issue: Gelation Occurs Almost Immediately After Initiator Addition

This is a common problem indicating an excessively high polymerization rate. The following steps will help you systematically identify and rectify the cause.

Troubleshooting Flowchart

Troubleshooting_Gelation start Rapid Gelation Observed check_initiator Is initiator concentration too high? start->check_initiator reduce_initiator Action: Reduce initiator concentration. (e.g., by 25-50%) check_initiator->reduce_initiator Yes check_temp Is reaction temperature too high? check_initiator->check_temp No reduce_initiator->check_temp lower_temp Action: Lower reaction temperature. (e.g., in 5-10°C increments) check_temp->lower_temp Yes check_inhibitor Is an inhibitor/retarder being used? check_temp->check_inhibitor No lower_temp->check_inhibitor add_inhibitor Action: Introduce an appropriate inhibitor/retarder. check_inhibitor->add_inhibitor No check_inhibitor_conc Is inhibitor concentration sufficient? check_inhibitor->check_inhibitor_conc Yes check_monomer_purity Has the monomer been purified? add_inhibitor->check_monomer_purity increase_inhibitor Action: Increase inhibitor concentration. check_inhibitor_conc->increase_inhibitor No check_inhibitor_conc->check_monomer_purity Yes increase_inhibitor->check_monomer_purity purify_monomer Action: Purify monomer to remove stabilizers and pro-polymerization impurities. check_monomer_purity->purify_monomer No check_oxygen Is the system properly deoxygenated? check_monomer_purity->check_oxygen Yes purify_monomer->check_oxygen deoxygenate Action: Improve deoxygenation protocol (e.g., additional freeze-pump-thaw cycles). check_oxygen->deoxygenate No success Controlled Gelation Achieved check_oxygen->success Yes deoxygenate->success

Caption: A step-by-step flowchart for troubleshooting rapid gelation.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound system gel so much faster than my divinylbenzene (B73037) (DVB) system under the same conditions?

A1: this compound is a trifunctional monomer, meaning each molecule has three vinyl groups that can participate in polymerization. Divinylbenzene, in contrast, is difunctional. The higher functionality of TVB leads to a much faster formation of a crosslinked polymer network and a significantly shorter time to the gel point.

Q2: Can I use the same inhibitors for TVB as I do for styrene (B11656) or DVB?

A2: Yes, inhibitors effective for other vinyl aromatic monomers are generally good candidates for TVB systems. These primarily include phenolic compounds and stable free radicals. However, due to TVB's higher reactivity, you may need to use higher concentrations of these inhibitors or a combination of inhibitors to achieve the desired delay in gelation.

Q3: How does temperature affect the gel time in the presence of an inhibitor?

A3: Higher temperatures increase the rate of polymerization by accelerating the decomposition of the initiator into free radicals. While inhibitors work to scavenge these radicals, their effectiveness can decrease at elevated temperatures. Therefore, increasing the reaction temperature will generally shorten the gel time, even with an inhibitor present. For sensitive systems, lowering the temperature is a key strategy to prolong the gel time.

Q4: What is the role of oxygen in my polymerization? Should I exclude it?

A4: Oxygen can have a dual role in free-radical polymerization. At low concentrations, it can act as an inhibitor. However, it can also react with monomers to form peroxides, which can then decompose at higher temperatures and initiate polymerization in an uncontrolled manner. For reproducible and controlled polymerization, it is crucial to deoxygenate the system thoroughly, for example, by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

Q5: My reaction mixture is turning yellow/brown before gelation. What does this indicate?

A5: Discoloration can be a sign of side reactions or the formation of colored byproducts from the interaction of the monomer, initiator, and inhibitor, especially at elevated temperatures. Some phenolic inhibitors, for instance, can form colored quinone-type structures as they scavenge radicals. While not always detrimental to the final polymer properties, it is an indication that the reaction conditions might be too harsh.

Data on Common Inhibitors

Due to the highly reactive nature of this compound, specific quantitative data on the effect of inhibitors on its gel time is not widely published. However, data from the closely related divinylbenzene (DVB) systems can provide a valuable starting point for inhibitor selection and concentration.

Inhibitor TypeExample InhibitorTypical Concentration Range (ppm)Expected Effect on Gel TimeNotes
Phenolic 4-tert-Butylcatechol (TBC)100 - 1000Moderate increaseOften requires the presence of oxygen to be most effective.
Phenolic Butylated Hydroxytoluene (BHT)200 - 2000Moderate increaseA common antioxidant that can retard polymerization.
Nitroxide Stable Free Radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)50 - 500Significant increaseHighly effective radical scavenger; can significantly delay the onset of polymerization.
Nitro Aromatic Nitrobenzene1000 - 10000Significant increase / RetarderActs as a retarder, slowing the rate of polymerization rather than providing a sharp induction period.

Note: The optimal inhibitor and its concentration must be determined experimentally for your specific TVB system and reaction conditions.

Experimental Protocols

Protocol 1: Screening of Polymerization Inhibitors

This protocol outlines a method for comparing the effectiveness of different inhibitors in delaying the gelation of a this compound system.

Materials:

  • This compound (TVB), purified (e.g., by passing through a column of basic alumina (B75360) to remove shipping stabilizers)

  • Co-monomer (e.g., styrene), purified

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Inhibitors to be tested (e.g., TBC, BHT, TEMPO)

  • Solvent (e.g., toluene (B28343) or anisole)

  • Reaction vials with stir bars

  • Constant temperature bath (e.g., oil bath)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the TVB/co-monomer mixture in the chosen solvent. The monomer concentration should be consistent with your planned experiments.

    • Prepare individual stock solutions of each inhibitor in the same solvent at a known concentration (e.g., 10,000 ppm).

    • Prepare a stock solution of the initiator (AIBN) in the solvent.

  • Reaction Setup:

    • In a series of identical reaction vials, add the monomer stock solution.

    • To each vial (except for a control vial), add a specific volume of an inhibitor stock solution to achieve the desired final inhibitor concentration.

    • Add a stir bar to each vial.

  • Deoxygenation:

    • Seal the vials and deoxygenate the contents by bubbling with an inert gas for 20-30 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

  • Initiation and Monitoring:

    • Place the vials in the constant temperature bath set to the desired reaction temperature (e.g., 70 °C).

    • Allow the vials to thermally equilibrate for 10-15 minutes.

    • Using a syringe, inject the required amount of the initiator stock solution into each vial to start the polymerization.

    • Start a timer for each vial immediately after initiator addition.

    • Monitor the viscosity of the solution in each vial. The gel time is the point at which the stir bar stops rotating or the solution no longer flows when the vial is tilted.

  • Data Analysis:

    • Record the gel time for each inhibitor and concentration.

    • Compare the gel times to the control (no inhibitor) to determine the effectiveness of each inhibitor.

Signaling Pathways and Logical Relationships

The process of free-radical polymerization and its inhibition can be visualized as a signaling pathway.

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (e.g., AIBN) Primary_Radical Primary Radical (R•) Initiator->Primary_Radical Decomposition Heat Heat (Δ) Heat->Initiator Monomer TVB Monomer Primary_Radical->Monomer Reacts with Inhibitor Inhibitor (e.g., TEMPO) Primary_Radical->Inhibitor Scavenged by Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Forms Growing_Chain->Monomer Adds to Crosslinked_Network Crosslinked Network (Gel) Growing_Chain->Crosslinked_Network Leads to Growing_Chain->Inhibitor Terminated by Inactive_Species Inactive Species Inhibitor->Inactive_Species

Caption: The competitive pathways of polymerization and inhibition.

Validation & Comparative

A Comparative Guide to Trivinylbenzene and Divinylbenzene as Polymer Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a polymeric material. Both trivinylbenzene (TVB) and divinylbenzene (B73037) (DVB) are widely utilized for creating three-dimensional polymer networks, but their distinct functionalities lead to significant differences in the resulting polymer architecture and characteristics. This guide provides an objective comparison of TVB and DVB, supported by experimental data, to aid in the selection of the optimal crosslinking agent for specific research and development applications.

Executive Summary

This compound, with its three reactive vinyl groups, offers the potential for a higher crosslink density compared to the difunctional divinylbenzene.[1] This increased functionality translates to enhanced thermal stability and rigidity in the resulting polymer network.[2] While DVB is a well-established and widely used crosslinking agent, TVB presents an attractive alternative for applications demanding superior thermal performance. However, the higher reactivity of TVB can also lead to challenges in controlling polymerization and characterization due to its propensity to form insoluble gels.[3]

Performance Comparison: TVB vs. DVB

The choice between TVB and DVB significantly impacts polymerization kinetics and the physical properties of the crosslinked polymer. The trifunctionality of TVB allows for the formation of a denser and more rigid network structure compared to DVB.[2][4]

Crosslinking Efficiency and Thermal Stability

Experimental data indicates that this compound isomers can impart higher thermal stability to polymers compared to divinylbenzene, even at lower concentrations.[5] Research has demonstrated that polythis compound exhibits significantly greater thermal stability than polydivinylbenzene.[5] In styrene (B11656) copolymers, only 25% TVB was necessary to achieve the same thermal stability as a polymer composed entirely of polydivinylbenzene, highlighting its efficiency in enhancing thermal properties.[2][5] The activation energy for thermal degradation is also notably higher for TVB-crosslinked systems, indicating a more thermally stable network.[5]

Crosslinker TypeCrosslinker Content (wt%)Polymerization Temperature (°C)Gel Time (min)Crosslink Density (mol/cm³)Thermal Stability (°C)Activation Energy (kJ/mol)
1,2,4-Trivinylbenzene (1,2,4-TVB) 2-1560-10045-3000.5-2.1220-30060-80
1,3,5-Trivinylbenzene (1,3,5-TVB) 4-3080-12030-3601.2-3.8280-38075-95
Divinylbenzene (DVB) 2-5085-9020-4800.1-2.5250-32053-65
Data sourced from a commercial supplier. Values can vary depending on the specific polymer system and experimental conditions.[5]
Mechanical Properties

Increasing the concentration of a crosslinking agent generally leads to a more rigid and stiff material.[5] While direct comparative mechanical data for TVB-crosslinked systems is limited, extensive data for DVB-crosslinked polystyrene serves as a valuable benchmark. Molecular dynamics simulations show a clear trend of increasing elastic, bulk, and shear moduli with higher DVB content.[5] This suggests that the higher crosslink density achievable with TVB would likely result in even greater improvements in these mechanical properties, assuming controlled polymerization.

DVB Content (wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
02.753.451.14
3.83.283.551.38
7.13.564.171.48
11.13.854.971.63
Data from molecular dynamics simulations of DVB-crosslinked polystyrene.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the synthesis and characterization of crosslinked polymers.

Synthesis of Crosslinked Polystyrene Beads

This protocol describes a general method for suspension polymerization, which can be adapted for both TVB and DVB.

Materials:

  • Styrene (monomer)

  • This compound or Divinylbenzene (crosslinking agent)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve the suspending agent (e.g., poly(vinyl alcohol)) in deionized water in a reaction flask equipped with a stirrer, condenser, and nitrogen inlet.

  • Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., benzoyl peroxide) in a mixture of the monomer (styrene) and the crosslinking agent (TVB or DVB).

  • Suspension and Polymerization: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets. Heat the mixture to the desired polymerization temperature (e.g., 80-90°C) under a nitrogen atmosphere and maintain for a specified duration (e.g., 8-24 hours).[2][6]

  • Work-up: After polymerization, cool the mixture, filter the resulting polymer beads, and wash them sequentially with hot water and methanol (B129727) to remove unreacted monomers and other impurities.

  • Drying: Dry the polymer beads in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Characterization of Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of polymers.

Procedure:

  • A small, known mass of the polymer sample is placed in a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The onset of decomposition temperature, the temperature of maximum decomposition rate, and the percentage of char residue at the end of the analysis are determined from the TGA curve.[2]

Characterization of Mechanical Properties

Dynamic Mechanical Analysis (DMA) is used to measure the viscoelastic properties of the crosslinked polymers, such as the storage modulus (a measure of stiffness).

Procedure:

  • A sample of the polymer with defined dimensions is mounted in the DMA instrument.

  • A sinusoidal stress or strain is applied to the sample at a specific frequency while the temperature is ramped over a defined range.

  • The instrument measures the resulting strain or stress and the phase lag between the applied and resulting signals.

  • Data Analysis: The storage modulus (E' or G'), which represents the elastic response of the material, is calculated from the measured data.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization A Prepare Aqueous Phase (Suspending Agent + Water) C Suspension Polymerization A->C B Prepare Organic Phase (Monomer + Crosslinker + Initiator) B->C D Washing and Purification C->D E Drying D->E F Thermogravimetric Analysis (TGA) E->F G Dynamic Mechanical Analysis (DMA) E->G H Swelling Studies E->H

Caption: General workflow for the synthesis and characterization of crosslinked polymers.

logical_relationship cluster_inputs Input Variables cluster_process Process cluster_outputs Resulting Properties Crosslinker Crosslinker Type (TVB vs. DVB) Polymerization Polymerization Conditions (Temp, Time, Initiator) Crosslinker->Polymerization Concentration Crosslinker Concentration Concentration->Polymerization Monomer Monomer Type Monomer->Polymerization Thermal Thermal Stability Polymerization->Thermal Mechanical Mechanical Properties (Modulus, Strength) Polymerization->Mechanical Swelling Swelling Behavior Polymerization->Swelling

Caption: Logical relationship between input variables and resulting polymer properties.

Conclusion

This compound stands out as a highly efficient crosslinking agent for applications demanding exceptional thermal stability. Its trifunctional nature allows for the creation of densely crosslinked polymer networks that exhibit superior performance compared to those crosslinked with the more conventional divinylbenzene. However, the increased reactivity of TVB necessitates careful control over polymerization to avoid premature gelation and to ensure the formation of a homogenous network. For applications where thermal resistance is paramount, the use of this compound can offer significant advantages. In contrast, divinylbenzene remains a robust and versatile crosslinker suitable for a wide range of applications where moderate to high mechanical and thermal properties are required, and where ease of processing and characterization are important considerations. The choice between TVB and DVB should be guided by a thorough evaluation of the desired end-use properties and the processing capabilities available.

References

Superior Thermal Stability of Trivinylbenzene (TVB) Crosslinked Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals seeking thermally robust polymeric materials will find that trivinylbenzene (TVB) offers a significant advantage over the more commonly used divinylbenzene (B73037) (DVB) as a crosslinking agent. Experimental data consistently demonstrates that the trifunctional nature of TVB results in a more densely crosslinked polymer network, leading to substantially enhanced thermal stability. This guide provides a comparative analysis of the thermal properties of TVB- and DVB-crosslinked polymers, supported by quantitative data and detailed experimental protocols.

Polymers crosslinked with TVB exhibit higher thermal stability, with decomposition temperatures often surpassing those of polymers crosslinked with difunctional agents like DVB.[1] The increased crosslink density in TVB-based polymers restricts the thermal motion of polymer chains, demanding more energy for thermal degradation.[1] In fact, a copolymer of styrene (B11656) with just 25% TVB can achieve the same thermal stability as a polymer composed of 100% polydivinylbenzene (PDVB).[1]

Quantitative Comparison of Thermal Stability

The superior thermal performance of TVB-crosslinked polymers is evident in their higher activation energies of thermal degradation. The following table summarizes key data from comparative studies.

Polymer CompositionCrosslinking AgentActivation Energy (kcal/mole)Onset of Decomposition (°C)
Polystyrene with 2% DVBDVB53[2][3][4]Not explicitly stated
Polystyrene with 25% DVBDVB54[2][3][4]Not explicitly stated
Polystyrene with 48% DVBDVB58[2][3][4]Not explicitly stated
Polystyrene with 56% DVBDVB58[2][3][4]Not explicitly stated
Polystyrene with 25% TVBTVB61[2][3][4]Not explicitly stated
Polydivinylbenzene (PDVB)DVB65[2][3][4]296[5]

Note: The onset of decomposition for PDVB was defined as the point of 1% mass loss.

As the concentration of the crosslinking agent increases, the thermal stability is enhanced.[1][6] This is attributed to the formation of a more compact and rigid polymer network.[1] For methyl methacrylate-co-divinylbenzene polymers, an increase in the onset temperature of degradation and char formation is observed as the amount of divinylbenzene is increased.[6]

Degradation Mechanisms

The degradation mechanism of highly crosslinked polymers differs significantly from their linear counterparts. Upon pyrolysis, highly crosslinked polythis compound (PTVB) does not yield significant amounts of monomer.[1][2] Instead, the volatile degradation products consist of small hydrocarbon fragments and larger moieties, leaving a carbonaceous residue.[1][2] This is because the extensive crosslinking prevents the "unzipping" of the polymer chains to form monomers.[2] The degradation is believed to initiate with the scission of C-C bonds in the crosslinking bridges, followed by hydrogen abstraction.[1][2] In contrast, copolymers with low DVB content (e.g., 2%) can yield slightly more styrene monomer than pure polystyrene upon pyrolysis.[2][3] As the DVB content increases to about 50%, the yield of styrene monomer becomes negligible.[2][3]

Experimental Protocols

The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the crosslinked polymers.

Methodology:

  • A small sample of the polymer (typically 2-5 mg) is placed in a TGA pan.[5]

  • The sample is heated in a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.[5]

  • The temperature is ramped at a constant rate, for example, 10°C/min, to a final temperature above the expected decomposition range (e.g., 600-800°C).[1][5]

  • The weight of the sample is continuously monitored as a function of temperature.

  • Data analysis involves determining the onset of decomposition temperature (the temperature at which significant weight loss begins), the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of char residue at the end of the experiment.[1]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Methodology:

  • A small, weighed sample of the polymer is sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere.[7]

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve.[7] For highly crosslinked polymers, the glass transition may not be observable.[8]

Logical Relationship Diagram

The following diagram illustrates the relationship between the type of crosslinking agent, the resulting polymer network structure, and the observed thermal stability.

G cluster_0 Crosslinking Agent cluster_1 Polymer Network Structure cluster_2 Thermal Property DVB Divinylbenzene (DVB) (Difunctional) LessDense Less Dense Crosslinked Network DVB->LessDense Leads to TVB This compound (TVB) (Trifunctional) MoreDense More Dense Crosslinked Network TVB->MoreDense Leads to LowerStability Lower Thermal Stability LessDense->LowerStability Results in HigherStability Higher Thermal Stability MoreDense->HigherStability Results in

Crosslinker functionality and thermal stability.

References

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Trivinylbenzene vs. Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with crosslinked polymers, the choice of crosslinking agent is a critical determinant of the final material's performance. This guide provides a detailed comparison of two common crosslinking agents, trivinylbenzene (TVB) and divinylbenzene (B73037) (DVB), focusing on their impact on the mechanical properties of polymers. While direct, comprehensive experimental data comparing the mechanical properties of polymers crosslinked with TVB and DVB is limited in publicly available literature, this guide leverages available data for the well-characterized DVB and theoretical principles to infer the performance of TVB.

Introduction to Crosslinking with TVB and DVB

Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. The choice of crosslinking agent plays a pivotal role in defining the density and nature of these crosslinks, and thus the macroscopic properties of the material.

Divinylbenzene (DVB) is a difunctional monomer, meaning it has two reactive vinyl groups that can each participate in a polymerization reaction, forming a bridge between two polymer chains. It is a widely used and well-characterized crosslinker, particularly for styrene-based polymers.

This compound (TVB) , on the other hand, is a trifunctional monomer, possessing three reactive vinyl groups.[1] This higher functionality allows TVB to create a more densely crosslinked network compared to DVB at the same molar concentration. This fundamental structural difference is the primary driver of the variations in mechanical properties observed between polymers crosslinked with these two agents.

Theoretical Impact on Mechanical Properties

The higher functionality of this compound is expected to lead to a higher crosslink density. A higher crosslink density generally results in:

  • Increased Stiffness and Modulus: The polymer chains become more constrained, leading to a higher resistance to deformation under stress. This translates to a higher Young's modulus (tensile modulus) and storage modulus.

  • Increased Tensile Strength: The stronger, more interconnected network can withstand greater stress before failure.

  • Reduced Elongation at Break: The restricted chain mobility means the material will be less able to stretch before breaking, leading to lower ductility and potentially increased brittleness.

  • Enhanced Thermal Stability: The more robust network structure requires more energy to break down, leading to improved thermal stability. Research has shown that polythis compound exhibits significantly higher thermal stability than polydivinylbenzene.[2] In copolymers with styrene, only 25% TVB was needed to achieve the same thermal stability as polydivinylbenzene.[2]

Comparative Data and Inferences

While direct side-by-side mechanical property data is scarce, we can examine data for DVB-crosslinked polystyrene to understand the general effects of crosslinking and infer the probable performance of TVB.

Performance Indicators of Crosslinking Agents

The following table summarizes key characteristics of TVB and DVB.

Property1,2,4-TrivinylbenzeneDivinylbenzene (isomer mixture)
Molecular Formula C₁₂H₁₂C₁₀H₁₀
Molecular Weight 156.22 g/mol 130.19 g/mol
Functionality 32
Appearance Colorless to light yellow liquidWater-white to straw-colored liquid

Data sourced from a commercial supplier and general chemical information.[1][2]

Mechanical Properties of DVB-Crosslinked Polystyrene

The following data, derived from molecular dynamics simulations, illustrates the effect of increasing DVB content on the mechanical properties of polystyrene.[2] This serves as a benchmark for understanding how crosslink density influences mechanical performance.

DVB Content (wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
02.753.451.14
3.83.283.551.38
7.13.564.171.48
11.13.854.971.63

As the data clearly indicates, increasing the concentration of the DVB crosslinker leads to a significant increase in the elastic, bulk, and shear moduli of the polystyrene, signifying a more rigid and stiff material.[2]

Inference for TVB: Given its higher functionality, it is reasonable to hypothesize that a lower weight percentage of TVB would be required to achieve similar or even greater increases in moduli compared to DVB. The resulting network from TVB would likely exhibit a higher degree of stiffness and thermal stability.[2]

Logical Relationship of Crosslinking

G DVB Divinylbenzene (DVB) Functionality = 2 LowDensity Lower Crosslink Density DVB->LowDensity TVB This compound (TVB) Functionality = 3 HighDensity Higher Crosslink Density TVB->HighDensity PropsLow Lower Modulus Lower Tensile Strength Higher Elongation at Break LowDensity->PropsLow PropsHigh Higher Modulus Higher Tensile Strength Lower Elongation at Break HighDensity->PropsHigh

Caption: Relationship between crosslinker functionality and mechanical properties.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are standard methodologies for characterizing the mechanical properties of crosslinked polymers.

Tensile Testing (ASTM D638)

Objective: To determine the tensile strength, Young's modulus (tensile modulus), and elongation at break of the crosslinked polymer samples.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Calipers for measuring sample dimensions.

Procedure:

  • Prepare dog-bone shaped specimens from the cured polymer sheets according to ASTM D638 standard dimensions.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures.

  • Record the applied load and the corresponding elongation throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[2]

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[2]

Dynamic Mechanical Analysis (DMA) (ASTM D4065)

Objective: To measure the viscoelastic properties of a material as a function of temperature, time, or frequency. This includes determining the storage modulus (G'), loss modulus (G''), and tan delta (δ).

Apparatus:

  • Dynamic Mechanical Analyzer (DMA) with a suitable sample clamping fixture (e.g., tensile, cantilever, or three-point bending).

Procedure:

  • Prepare a rectangular specimen of the crosslinked polymer with precise dimensions.

  • Mount the specimen in the DMA fixture.

  • Apply a sinusoidal oscillatory stress or strain to the sample.

  • Measure the resultant strain or stress and the phase lag between them.

  • Perform the measurement over a range of temperatures, frequencies, or times as required by the experimental design.

Data Analysis:

  • Storage Modulus (G'): Represents the elastic portion of the material's response and is a measure of the stored energy.

  • Loss Modulus (G''): Represents the viscous portion of the material's response and is a measure of the energy dissipated as heat.

  • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'), which is a measure of the material's damping properties. The peak of the tan delta curve is often associated with the glass transition temperature (Tg).

Conclusion

The choice between this compound and divinylbenzene as a crosslinking agent will significantly influence the mechanical properties of the resulting polymer. TVB, with its higher functionality, is expected to produce a more densely crosslinked network, leading to materials with higher stiffness, strength, and thermal stability, but likely with reduced ductility compared to those crosslinked with DVB. While direct comparative data is limited, the theoretical understanding of crosslinking and the available data for DVB provide a strong basis for predicting the performance of TVB. For applications requiring high rigidity and thermal resistance, TVB presents a compelling option, potentially achieving desired properties at lower concentrations than DVB. However, for applications where flexibility and toughness are paramount, DVB may be the more suitable choice. The experimental protocols outlined provide a framework for researchers to generate specific data for their polymer systems to make an informed decision.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with thermally vulcanized butyl (TVB) polymers, an accurate determination of crosslink density is paramount. This property fundamentally dictates the material's mechanical strength, elasticity, solvent resistance, and overall performance. While swelling studies offer a classical and accessible method, a comprehensive understanding of alternative techniques is crucial for robust material characterization. This guide provides an objective comparison of swelling studies with other common methods for determining crosslink density in TVB polymers, supported by experimental data and detailed protocols.

Comparison of Methods for Determining Crosslink Density

The selection of a method for determining crosslink density depends on factors such as the required accuracy, the nature of the polymer system (e.g., presence of fillers), and the available instrumentation. The following table summarizes the key techniques and their typical crosslink density values for butyl rubber, though it is important to note that these values are illustrative and can vary significantly based on the specific compound formulation and curing conditions.

MethodPrincipleTypical Crosslink Density Range for Butyl Rubber (mol/cm³)AdvantagesDisadvantages
Swelling Studies (Flory-Rehner) Measures the equilibrium swelling of a polymer in a suitable solvent. The crosslink density is calculated from the volume fraction of the polymer in the swollen network.10⁻⁵ to 10⁻⁴Simple, low-cost instrumentation.Time-consuming, sensitive to the polymer-solvent interaction parameter (χ), results can be affected by fillers.
Stress-Strain Analysis (Mooney-Rivlin) Relates the stress-strain behavior of a rubbery material under deformation to its network structure.Can differ from swelling methods, often lower.Provides information on the elastic constants (C₁ and C₂), relatively quick measurement.Requires specialized mechanical testing equipment, interpretation can be complex, especially for filled systems.
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the material as a function of temperature and frequency. The storage modulus in the rubbery plateau region is related to the crosslink density.Correlates with other methods.Provides information on viscoelastic behavior (storage and loss modulus, tan δ), sensitive to changes in network structure.Requires a dynamic mechanical analyzer, data interpretation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the relaxation times of atomic nuclei within the polymer network, which are influenced by chain mobility and, therefore, crosslink density.Can provide detailed network information.Provides a direct measure of crosslink density and its distribution, non-destructive, solvent-free.[1][2]Requires expensive NMR equipment and specialized expertise for data analysis.

Experimental Protocols

Swelling Studies (Flory-Rehner Method)

The determination of crosslink density by swelling is based on the principle that a crosslinked polymer will swell, but not dissolve, in a compatible solvent. The extent of swelling is inversely proportional to the crosslink density.[3]

Protocol:

  • Sample Preparation: A small, precisely weighed sample of the vulcanized butyl rubber (typically 0.1-0.2 g) is prepared.

  • Solvent Immersion: The sample is immersed in a suitable solvent (e.g., toluene, cyclohexane) in a sealed container to prevent solvent evaporation.[4]

  • Equilibrium Swelling: The sample is allowed to swell at a constant temperature until it reaches equilibrium, which may take several days. The solvent should be changed periodically.

  • Weight Measurement: The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is weighed immediately.

  • Drying: The swollen sample is then dried to a constant weight in a vacuum oven.

  • Calculation: The volume fraction of the polymer in the swollen gel (Vr) is calculated from the weights of the dry and swollen polymer and the densities of the polymer and solvent. The crosslink density (ν) is then calculated using the Flory-Rehner equation[4]:

    ν = -[ln(1 - Vr) + Vr + χVr²] / [Vs(Vr¹ᐟ³ - Vr/2)]

    where:

    • χ is the Flory-Huggins polymer-solvent interaction parameter.

    • Vs is the molar volume of the solvent.

Stress-Strain Analysis (Mooney-Rivlin Method)

This method utilizes the stress-strain data from a tensile test to determine the crosslink density based on the theory of rubber elasticity.[5][6]

Protocol:

  • Sample Preparation: Dumbbell-shaped specimens are cut from the vulcanized rubber sheet according to standard specifications (e.g., ASTM D412).

  • Tensile Testing: The specimen is subjected to uniaxial tensile testing at a constant strain rate using a universal testing machine. The force and elongation are recorded.

  • Data Analysis: The engineering stress and strain are converted to true stress and strain. The data is then plotted according to the Mooney-Rivlin equation[5]:

    σ / 2(λ - λ⁻²) = C₁ + C₂λ⁻¹

    where:

    • σ is the true stress.

    • λ is the extension ratio (deformed length / original length).

    • C₁ and C₂ are the Mooney-Rivlin constants.

  • Crosslink Density Calculation: The constant C₁ is related to the chemical crosslink density (ν) by the equation:

    ν = 2C₁ / RT

    where:

    • R is the ideal gas constant.

    • T is the absolute temperature.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for probing the viscoelastic properties of polymers, from which the crosslink density can be derived.[7]

Protocol:

  • Sample Preparation: A small, rectangular sample of the vulcanized rubber is prepared.

  • DMA Measurement: The sample is subjected to a sinusoidal oscillating strain at a fixed frequency while the temperature is ramped over a desired range (temperature sweep). The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta.

  • Crosslink Density Calculation: The crosslink density (ν) can be calculated from the storage modulus (E') in the rubbery plateau region (well above the glass transition temperature) using the theory of rubber elasticity:

    ν = E' / 3RT

    where:

    • R is the ideal gas constant.

    • T is the absolute temperature in the rubbery plateau region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR techniques can provide a quantitative measure of crosslink density by probing the mobility of the polymer chains.[8][9]

Protocol:

  • Sample Preparation: A small amount of the solid vulcanized rubber is packed into an NMR rotor.

  • NMR Measurement: A suitable solid-state NMR experiment, such as ¹H double-quantum (DQ) NMR, is performed. This technique measures the residual dipolar coupling, which is related to the restrictions on chain motion imposed by the crosslinks.

  • Data Analysis: The intensity of the double-quantum signal is proportional to the crosslink density. The data is analyzed to extract the crosslink density and, in some cases, the distribution of crosslink densities within the material.[1][3]

Visualizing the Workflow

The following diagram illustrates the general workflow for determining crosslink density using swelling studies.

G cluster_prep Sample Preparation cluster_swell Equilibrium Swelling cluster_measure Measurement cluster_calc Calculation prep1 Cut TVB Sample prep2 Weigh Dry Sample (W_d) prep1->prep2 swell1 Immerse in Solvent prep2->swell1 swell2 Allow to Reach Equilibrium swell1->swell2 measure1 Blot Surface swell2->measure1 measure2 Weigh Swollen Sample (W_s) measure1->measure2 calc1 Calculate Volume Fraction (Vr) measure2->calc1 calc2 Apply Flory-Rehner Equation calc1->calc2 calc3 Determine Crosslink Density (ν) calc2->calc3

Caption: Workflow for determining crosslink density via swelling studies.

The logical relationship between the different characterization methods can be visualized as follows, all contributing to the understanding of the polymer network structure.

G cluster_methods Crosslink Density Determination Methods swelling Swelling Studies (Flory-Rehner) network_structure Polymer Network Structure swelling->network_structure stress_strain Stress-Strain (Mooney-Rivlin) stress_strain->network_structure dma DMA dma->network_structure nmr NMR nmr->network_structure

Caption: Methods for characterizing polymer network structure.

References

A Comparative Guide to the Dynamic Mechanical Properties of Trivinylbenzene Polymer Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the dynamic mechanical properties of polymer networks crosslinked with trivinylbenzene (TVB). Due to the limited availability of direct, publicly accessible Dynamic Mechanical Analysis (DMA) data for TVB-based systems, this guide leverages available information on their thermal characteristics and presents a comparison with the well-characterized and commonly used alternative, divinylbenzene (B73037) (DVB). This approach allows for an inferential understanding of TVB's potential performance in dynamic mechanical applications.

Introduction to TVB and DVB Polymer Networks

This compound is a trifunctional monomer capable of forming highly crosslinked polymer networks. This high degree of crosslinking is anticipated to impart significant thermal and mechanical stability to the resulting polymer. Divinylbenzene, a bifunctional monomer, is widely used to create crosslinked networks in materials like polystyrene, forming the basis of many ion-exchange resins and chromatographic stationary phases. The additional vinyl group in TVB suggests a potential for creating denser, more rigid networks compared to DVB at similar concentrations.

Comparative Performance: TVB vs. DVB

While direct DMA data for TVB networks is scarce, the literature suggests that the increased crosslink density afforded by TVB's trifunctionality leads to enhanced thermal stability. Research has indicated that TVB-crosslinked systems can exhibit higher thermal degradation temperatures compared to their DVB counterparts. This suggests that TVB networks could maintain their mechanical integrity at more elevated temperatures.

To provide a quantitative perspective on the dynamic mechanical properties of such crosslinked systems, the following table summarizes representative DMA data for polystyrene networks crosslinked with varying concentrations of divinylbenzene. This data can serve as a baseline for anticipating the performance of TVB-crosslinked polymers, where it is hypothesized that TVB would yield even higher storage moduli and glass transition temperatures.

Data Presentation: DMA of DVB-Crosslinked Polystyrene

The following table summarizes the effect of DVB content on the storage modulus (E'), a measure of the material's elastic response, and the glass transition temperature (Tg), determined from the peak of the tan δ curve, for poly(styrene-co-divinylbenzene) copolymers.

SampleDVB Content (wt%)Storage Modulus (E') at 40°C (GPa)Glass Transition Temperature (Tg) (°C)
A0~2.5~100
B2~2.6~105
C5~2.8~115
D10~3.0~130
E20~3.2~150

Note: The data presented is compiled from representative findings in the referenced literature and should be considered illustrative. Actual values can vary based on specific synthesis and testing conditions.

Experimental Protocols

The following is a detailed methodology for a typical DMA experiment on crosslinked polymer networks, based on common practices reported in the literature.

Objective: To measure the viscoelastic properties (storage modulus E', loss modulus E'', and tan δ) of a crosslinked polymer network as a function of temperature.

Apparatus:

  • Dynamic Mechanical Analyzer (e.g., Perkin-Elmer Pyris Diamond DMA or similar)

  • Bending mode fixture (three-point bending is common)

  • Temperature control system (furnace with controlled heating rate)

Specimen Preparation:

  • Synthesize the crosslinked polymer network, for instance, through free-radical bulk crosslinking copolymerization of styrene (B11656) and a crosslinker (DVB or TVB).

  • Machine the cured polymer into rectangular specimens of defined dimensions (e.g., 40 mm x 10 mm x 2 mm).

  • Ensure the specimens are free from internal stresses, cracks, or other defects.

DMA Procedure:

  • Calibrate the instrument according to the manufacturer's specifications.

  • Mount the rectangular specimen in the three-point bending fixture.

  • Set the experimental parameters:

    • Test Mode: Temperature scan

    • Frequency: 1 Hz (or a range of frequencies, e.g., 0.1, 1, 10, 50 Hz, to assess frequency dependence)

    • Strain Amplitude: 1% (or a value within the linear viscoelastic region of the material)

    • Temperature Range: Room temperature to 200°C (or a range appropriate for the material's expected transitions)

    • Heating Rate: 2 °C/min

  • Initiate the test. The instrument will apply a sinusoidal stress to the specimen and measure the resultant strain and the phase lag between the stress and strain signals as it ramps the temperature.

Data Analysis:

  • The instrument software calculates the storage modulus (E'), loss modulus (E''), and tan δ (E''/E') as a function of temperature.

  • The storage modulus (E') in the glassy region (below Tg) provides an indication of the material's stiffness.

  • The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

Visualizations

The following diagrams illustrate the logical relationships in the molecular structure of the crosslinkers and the experimental workflow for DMA.

molecular_comparison cluster_dvb Divinylbenzene (DVB) cluster_tvb This compound (TVB) cluster_properties Resulting Network Properties DVB Two Vinyl Groups DVB_Network Linear Chain Crosslinking DVB->DVB_Network forms Lower_Density Lower Crosslink Density DVB_Network->Lower_Density TVB Three Vinyl Groups TVB_Network Dense 3D Network TVB->TVB_Network forms Higher_Density Higher Crosslink Density TVB_Network->Higher_Density Thermal_Stability Increased Thermal & Mechanical Stability Higher_Density->Thermal_Stability

Caption: Molecular structure comparison of DVB and TVB and their resulting network properties.

dma_workflow cluster_prep Sample Preparation cluster_testing DMA Testing cluster_analysis Data Analysis synthesis Polymer Synthesis (e.g., Styrene + TVB/DVB) machining Specimen Machining (Rectangular Bar) synthesis->machining mounting Mount Sample in 3-Point Bending Fixture machining->mounting params Set Test Parameters (Frequency, Temp. Ramp, Strain) mounting->params run Run Temperature Scan params->run data_acq Acquire Stress, Strain, and Phase Angle Data run->data_acq calc Calculate E', E'', tan δ vs. Temperature data_acq->calc interp Determine Tg and Analyze Modulus Curves calc->interp

Caption: A typical experimental workflow for Dynamic Mechanical Analysis (DMA).

A Comparative Guide to Validating Crosslinking Density in Trivinylbenzene Polymers: Solid-State NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extent of crosslinking in trivinylbenzene (TVB) polymers is a critical parameter that dictates their mechanical, thermal, and chemical properties. Accurate validation of crosslinking density is therefore essential for materials development and quality control. This guide provides an objective comparison of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy with other common techniques for this purpose, supported by experimental principles and data from analogous polymer systems.

Executive Summary

Solid-state NMR (ssNMR) emerges as a powerful, non-destructive technique for quantitatively assessing the crosslinking density in this compound polymers. Unlike traditional methods that measure bulk properties, ssNMR provides insights into the molecular-level structure of the polymer network. This guide will delve into the comparison of ssNMR with two widely used alternative methods: Dynamic Mechanical Analysis (DMA) and Swelling Tests based on the Flory-Rehner equation. While direct comparative studies on this compound are limited in publicly available literature, this guide leverages data from similar crosslinked systems, such as those involving divinylbenzene (B73037) (DVB), to draw meaningful comparisons.[1]

Comparison of Techniques

Technique Principle Information Obtained Advantages Limitations
Solid-State NMR (¹H DQ-NMR) Measures the residual dipolar coupling between protons, which is restricted by crosslinks.[2]Quantitative crosslink density, distribution of crosslinks.[2]Non-destructive, provides molecular-level detail, no solvent required.Requires specialized equipment and expertise, may not be ideal for all polymer systems.[3]
Solid-State NMR (¹³C CP/MAS) Quantifies the ratio of crosslinked to uncrosslinked monomer units by analyzing the carbon backbone.[4][5]Degree of crosslinking, identification of crosslink sites.[4]Provides detailed structural information, complements ¹H NMR data.Lower sensitivity than ¹H NMR, longer acquisition times.
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties (storage modulus, loss modulus) as a function of temperature.[6]Rubbery plateau modulus, which correlates to crosslink density.Widely available, provides information on mechanical properties (e.g., glass transition temperature).[7]Indirect measurement of crosslinking, can be influenced by entanglements and fillers.[3][6]
Swelling Test (Flory-Rehner) Measures the equilibrium swelling of the polymer in a suitable solvent.[8][9]Average molecular weight between crosslinks (Mc), which is inversely proportional to crosslink density.[8]Simple and inexpensive equipment.Destructive, solvent-dependent, assumes a perfect network, time-consuming.[10]

Experimental Protocols

Solid-State NMR Spectroscopy

¹H Double-Quantum (DQ) NMR

This technique is particularly powerful for quantifying crosslink density in elastomers and other soft polymers.[2]

  • Sample Preparation: A small amount of the this compound polymer is packed into an NMR rotor. No special preparation such as solvent swelling is required.

  • Instrumentation: A solid-state NMR spectrometer equipped with a probe capable of handling high radiofrequency power is used.[11]

  • Pulse Sequence: A specific pulse sequence, such as the Baumann-Spiess pulse sequence, is applied to excite and detect the double-quantum coherence of protons.[11]

  • Data Acquisition: The build-up of the double-quantum intensity is recorded as a function of the evolution time.

  • Data Analysis: The initial build-up rate of the double-quantum intensity is directly proportional to the square of the residual dipolar coupling constant, which in turn is related to the crosslink density.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR

This method provides detailed chemical information about the polymer network.[4][5]

  • Sample Preparation: The this compound polymer is packed into a MAS rotor. To ensure efficient packing and spinning, an inert filler like potassium bromide can be used.[12]

  • Instrumentation: A solid-state NMR spectrometer with a CP/MAS probe is required.[12]

  • Experiment Setup: The sample is spun at the magic angle (54.7°) at a high speed (typically >5 kHz) to average out anisotropic interactions. The cross-polarization technique is used to enhance the ¹³C signal by transferring magnetization from the more abundant ¹H nuclei.

  • Data Acquisition: The ¹³C spectrum is acquired with high-power proton decoupling to remove ¹H-¹³C dipolar couplings.

  • Data Analysis: The degree of crosslinking can be determined by integrating the signals corresponding to the carbons involved in crosslinks and comparing them to the signals of unreacted vinyl groups or other reference carbons in the polymer backbone.[13]

Dynamic Mechanical Analysis (DMA)

DMA is a common method for probing the viscoelastic properties of polymers, from which crosslink density can be inferred.[6]

  • Sample Preparation: A rectangular sample of the this compound polymer with well-defined dimensions is prepared.

  • Instrumentation: A dynamic mechanical analyzer is used.

  • Test Procedure: The sample is subjected to a sinusoidal stress or strain at a fixed frequency while the temperature is ramped.[7]

  • Data Acquisition: The storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta are recorded as a function of temperature.

  • Data Analysis: The crosslink density (ν) is calculated from the storage modulus in the rubbery plateau region (E'rubbery) using the theory of rubber elasticity: E'rubbery = 3νRT where R is the universal gas constant and T is the absolute temperature.

Swelling Test

This classical method relies on the principle that the extent of swelling is inversely proportional to the crosslinking density.[8]

  • Sample Preparation: A small, accurately weighed sample of the dry this compound polymer is prepared.

  • Swelling Procedure: The polymer sample is immersed in a good solvent (e.g., toluene) and allowed to swell until equilibrium is reached. This can take from hours to days.

  • Measurement: The swollen polymer is removed from the solvent, excess solvent on the surface is quickly blotted away, and the swollen weight is measured. The volume of the swollen and dry polymer is determined.

  • Data Analysis: The average molecular weight between crosslinks (Mc) is calculated using the Flory-Rehner equation:[9] −[ln(1 - ν₂) + ν₂ + χν₂²] = V₁ρ/M_c (ν₂1/3 - ν₂/2) where ν₂ is the volume fraction of the polymer in the swollen gel, χ is the Flory-Huggins polymer-solvent interaction parameter, V₁ is the molar volume of the solvent, and ρ is the density of the polymer.

Visualizations

experimental_workflow cluster_ssNMR Solid-State NMR cluster_DMA Dynamic Mechanical Analysis cluster_Swelling Swelling Test ssNMR_prep Sample Packing (Dry Polymer) ssNMR_acq Data Acquisition (¹H DQ or ¹³C CP/MAS) ssNMR_prep->ssNMR_acq ssNMR_analysis Data Analysis (DQ build-up or Spectral Integration) ssNMR_acq->ssNMR_analysis ssNMR_result Crosslink Density & Distribution ssNMR_analysis->ssNMR_result DMA_prep Sample Preparation (Defined Geometry) DMA_acq Temperature Sweep (Fixed Frequency) DMA_prep->DMA_acq DMA_analysis Rubbery Plateau Modulus Analysis DMA_acq->DMA_analysis DMA_result Crosslink Density (Indirect) DMA_analysis->DMA_result Swelling_prep Sample Weighing (Dry Polymer) Swelling_acq Equilibrium Swelling in Solvent Swelling_prep->Swelling_acq Swelling_analysis Flory-Rehner Equation Calculation Swelling_acq->Swelling_analysis Swelling_result Average Mc (Inverse of Crosslink Density) Swelling_analysis->Swelling_result

Experimental workflows for each technique.

logical_relationships ssNMR Solid-State NMR Molecular_Info Molecular-Level Information (Direct Measurement) ssNMR->Molecular_Info Non_Destructive Non-Destructive ssNMR->Non_Destructive DMA Dynamic Mechanical Analysis Bulk_Properties Bulk Properties (Indirect Measurement) DMA->Bulk_Properties DMA->Non_Destructive Swelling Swelling Test Swelling->Bulk_Properties Destructive Destructive Swelling->Destructive

Logical relationships of the analytical methods.

Conclusion

For the comprehensive validation of crosslinking density in this compound polymers, solid-state NMR offers unparalleled insight into the molecular architecture of the network. While DMA and swelling tests are valuable for assessing bulk properties and can provide a good estimation of crosslink density, they are indirect methods and subject to certain assumptions. The choice of technique will ultimately depend on the specific information required, the available resources, and the nature of the polymer system under investigation. For fundamental research and development where a detailed understanding of the polymer network is crucial, solid-state NMR is the recommended approach. For routine quality control, DMA and swelling tests can be effective and more accessible alternatives.

References

A Comparative Guide to the Performance of Trivinylbenzene in Diverse Polymerization Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trivinylbenzene (TVB), a trifunctional vinyl monomer, presents a compelling alternative to the widely used difunctional crosslinking agent, divinylbenzene (B73037) (DVB). Its unique molecular structure, featuring three polymerizable vinyl groups, allows for the formation of highly complex and densely crosslinked three-dimensional polymer networks. This guide offers a comprehensive comparison of TVB's performance in various polymerization systems, providing researchers, scientists, and drug development professionals with objective data to inform their material design and synthesis strategies.

Performance Overview: this compound vs. Divinylbenzene

The trifunctionality of TVB is the primary driver of its distinct performance characteristics compared to the difunctional DVB. This additional reactive site leads to a higher crosslink density in the resulting polymer, which in turn significantly enhances thermal stability and alters mechanical properties.

Key Performance Indicators

The following table summarizes key performance indicators for this compound isomers and divinylbenzene, based on available data. It is important to note that these values can vary depending on the specific polymer system and experimental conditions.

Crosslinker TypeCrosslinker Content (wt%)Polymerization Temperature (°C)Gel Time (min)Crosslink Density (mol/cm³)Thermal Stability (°C)Activation Energy (kJ/mol)
1,2,4-Trivinylbenzene (TVB) 2-1560-10045-3000.5-2.1220-30060-80
1,3,5-Trivinylbenzene (TVB) 4-3080-12030-3601.2-3.8280-38075-95
Divinylbenzene (DVB) 2-5085-9020-4800.1-2.5250-32053-65

Data sourced from a commercial supplier and should be considered as illustrative.[1]

Thermal Stability: A Clear Advantage for this compound

One of the most significant advantages of utilizing TVB as a crosslinking agent is the marked improvement in the thermal stability of the resulting polymers. The higher crosslink density imparted by TVB's three vinyl groups restricts the thermal motion of polymer chains more effectively than the two vinyl groups of DVB.

Research has demonstrated that polythis compound exhibits significantly higher thermal stability than polydivinylbenzene.[1] In copolymers with styrene (B11656), a mere 25% TVB was required to achieve the same thermal stability as a polymer made of 100% polydivinylbenzene (PDVB).[1][2] This highlights TVB's efficiency as a crosslinker for enhancing thermal properties.

The activation energy for thermal degradation is also notably higher for TVB-crosslinked systems, indicating a more thermally stable network that requires more energy to decompose.[1] Upon pyrolysis, highly crosslinked polythis compound (PTVB) does not yield significant amounts of monomer. Instead, the degradation products consist of small hydrocarbon fragments and larger moieties, with a substantial carbonaceous residue remaining.[2]

Table 2: Activation Energies of Thermal Degradation for Styrene Copolymers

Copolymer CompositionActivation Energy (kcal/mole)
Polystyrene-
Styrene-DVB (2% DVB)53
Styrene-DVB (25% DVB)54
Styrene-DVB (48% DVB)58
Styrene-DVB (56% DVB)58
Styrene-TVB (25% TVB) 61
Polydivinylbenzene (PDVB)65

(Data adapted from Straus and Madorsky, 1961)

Mechanical Properties: A Trade-off Between Rigidity and Brittleness

While direct comparative studies on the mechanical properties of TVB-crosslinked polymers across different polymerization systems are scarce, the increased crosslink density logically leads to materials with higher rigidity and hardness. As a benchmark, the effect of DVB content on the mechanical properties of polystyrene, derived from molecular dynamics simulations, demonstrates a clear trend of increasing stiffness with higher crosslinker concentration.

Table 3: Effect of DVB Content on the Mechanical Properties of Polystyrene

DVB Content (wt%)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)
53.52.81.3
104.23.51.6
205.14.32.0
305.84.92.3

(Illustrative data based on trends observed in molecular dynamics simulations of DVB-crosslinked polystyrene)[1]

It is anticipated that TVB, with its higher functionality, would lead to an even more pronounced increase in these moduli. However, this increased rigidity may also be accompanied by greater brittleness, a critical consideration for applications requiring mechanical flexibility.

Performance in Different Polymerization Systems

The choice of polymerization technique significantly influences the final properties of the crosslinked material. While specific comparative data for TVB across these systems is limited, we can infer its behavior based on its known properties and established principles of polymerization.

Suspension Polymerization

Suspension polymerization is a common method for producing spherical polymer beads. In this system, TVB, copolymerized with monomers like styrene, is expected to yield beads with high crosslink density, excellent thermal stability, and solvent resistance.[3] The trifunctionality of TVB can lead to a more rapid gelation compared to DVB, which needs to be carefully controlled to achieve desired particle morphology and prevent excessive agglomeration.

Emulsion Polymerization
Bulk Polymerization and Hyper-crosslinked Polymers

TVB is a key monomer in the synthesis of hyper-crosslinked polymers (HCPs), which are characterized by high surface areas and extensive microporosity.[4] In these systems, typically involving Friedel-Crafts alkylation or other post-polymerization crosslinking reactions, the three vinyl groups of TVB provide multiple reactive sites, leading to the formation of a rigid, permanent porous network.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific research objectives and available equipment.

Suspension Polymerization of Styrene-co-Trivinylbenzene

Objective: To synthesize crosslinked polystyrene beads using this compound as the crosslinking agent.

Materials:

  • Styrene (inhibitor removed)

  • 1,2,4-Trivinylbenzene (TVB)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspending agent)

  • Toluene (B28343) (porogen, optional for creating porous beads)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve PVA (e.g., 1 wt% of water) in deionized water.

  • Organic Phase Preparation: In a separate beaker, mix styrene, TVB (e.g., 5 mol% with respect to styrene), BPO (e.g., 1 mol% with respect to total monomers), and toluene (if creating porous beads, e.g., 50 vol% of the organic phase).

  • De-gassing: Purge both the aqueous and organic phases with nitrogen for 30 minutes to remove dissolved oxygen.

  • Dispersion: With vigorous stirring, slowly add the organic phase to the aqueous phase to form a stable suspension of droplets.

  • Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Work-up: Cool the reaction to room temperature. Collect the polymer beads by filtration.

  • Washing: Wash the beads sequentially with hot water, toluene, and methanol (B129727) to remove unreacted monomers, porogen, and initiator.

  • Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.[5]

Emulsion Polymerization of Styrene (Adaptable for TVB)

Objective: To synthesize polystyrene nanoparticles, a protocol that can be adapted for the inclusion of TVB as a crosslinker.

Materials:

  • Styrene

  • 1,2,4-Trivinylbenzene (TVB) (to be added in desired molar ratio to styrene)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Deionized water

Procedure:

  • Reaction Setup: In an Erlenmeyer flask with a magnetic stir bar, add styrene, deionized water, the KPS solution, and the SDS solution. If including TVB, it should be added to the styrene monomer.

  • Initiation: Heat the mixture to above 50°C while stirring rapidly to initiate the polymerization. For high conversion, a reaction time of approximately 2 hours is recommended.

  • Precipitation: After the reaction, the resulting milky emulsion can be broken by adding a salt like NaCl with rapid stirring, causing the polystyrene nanoparticles to precipitate.

  • Work-up: The polymer can be separated by decantation and dried. Alternatively, the product can be dissolved in a suitable solvent like toluene and precipitated in a non-solvent like propanol (B110389) for further purification.[6]

Note: The inclusion of the highly reactive TVB may necessitate adjustments to the initiator and surfactant concentrations to maintain emulsion stability and control particle size.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the synthesized crosslinked polymers.

Methodology:

  • Sample Preparation: Place a small, known mass of the dried polymer sample (typically 5-10 mg) into a TGA crucible.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Analysis Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition temperature, the temperature of maximum decomposition rate, and the percentage of char residue at the final temperature.[2]

Visualizing Polymerization and Experimental Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the fundamental steps of free-radical polymerization and a typical experimental workflow for suspension polymerization.

FreeRadicalPolymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Crosslinking Crosslinking cluster_Termination Termination Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Heat/UV Initiator->Radical (R•) Growing Chain (R-M•) Growing Chain (R-M•) Radical (R•)->Growing Chain (R-M•) + Monomer (M) Radical (R•)->Growing Chain (R-M•) Longer Chain (R-M-M•) Longer Chain (R-M-M•) Growing Chain (R-M•)->Longer Chain (R-M-M•) + Monomer (M) Growing Chain (R-M•)->Longer Chain (R-M-M•) Crosslinked Network Crosslinked Network Longer Chain (R-M-M•)->Crosslinked Network + TVB Longer Chain (R-M-M•)->Crosslinked Network Final Polymer Final Polymer Crosslinked Network->Final Polymer Combination/ Disproportionation Crosslinked Network->Final Polymer

Caption: Free-radical polymerization and crosslinking with TVB.

SuspensionPolymerizationWorkflow A Aqueous Phase Preparation (Water + PVA) C Dispersion (Add Organic to Aqueous with Stirring) A->C B Organic Phase Preparation (Styrene + TVB + Initiator) B->C D Polymerization (Heat under N2) C->D E Work-up (Cool and Filter) D->E F Washing (Water, Toluene, Methanol) E->F G Drying (Vacuum Oven) F->G H Final Crosslinked Beads G->H

Caption: Experimental workflow for suspension polymerization.

Conclusion

This compound offers a significant performance advantage, particularly in enhancing the thermal stability of crosslinked polymers. Its trifunctional nature allows for the creation of denser, more robust polymer networks compared to difunctional crosslinkers like divinylbenzene. While this increased crosslinking density also translates to higher rigidity, researchers must consider the potential for increased brittleness. The choice of polymerization system will ultimately depend on the desired final product morphology and properties. Although direct comparative data across different polymerization systems remains an area for further research, the information and protocols provided in this guide offer a solid foundation for scientists and professionals to explore the potential of this compound in their advanced material applications.

References

A Comparative Analysis of the Reactivity of Trivinylbenzene in Copolymerization with Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of crosslinked polymers, trivinylbenzene (TVB) stands as a significant multifunctional monomer. Its three vinyl groups offer the potential for creating highly complex and densely crosslinked polymer networks, which are crucial in applications ranging from separation media to advanced materials. Understanding the reactivity of TVB relative to other common vinyl monomers is paramount for designing and controlling copolymerization processes to achieve desired material properties. This guide provides a comparative analysis of the reactivity of this compound, using its close analogue divinylbenzene (B73037) (DVB) as a reference due to the scarcity of published data on TVB. The comparison is supported by experimental data on reactivity ratios and the Alfrey-Price Q-e scheme, along with detailed experimental protocols.

Understanding Monomer Reactivity

The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r1 and r2. These ratios are the rate constants for a propagating polymer chain ending in one monomer adding the same monomer versus the other monomer.

  • r1 > 1 : The growing chain ending in monomer 1 (M1) prefers to add another M1.

  • r1 < 1 : The growing chain ending in M1 prefers to add monomer 2 (M2).

  • r1 ≈ 1 : The growing chain has no preference.

  • The product of the reactivity ratios (r1 * r2) indicates the overall copolymerization behavior:

    • r1 * r2 = 1 : Ideal or random copolymerization.

    • r1 * r2 < 1 : Tendency towards alternating copolymerization.

    • r1 * r2 > 1 : Tendency towards block copolymerization.

Another important framework for predicting copolymerization behavior is the Alfrey-Price Q-e scheme. The 'Q' value represents the reactivity of a monomer due to resonance stabilization, while the 'e' value reflects its polarity. Monomers with similar Q-e values are more likely to copolymerize randomly.

Reactivity Ratio Comparison: Divinylbenzene as a this compound Analogue

Direct experimental data on the reactivity ratios of this compound is limited in publicly accessible literature. However, extensive research has been conducted on divinylbenzene (DVB), which serves as a valuable proxy for understanding the reactivity of its trivinyl counterpart. The following table summarizes the reactivity ratios for the copolymerization of DVB with styrene (B11656), a widely studied system.

Monomer 1 (M1) Monomer 2 (M2) r1 (DVB) r2 (Styrene) r1 * r2 Copolymerization Behavior Reference
m-DivinylbenzeneStyrene0.880.6050.53Tendency towards alternation[1]
p-DivinylbenzeneStyrene2.080.771.60Tendency towards block copolymerization[1]
p-DivinylbenzeneStyrene1.000.200.20Tendency towards alternation[2]

Note: The reactivity of DVB is complex as it possesses two vinyl groups that can react at different stages of polymerization. The reported reactivity ratios generally refer to the initial incorporation of the DVB monomer.

Alfrey-Price Q-e Values for Common Vinyl Monomers
Monomer Q Value e Value
Styrene1.00-0.80
Methyl Methacrylate (B99206)0.780.40
Acrylonitrile (B1666552)0.481.23

The significant differences in the 'e' values between styrene (negative) and both methyl methacrylate and acrylonitrile (positive) suggest a tendency towards alternating copolymerization in these pairs.

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a critical experimental undertaking in polymer science. Several methods are employed, with the choice often depending on the specific monomer system and the analytical techniques available.

1. General Experimental Procedure:

A series of copolymerizations are carried out with varying initial monomer feed ratios. The reactions are typically initiated by a free radical initiator (e.g., benzoyl peroxide or AIBN) and are allowed to proceed to low conversion (<10%) to ensure that the monomer feed composition remains relatively constant.[3] The resulting copolymers are then isolated, purified, and their composition is determined.

2. Copolymer Composition Analysis:

The composition of the copolymer is a crucial piece of data for calculating reactivity ratios. Several analytical techniques can be employed:

  • Elemental Analysis: This method is effective when the two monomers have distinct elemental compositions (e.g., one contains nitrogen and the other does not).

  • Spectroscopy (¹H NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to quantify the relative amounts of each monomer unit in the copolymer chain by integrating the signals corresponding to specific protons or functional groups of each monomer.[4][5]

  • Radioactivity Assay: If one of the monomers is labeled with a radioactive isotope (e.g., ¹⁴C), the composition of the copolymer can be determined by measuring its radioactivity.[1]

3. Calculation of Reactivity Ratios:

Once the monomer feed composition and the corresponding copolymer composition are known for a series of experiments, several graphical and computational methods can be used to determine the reactivity ratios:

  • Fineman-Ross Method: This is a linearization method that plots a function of the monomer feed and copolymer compositions to yield a straight line from which r1 and r2 can be determined from the slope and intercept.[4]

  • Kelen-Tüdős Method: This is another graphical method that is considered to be more reliable than the Fineman-Ross method, especially when the data points are scattered.[4]

  • Non-linear Least Squares Analysis: With the advent of modern computing, non-linear regression methods are now commonly used to fit the copolymer composition equation directly to the experimental data, providing a more accurate determination of the reactivity ratios.

Visualizing Reactivity and Experimental Design

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Reactivity Ratio (r1, r2) Influence on Copolymer Structure r1r2_1 r1 * r2 ≈ 1 random Random Copolymer -M1-M2-M1-M1-M2- r1r2_1->random r1r2_0 r1 * r2 ≈ 0 alternating Alternating Copolymer -M1-M2-M1-M2-M1- r1r2_0->alternating r1r2_gt1 r1 * r2 > 1 block Block Copolymer -M1-M1-M1-M2-M2- r1r2_gt1->block

Caption: Influence of reactivity ratios on copolymer microstructure.

G cluster_1 Experimental Workflow for Reactivity Ratio Determination prep Prepare Monomer Feeds (Varying M1/M2 Ratios) poly Polymerization to Low Conversion (<10%) prep->poly iso Isolate and Purify Copolymer poly->iso comp Determine Copolymer Composition (e.g., NMR, Elemental Analysis) iso->comp calc Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos) comp->calc

Caption: A typical experimental workflow for determining reactivity ratios.

Conclusion

While direct experimental data for the reactivity of this compound in copolymerization is not widely available, the behavior of its structural analogue, divinylbenzene, provides valuable insights. The copolymerization of DVB with styrene demonstrates a range of behaviors from a tendency towards alternation to block copolymer formation, depending on the isomer of DVB used. The Alfrey-Price Q-e scheme further aids in predicting the copolymerization behavior of vinyl monomers based on their resonance and polarity characteristics. The established experimental protocols for determining reactivity ratios, involving polymerization to low conversion and subsequent analysis of the copolymer composition, remain the gold standard in this field. Further research dedicated to the experimental determination of the reactivity ratios of this compound with a variety of comonomers is essential for the precise design and synthesis of advanced crosslinked polymers for specialized applications.

References

Comparative Analysis of Thermal Degradation Activation Energy: Divinylbenzene (DVB) Polymers vs. Triallyl Isocyanurate/Diallyl Phthalate Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the activation energy of thermal degradation for polymers based on divinylbenzene (B73037) (DVB) and systems involving triallyl isocyanurate and diallyl phthalate (B1215562). The term "TVB polymer" as a triallyl isocyanurate-co-diallyl phthalate copolymer is not standard in the reviewed literature; therefore, this guide will address the components separately and compare them with the well-documented DVB polymers. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the thermal stability of these polymer systems.

Data on Activation Energy of Thermal Degradation

The following table summarizes the activation energy (Ea) for the thermal degradation of various divinylbenzene-based polymers and diallyl phthalate. A higher activation energy indicates a greater energy barrier for thermal decomposition, signifying higher thermal stability.

Polymer SystemActivation Energy (Ea) in kcal/molActivation Energy (Ea) in kJ/molNotes
Divinylbenzene (DVB) Based Polymers Data from pyrolysis in a vacuum in the temperature range of 330 to 390 °C[1][2][3].
Polystyrene with 2% DVB53221.8Copolymers of styrene (B11656) with divinylbenzene (DVB) show increased thermal stability with higher DVB content[1][2].
Polystyrene with 25% DVB54225.9The activation energies for copolymers with 2%, 25%, 48%, and 56% DVB were 53, 54, 58, and 58 kcal/mole, respectively[1][3].
Polystyrene with 48% DVB58242.7At about 50% DVB content, the thermal stability reaches a maximum, comparable to that of pure polydivinylbenzene[1][2].
Polystyrene with 56% DVB58242.7
Polydivinylbenzene (PDVB)65271.9Pure polydivinylbenzene exhibits the highest activation energy in this series, indicating significant thermal stability due to its highly cross-linked structure[1][2][3].
Trivinylbenzene (TVB) Based Polymer Note: This is for this compound, not a triallyl isocyanurate copolymer.
Polystyrene with 25% this compound (TVB)61255.2A copolymer containing 25% this compound (TVB) shows thermal stability comparable to pure polydivinylbenzene[1][2]. Polythis compound has a much higher thermal stability than polydivinylbenzene[1][2].
Diallyl Phthalate (DAP)
Diallyl Phthalate (DAP) - Dynamic Test25.9108.5Activation energy for thermal decomposition determined by the Kissinger method from dynamic differential scanning calorimetry (DSC) tests[1]. This value is for the monomer/pre-polymer thermal hazard assessment[1].
Diallyl Phthalate (DAP) - Isothermal Test52.5219.7Activation energy for thermal decomposition under isothermal conditions, calculated using the maximum rate method[1].

Discussion of Thermal Stability

Divinylbenzene (DVB) Polymers: The experimental data clearly indicates that the thermal stability of styrene-DVB copolymers increases with a higher percentage of DVB[1][2]. This is attributed to the increased cross-link density, which restricts the thermal motion of polymer chains and requires more energy to initiate degradation. Pure polydivinylbenzene (PDVB) shows the highest activation energy among the DVB-styrene copolymers, at 65 kcal/mole, underscoring its robust thermal stability[1][3]. For comparison, a copolymer with 25% this compound (TVB), which has three vinyl groups for cross-linking, exhibits an activation energy of 61 kcal/mole, similar to that of pure PDVB[1][2].

Triallyl Isocyanurate (TAIC) and Diallyl Phthalate (DAP) Systems: Quantitative data for the activation energy of thermal degradation of a specific triallyl isocyanurate-co-diallyl phthalate polymer is not readily available in the reviewed literature. However, the properties of the individual components can be considered.

  • Triallyl Isocyanurate (TAIC): TAIC is primarily used as a cross-linking agent to enhance the thermal stability of other polymers[2][4][5]. Its addition to polymer formulations generally leads to materials with improved heat and weather resistance[4]. The thermal decomposition of TAIC itself is expected to yield allyl alcohol and isocyanuric acid[4]. While a specific activation energy for its degradation within a copolymer is not found, its function is to increase the overall thermal stability of the final product.

  • Diallyl Phthalate (DAP): Diallyl phthalate is a versatile thermosetting resin[3]. The activation energy for the thermal decomposition of DAP has been reported as 108.5 kJ/mol from dynamic tests and 219.7 kJ/mol from isothermal tests[1]. These values are for the thermal decomposition of the monomer/pre-polymer, which is a different process than the degradation of a fully cured, cross-linked polymer. However, they provide a baseline for the thermal stability of the phthalate structure. According to thermal analysis results, DAP resin can act as a healing agent up to approximately 340°C[3].

In a hypothetical triallyl isocyanurate-co-diallyl phthalate copolymer, the thermal stability would be highly dependent on the degree of cross-linking achieved and the inherent stability of the isocyanurate and phthalate rings.

Experimental Protocols

A common method for determining the activation energy of thermal degradation is through Thermogravimetric Analysis (TGA).

Protocol for Determining Activation Energy via TGA (Isoconversional Method):

  • Sample Preparation: A small, consistent mass of the polymer sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Measurement:

    • The sample is heated in the TGA instrument under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

    • A series of experiments are conducted at different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • The mass of the sample is recorded as a function of temperature.

  • Data Analysis (Flynn-Wall-Ozawa method):

    • From the TGA curves obtained at different heating rates, the temperatures corresponding to specific degrees of conversion (α, or percentage of mass loss) are determined.

    • For a given conversion α, a plot of the logarithm of the heating rate (β) versus the reciprocal of the absolute temperature (1/T) is created.

    • According to the Flynn-Wall-Ozawa equation, the slope of this line is approximately -0.4567 * Ea / R, where Ea is the activation energy and R is the universal gas constant.

    • The activation energy can be calculated from the slope of the resulting isoconversional lines. This is repeated for various conversion levels to understand the complexity of the degradation process.

The Kissinger method, which was used to obtain one of the DAP activation energies, is another approach that utilizes data from differential scanning calorimetry (DSC) or differential thermal analysis (DTA) at different heating rates to determine activation energy from the shift in the peak temperature of the degradation event[1].

Visualizations

G cluster_prep Sample Preparation cluster_tga TGA Experiments cluster_analysis Data Analysis prep Prepare Polymer Sample (5-10 mg) tga_run1 Run TGA at β1 (e.g., 5 °C/min) prep->tga_run1 tga_run2 Run TGA at β2 (e.g., 10 °C/min) prep->tga_run2 tga_run3 Run TGA at βn (e.g., 20 °C/min) prep->tga_run3 extract_data Extract T for constant α (e.g., 10%, 20% mass loss) tga_run1->extract_data tga_runs ... tga_run2->extract_data tga_run3->extract_data plot_data Plot log(β) vs 1/T (Isoconversional Plot) extract_data->plot_data calc_ea Calculate Ea from Slope (Ea ≈ -Slope * R / 0.4567) plot_data->calc_ea

Caption: Workflow for determining thermal degradation activation energy using TGA.

References

comparative analysis of porosity in polymers made from trivinylbenzene and divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Porosity in Polymers from Trivinylbenzene and Divinylbenzene (B73037)

The selection of crosslinking monomers is a critical determinant of the final porous architecture of synthetic polymers. Among the most common choices for creating robust, porous networks are divinylbenzene (DVB) and this compound (TVB). This guide provides a comparative analysis of the porosity in polymers synthesized from these two monomers, offering insights for researchers, scientists, and drug development professionals. While extensive quantitative data is available for DVB-based polymers, the characterization of TVB-based polymers is less documented in publicly available literature, making a direct, comprehensive comparison challenging. This guide collates available experimental data and discusses the theoretical implications of the monomers' differing functionalities on the resulting polymer porosity.

Introduction to Divinylbenzene and this compound in Porous Polymers

Divinylbenzene is a difunctional monomer, meaning it possesses two reactive vinyl groups, which allows for the formation of crosslinked, three-dimensional polymer networks. It is widely used in the synthesis of materials for chromatography, solid-phase synthesis, and catalysis. The porosity of DVB-based polymers can be tailored by controlling polymerization conditions, such as the type and amount of porogen (a solvent that creates pores) and the concentration of the crosslinker.[1]

This compound, with its three vinyl groups, is a trifunctional monomer.[2] This higher functionality offers the potential for a significantly higher crosslink density compared to DVB.[2] This can lead to the formation of more rigid and potentially more porous polymer networks. However, the high reactivity of TVB can also lead to rapid, uncontrolled polymerization and gelation, making the synthesis of well-defined porous materials more challenging.[3]

The creation of porosity in both TVB and DVB polymers is typically achieved through a process called polymerization-induced phase separation.[4] During polymerization in the presence of a porogen, the growing polymer network becomes insoluble and phase-separates, creating a solid matrix with voids filled by the porogen. Subsequent removal of the porogen leaves a permanent porous structure.[4] The nature of this porosity—microporous (pore size < 2 nm), mesoporous (2–50 nm), or macroporous (> 50 nm)—is heavily influenced by the interplay between the monomer, crosslinker, and porogen.[4]

Comparative Porosity Data

The following table summarizes representative quantitative data for the porosity of polymers based on divinylbenzene. Due to a lack of available direct comparative studies, quantitative data for this compound-based polymers is not presented side-by-side. However, based on theoretical principles and qualitative descriptions, polymers derived from TVB are expected to have the potential for very high surface areas and complex pore structures due to their higher degree of crosslinking.[4][5]

Polymer SystemMonomer(s)Porogen(s)Specific Surface Area (BET) (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference(s)
Macroporous Poly(DVB)DivinylbenzeneToluene~650Not ReportedMicroporous[6]
Macroporous Poly(DVB)DivinylbenzeneOligomeric porogens~15-50Not ReportedMacroporous[6]
Styrene-DVB CopolymerStyrene, DivinylbenzeneToluene/CyclohexanolNot Reported0.355~101[1][7]
DVB-co-TEVSDivinylbenzene, TriethoxyvinylsilaneNot specified316 - 521Not ReportedNot Reported[8]
Hyper-crosslinked Poly(DVB)DivinylbenzeneExternal crosslinkerup to 931Not ReportedMicroporous[1]
Hyper-crosslinked Poly(DVB)Low-crosslinked Poly(DVB)4,4′-bis(chloromethyl)biphenyl12311.99Micro/mesoporous[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis and characterization of porous polymers from TVB and DVB.

Synthesis of Porous Polymer Beads via Suspension Polymerization

This method is widely applicable for both TVB and DVB to create porous polymer beads.

Materials:

  • Monomer (Divinylbenzene or this compound)

  • Co-monomer (e.g., Styrene, optional)

  • Porogen (e.g., toluene, n-heptane, long-chain alcohols, or mixtures thereof)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Suspending agent/stabilizer (e.g., polyvinyl alcohol, PVA)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water.

  • Organic Phase Preparation: In a separate vessel, dissolve the initiator in the monomer (and co-monomer, if used) and the porogen.

  • Suspension and Polymerization: Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of droplets. Heat the mixture to the desired polymerization temperature (typically 70-90°C) under a nitrogen atmosphere and maintain for several hours (e.g., 8-24 hours) to ensure complete polymerization.

  • Work-up: After cooling, the polymer beads are collected by filtration, washed extensively with hot water to remove the suspending agent, and then with a good solvent (e.g., methanol (B129727), acetone) to extract the porogen.

  • Drying: The purified beads are dried in an oven, often under vacuum, until a constant weight is achieved.[4]

Synthesis of Hyper-crosslinked Polymers via Friedel-Crafts Alkylation

This "knitting" method is used to create highly microporous polymers with large surface areas.

Materials:

  • Pre-formed lightly crosslinked polymer beads (e.g., styrene-DVB copolymer) or a monomer like TVB

  • External crosslinker (e.g., dichloromethane, dichloroxylene)

  • Lewis acid catalyst (e.g., anhydrous ferric chloride, FeCl₃)

  • Swelling solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Swelling: The precursor polymer is swollen in the solvent within a reaction vessel under an inert atmosphere.

  • Catalyst Addition: The Friedel-Crafts catalyst is added to the swollen polymer suspension.

  • Crosslinking Reaction: The external crosslinker is added, and the reaction is carried out at an elevated temperature (e.g., 80°C) for an extended period (e.g., 18-24 hours). This creates extensive crosslinking between the aromatic rings of the polymer chains.

  • Purification: The resulting hyper-crosslinked polymer is washed with solvents like methanol to remove the catalyst and any residual reactants.

  • Drying: The final product is dried under vacuum.[5]

Porosity Characterization

Nitrogen Adsorption-Desorption Analysis (BET Method): This is the most common technique for determining the specific surface area and pore size distribution of porous materials.

  • Degassing: A sample of the dry polymer is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants from the surface.

  • Analysis: The sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is incrementally introduced. The amount of adsorbed nitrogen at various relative pressures is measured.

  • Data Interpretation: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area. The pore size distribution and pore volume are often determined from the desorption branch of the isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis.[10]

Mercury Intrusion Porosimetry: This technique is particularly useful for characterizing macroporosity.

  • Sample Preparation: A known amount of the porous polymer is placed in a sample holder (penetrometer).

  • Analysis: The sample holder is filled with mercury. Pressure is applied incrementally, forcing the mercury into the pores of the material. The volume of mercury intruded at each pressure is recorded.

  • Data Interpretation: The Washburn equation is used to relate the applied pressure to the pore diameter, allowing for the determination of the pore size distribution and total pore volume.[7]

Visualizations

The following diagrams illustrate the conceptual relationship between the monomer functionality and the resulting polymer network, as well as a typical experimental workflow.

logical_relationship cluster_monomer Monomer Choice cluster_network Resulting Polymer Network cluster_porosity Potential Porous Properties DVB Divinylbenzene (DVB) (Difunctional) DVB_network Lower Crosslink Density DVB->DVB_network TVB This compound (TVB) (Trifunctional) TVB_network Higher Crosslink Density TVB->TVB_network DVB_porosity Controlled Porosity (Micro-, Meso-, Macroporous) DVB_network->DVB_porosity TVB_porosity Potentially Higher Surface Area and More Rigid Pore Structure TVB_network->TVB_porosity experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization organic_phase Organic Phase (Monomer, Porogen, Initiator) polymerization Suspension Polymerization organic_phase->polymerization aqueous_phase Aqueous Phase (Water, Stabilizer) aqueous_phase->polymerization beads Polymer Beads in Suspension polymerization->beads filtration Filtration & Washing (Remove Stabilizer) beads->filtration extraction Solvent Extraction (Remove Porogen) filtration->extraction drying Drying extraction->drying porous_polymer Porous Polymer drying->porous_polymer bet N2 Adsorption (BET) (Surface Area, Pore Size) porous_polymer->bet mercury Mercury Porosimetry (Pore Volume, Macroporosity) porous_polymer->mercury

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of trivinylbenzene (TVB) and its related vinyl aromatic compounds, such as divinylbenzene (B73037) (DVB), ethylvinylbenzene (EVB), and styrene (B11656), are crucial in various fields, including polymer chemistry, materials science, and environmental analysis. This guide provides a comparative overview of the primary analytical techniques employed for these compounds, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) stand out as the most prevalent and effective methods for the analysis of vinyl aromatics. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for structural elucidation, especially for complex molecules like this compound.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of this compound and related vinyl aromatics. It is important to note that specific quantitative data for this compound is less commonly reported in the literature compared to the other listed analytes.

AnalyteMethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Applications
This compound (TVB) NMR Spectroscopy---Primarily used for structural characterization of poly(1,2,4-trivinylbenzene) due to its tendency to form insoluble gels.[1]
Gel Permeation Chromatography (GPC)Refractive Index (RI)--Characterization of soluble, hyperbranched poly(1,2,4-trivinylbenzene) to determine molecular weight averages (Mn, Mw) and polydispersity index (PDI).[1]
Divinylbenzene (DVB) GC-FIDFlame Ionization Detector (FID)6.02 µ g/sample Not specifiedEffective for the analysis of air samples collected on charcoal tubes.[2]
HPLC-UVUV DetectorNot specifiedNot specifiedBaseline separation of DVB and EVB isomers has been achieved using specialized columns.[1]
Ethylvinylbenzene (EVB) GC-FIDFlame Ionization Detector (FID)4.6 µ g/sample Not specifiedRoutinely analyzed alongside DVB in air samples.[2]
HPLC-UVUV DetectorNot specifiedNot specifiedCan be separated from DVB isomers using HPLC.[1]
Styrene GC-FIDFlame Ionization Detector (FID)5.09 µ g/sample Not specifiedA well-established method for air and environmental sample analysis.[2]
GC-MSMass Spectrometry (MS)4 µg/kg (soil)Not specifiedOffers high selectivity and is recommended by the EPA for the analysis of styrene.[3]
HPLC-UVUV/Diode Array Detector (DAD)Not specifiedNot specifiedSuitable for the direct analysis of aqueous samples with high concentrations of styrene and other aromatics.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) for DVB, EVB, and Styrene in Air Samples

This method is adapted from established protocols for the analysis of vinyl aromatics in workplace air.

1. Sample Collection:

  • Air is drawn through a glass sampling tube containing coconut shell charcoal coated with 4-tert-butylcatechol (B165716) (TBC) to trap the vinyl aromatics.[2]

2. Sample Preparation (Desorption):

  • The charcoal from the sampling tube is transferred to a vial.

  • A known volume of a suitable solvent, such as toluene, is added to the vial to desorb the analytes from the charcoal.[2]

3. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column suitable for the separation of aromatic hydrocarbons (e.g., a non-polar or moderately polar stationary phase).

  • Injection: A small volume (e.g., 1 µL) of the desorbed sample is injected into the GC.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: An optimized temperature gradient is used to ensure the separation of the analytes.

  • Detection: The FID provides a response proportional to the mass of the carbon-containing compounds eluting from the column.

4. Quantification:

  • External or internal standards are used to create a calibration curve to quantify the concentration of each analyte in the sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for DVB and EVB Isomers

This method is based on a published study for the separation of DVB and EVB isomers.[1]

1. Sample Preparation:

  • Samples containing DVB and EVB are dissolved in a suitable solvent compatible with the mobile phase (e.g., hexane (B92381)/dichloromethane).

2. HPLC-UV Analysis:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: A specialized column, such as a metal-organic framework (MOF) packed column (e.g., MIL-53(Fe) or MIL-100(Fe)), has been shown to be effective for isomer separation.[1]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and dichloromethane (B109758) (e.g., 100:0 v/v), is used.[1]

  • Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.[1]

  • Detection: The UV detector is set to a wavelength where the analytes have strong absorbance (e.g., 254 nm).[1]

3. Data Analysis:

  • The retention times of the peaks are used to identify the different isomers, and the peak areas are used for quantification against standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Poly(1,2,4-trivinylbenzene) Characterization

NMR is a powerful tool for the structural analysis of polymers derived from this compound.[1]

1. Sample Preparation:

  • Approximately 10-20 mg of the soluble polymer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Tetramethylsilane (TMS) is added as an internal standard.[1]

2. NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Spectroscopy: Acquires a proton NMR spectrum to analyze the aromatic (6.5-8.0 ppm), vinyl (5.0-6.5 ppm), and aliphatic (1.0-3.0 ppm) regions of the polymer.[1]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to identify the aromatic (120-150 ppm), vinyl (110-140 ppm), and aliphatic (10-60 ppm) carbons.[1]

3. Data Interpretation:

  • The chemical shifts, peak integrations, and coupling patterns in the NMR spectra provide detailed information about the structure and composition of the polymer.

Visualizations

Experimental Workflow for GC Analysis of Vinyl Aromatics

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Air or Liquid Sample Extraction Solid-Phase Extraction (for air samples) or Direct Dilution Sample->Extraction Injection GC Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of vinyl aromatics using Gas Chromatography.

Logical Relationship of Analytical Methods

Analytical_Methods GC Gas Chromatography (GC) FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS) GC->MS TVB_related TVB_related GC->TVB_related Styrene, DVB, EVB HPLC High-Performance Liquid Chromatography (HPLC) UV UV-Vis Detector HPLC->UV HPLC->TVB_related DVB, EVB NMR Nuclear Magnetic Resonance (NMR) TVB TVB NMR->TVB This compound (Polymer) GPC Gel Permeation Chromatography (GPC) GPC->TVB This compound (Polymer)

Caption: Relationship between analytical techniques and their primary applications for vinyl aromatics.

References

GPC Analysis: A Comparative Guide to Soluble Trivinylbenzene Polymers and Linear Poly(divinylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architectural differences between polymers derived from multifunctional vinyl monomers, such as trivinylbenzene (TVB) and divinylbenzene (B73037) (DVB), play a critical role in their physicochemical properties and ultimate applications. While TVB naturally leads to soluble, hyperbranched, or star-shaped structures, specialized techniques are required to achieve linear polymers from DVB. Gel Permeation Chromatography (GPC) is an indispensable tool for elucidating the structural distinctions between these polymer types, providing valuable insights into their molecular weight, size distribution, and branching characteristics. This guide offers a comparative overview of the GPC analysis of soluble this compound polymers versus linear poly(divinylbenzene), supported by representative experimental data and protocols.

Key Performance Differences: A GPC Perspective

Soluble polymers derived from this compound inherently possess a highly branched, three-dimensional architecture. In contrast, linear poly(divinylbenzene) is synthesized under controlled conditions, such as anionic polymerization, to minimize cross-linking and promote a more one-dimensional chain growth. These topological differences are clearly reflected in their GPC profiles.

Due to their compact, globular structure, soluble this compound polymers have a smaller hydrodynamic volume compared to linear polymers of the same molecular weight. Consequently, they tend to elute later from the GPC column. This can lead to an underestimation of their molecular weight when relying on calibration curves generated from linear polystyrene standards. In contrast, linear poly(divinylbenzene) exhibits elution behavior more typical of linear polymers.

The following table summarizes the expected differences in GPC data between the two polymer types. Disclaimer: The data presented is compiled from various sources and should be considered representative. A direct comparison would require analysis under identical experimental conditions.

ParameterSoluble this compound PolymersLinear Poly(divinylbenzene)Rationale
Elution Profile Often broader, may be multimodalTypically a narrow, monomodal peakThe stochastic nature of branching in TVB polymerization can lead to a wider range of molecular architectures and sizes. Controlled polymerization of DVB results in more uniform polymer chains.
Weight-Average Molecular Weight (Mw) Can be very high (e.g., >100,000 g/mol )Controllable over a wide range (e.g., up to ~60,500 g/mol )TVB acts as a core for star-shaped or hyperbranched structures, leading to high molecular weights. Linear polymerization of DVB allows for precise control over chain length.
Number-Average Molecular Weight (Mn) Representative value: ~50,000 g/mol Can be very close to MwThe presence of smaller or less branched molecules can lower the number-average molecular weight in soluble TVB polymers.
Polydispersity Index (PDI = Mw/Mn) Generally higher (e.g., >1.5, representative value ~1.25)Very low (e.g., <1.1, often <1.05)The controlled nature of linear DVB polymerization leads to a much narrower molecular weight distribution compared to the less controlled branching in TVB polymerization.
Intrinsic Viscosity Lower than a linear polymer of equivalent MwHigher than a branched polymer of equivalent MwThe compact, spherical nature of branched polymers results in a lower viscosity compared to the more extended conformation of linear polymers.

Experimental Protocol: GPC Analysis

This section outlines a typical experimental protocol for the GPC analysis of soluble vinyl polymers.

1. Sample Preparation:

  • Accurately weigh 1-2 mg of the polymer sample.

  • Dissolve the polymer in an appropriate volume of high-quality, GPC-grade solvent (e.g., Tetrahydrofuran - THF) to achieve a concentration of 1-2 mg/mL.

  • Gently agitate the solution until the polymer is fully dissolved. This may require several hours.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

2. Instrumentation:

  • A Gel Permeation Chromatography system equipped with a refractive index (RI) detector is standard. For a more detailed analysis of branched polymers, a multi-detector system including a viscometer and a multi-angle light scattering (MALS) detector is recommended.

  • A series of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range of the polymer should be used.

3. Analysis Conditions:

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for these types of polymers.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column and detector should be maintained at a constant temperature, typically 35-40 °C, to ensure reproducible results.

  • Injection Volume: 50-100 µL.

4. Calibration:

  • The GPC system should be calibrated using a series of narrow-polydispersity polystyrene standards covering a wide range of molecular weights.

  • A calibration curve of log(Molecular Weight) versus elution volume is generated. It is important to note that this calibration is based on linear polymers and will provide apparent molecular weights for branched samples.

5. Data Analysis:

  • The elution profile of the polymer sample is recorded.

  • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated from the elution profile relative to the polystyrene calibration curve.

  • If a MALS detector is used, the absolute molecular weight can be determined without reliance on a calibration curve, providing a more accurate measurement for branched polymers.

Logical Workflow for Comparative GPC Analysis

The following diagram illustrates the logical workflow for the comparative GPC analysis of soluble this compound polymers and linear poly(divinylbenzene).

GPC_Comparison_Workflow cluster_polymers Polymer Samples cluster_analysis Analytical Process cluster_data Data Acquisition & Comparison p1 Soluble This compound Polymer (Branched) gpc Gel Permeation Chromatography (GPC) p1->gpc p2 Linear Poly(divinylbenzene) (Linear) p2->gpc d1 Elution Profile Molecular Weight (Mw, Mn) Polydispersity Index (PDI) gpc->d1 comp Comparative Analysis d1->comp

Caption: Workflow for GPC comparison of branched and linear polymers.

This guide provides a foundational understanding of how GPC analysis can be used to differentiate between soluble this compound polymers and linear poly(divinylbenzene). The inherent architectural differences between these polymers are a key determinant of their GPC elution behavior and resulting molecular weight characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these differences is crucial for selecting the appropriate polymer architecture for a given application.

Safety Operating Guide

Proper Disposal of Trivinylbenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like trivinylbenzene are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for this compound, fostering a culture of safety and building trust in our commitment to value beyond the product itself.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions. This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • This compound is incompatible with strong oxidizing agents, strong acids, and metallic salts.[1]

  • Keep containers tightly closed when not in use.

Spill Management Protocol

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Prevent Environmental Contamination: Do not allow this compound to enter drains or waterways.[3]

This compound Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

Trivinylbenzene_Disposal_Workflow cluster_0 Step 1: Waste Accumulation cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Generate this compound Waste B Select a Designated, Compatible, and Labeled Waste Container A->B C Segregate from Incompatible Wastes (e.g., Oxidizers, Strong Acids) B->C D Store in a Cool, Dry, Well-Ventilated, and Secure Area C->D E Keep Container Tightly Closed D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Company E->F G High-Temperature Incineration (Preferred Method) F->G

A flowchart outlining the proper disposal procedure for this compound waste.

Step-by-Step Disposal Plan

Adherence to a strict disposal protocol is mandatory to mitigate risks to personnel and the environment.

1. Waste Characterization and Segregation:

  • This compound waste must be classified as hazardous waste.

  • Crucially, do not mix this compound waste with other chemical waste streams, especially incompatible materials like oxidizing agents and strong acids. [1]

2. Waste Container Selection and Labeling:

  • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should have a secure, tight-fitting lid.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").

3. Temporary Storage in the Laboratory:

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • The storage area should be secure and accessible only to authorized personnel.

  • Ensure the container remains tightly closed except when adding waste.

4. Final Disposal Procedure:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.

  • The preferred method for the disposal of this compound is high-temperature incineration in a permitted hazardous waste incinerator.[2] This process converts the chemical into less harmful byproducts.[4]

  • Never dispose of this compound down the drain or in the regular trash.[3][5]

5. Disposal of Empty Containers:

  • Empty this compound containers must also be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department for guidance.

  • After triple-rinsing and air-drying in a well-ventilated area, the container may be disposed of as non-hazardous waste. Deface the original label before disposal.

Quantitative Data Summary

For the safe handling and disposal of this compound and related compounds, the following quantitative data is essential.

ParameterValue/InformationRelevance
Hazard Class Combustible Liquid[1]Dictates storage requirements (away from ignition sources) and fire extinguisher type (dry chemical, CO2, or foam).[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, metallic salts.[1]Critical for proper waste segregation to prevent dangerous chemical reactions.
Disposal Method High-Temperature IncinerationThe recommended method for the complete destruction of the chemical.
Personal Protective Equipment (PPE) See "Immediate Safety and Handling Precautions" sectionEssential for minimizing exposure during handling and disposal.

References

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